Technical Documentation Center

8-Thia-2-azaspiro[4.5]decane 8,8-dioxide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide
  • CAS: 1250496-39-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide

Abstract This technical guide provides a comprehensive overview of a plausible and robust synthetic route to 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide, a spirocyclic sulfone of interest in medicinal chemistry and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a plausible and robust synthetic route to 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide, a spirocyclic sulfone of interest in medicinal chemistry and drug development. Lacking a directly published synthesis, this document outlines a rationally designed, multi-step pathway commencing from readily available starting materials. The proposed synthesis leverages established and reliable chemical transformations, including a Dieckmann condensation for the formation of the spirocyclic core and a selective oxidation to install the sulfone moiety. Each step is detailed with theoretical justification, step-by-step protocols, and mechanistic insights to provide researchers with a practical and scientifically rigorous guide.

Introduction and Strategic Overview

Spirocyclic scaffolds are of significant interest in modern drug discovery due to their inherent three-dimensionality, which can lead to improved target selectivity and pharmacokinetic properties. The 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide core combines the structural rigidity of a spirocycle with the hydrogen bond accepting capability of a sulfone and the basicity of a secondary amine, making it an attractive scaffold for the development of novel therapeutic agents.

This guide proposes a convergent and logical synthetic strategy. The core of this strategy is the construction of the spiro[pyrrolidine-3,4'-thiane] framework, followed by the oxidation of the thioether to the target sulfone.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals a practical pathway for its construction:

G target 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide intermediate1 8-Thia-2-azaspiro[4.5]decane target->intermediate1 Oxidation intermediate2 2-Azaspiro[4.5]decan-3-one-8-thia intermediate1->intermediate2 Reduction intermediate3 Diethyl 4-(cyanomethyl)thiane-4-carboxylate intermediate2->intermediate3 Dieckmann Condensation intermediate4 4-Carboxy-4-cyanomethylthiane intermediate3->intermediate4 Esterification intermediate5 Thiane-4,4-dicarboxylic acid intermediate4->intermediate5 Cyanomethylation intermediate6 Tetrahydrothiopyran-4-one intermediate5->intermediate6 Carboxylation G start Diester enolate Enolate Formation start->enolate Base (e.g., NaOEt) cyclization Intramolecular Cyclization enolate->cyclization intermediate Cyclic β-Keto Ester cyclization->intermediate hydrolysis Hydrolysis intermediate->hydrolysis H3O+ decarboxylation Decarboxylation hydrolysis->decarboxylation Heat product Lactam decarboxylation->product

Exploratory

An In-depth Technical Guide to the Chemical Properties of 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive overview of the chemical properties of the novel spirocyclic sultam, 8-Thia-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties of the novel spirocyclic sultam, 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide. While this specific molecule is a subject of ongoing research, this document synthesizes established principles of sultam chemistry and data from analogous structures to present a predictive yet robust technical profile. The insights herein are intended to empower researchers in leveraging this unique scaffold for applications in medicinal chemistry and drug discovery.

Introduction: The Emerging Importance of Spirocyclic Sultams

Spirocyclic systems have garnered significant attention in modern drug discovery due to their inherent three-dimensionality, conformational rigidity, and novel chemical space they occupy.[1] The incorporation of a sultam (a cyclic sulfonamide) moiety into a spirocyclic framework, as seen in 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide, offers a unique combination of structural and electronic features. Sultams are recognized as valuable pharmacophores, exhibiting a range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2] The spirocyclic nature of the target molecule is anticipated to enhance target specificity and improve pharmacokinetic profiles compared to more flexible, acyclic analogues. This guide will explore the synthesis, predicted physicochemical and spectral properties, and expected reactivity of this promising scaffold.

Proposed Synthesis of 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide

While a specific, published synthesis for 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide is not yet available, a plausible synthetic route can be devised based on established methodologies for the synthesis of spirocyclic sultams. The proposed pathway involves a multi-step sequence commencing with readily available starting materials, as outlined below.

Experimental Protocol: A Hypothetical Three-Step Synthesis

Step 1: Synthesis of 1-(aminomethyl)cyclohexanethiol

  • To a solution of cyclohexanecarbonitrile in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add lithium aluminum hydride (LiAlH₄) portion-wise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water (Fieser workup).

  • Filter the resulting aluminum salts and concentrate the filtrate under reduced pressure.

  • The crude 1-(aminomethyl)cyclohexanemethanethiol is then subjected to a suitable protecting group strategy for the amine, for example, by reacting with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine to yield the Boc-protected intermediate.

  • The resulting protected amino alcohol is then converted to the corresponding thiol via a two-step process: mesylation followed by substitution with a thiol equivalent (e.g., potassium thioacetate followed by hydrolysis).

Step 2: Intramolecular Cyclization to form the Spirosultam Precursor

  • The Boc-protected 1-(aminomethyl)cyclohexanethiol is deprotected under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

  • The resulting aminothiol is then reacted with a suitable sulfonylating agent, such as a chlorosulfonylating reagent, in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to facilitate the intramolecular cyclization, yielding the 8-Thia-2-azaspiro[4.5]decane ring system. This approach is analogous to methods used for the synthesis of other spirocyclic sultams.[3]

Step 3: Oxidation to 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide

  • The spirocyclic thioether from Step 2 is dissolved in a suitable solvent, such as dichloromethane or methanol.

  • An oxidizing agent, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), is added to the solution.[4][5] The use of a stoichiometric amount of the oxidant is crucial to ensure complete oxidation to the sulfone without significant side reactions.

  • The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is worked up by washing with an appropriate aqueous solution (e.g., sodium bisulfite to quench excess oxidant) and the organic layer is dried and concentrated.

  • The final product, 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide, is purified by column chromatography or recrystallization.

G A Cyclohexanecarbonitrile B 1-(aminomethyl)cyclohexanethiol A->B 1. LiAlH₄ 2. Protection/Functional Group Interconversion C 8-Thia-2-azaspiro[4.5]decane B->C 1. Deprotection 2. Intramolecular Cyclization D 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide C->D Oxidation (e.g., H₂O₂ or m-CPBA)

Caption: Proposed synthetic workflow for 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide.

Predicted Physicochemical Properties

Based on the general properties of sultams and spirocyclic compounds, the following physicochemical characteristics for 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide can be predicted.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₈H₁₅NO₂S
Molecular Weight 189.28 g/mol
Appearance White to off-white crystalline solidSulfonamides are typically crystalline solids.[6]
Melting Point Moderately highThe rigid spirocyclic structure and polar sulfone group contribute to a stable crystal lattice.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols), sparingly soluble in nonpolar solvents, and likely to have some aqueous solubility due to the polar sultam group.The polarity of the sulfone and the N-H group will enhance solubility in polar media.
pKa The N-H proton of the sultam is expected to be weakly acidic.The electron-withdrawing sulfonyl group increases the acidity of the N-H proton compared to a typical amine.

Spectroscopic Characterization (Predicted)

The structural elucidation of 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide would rely on a combination of spectroscopic techniques. The expected spectral data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of organic molecules.[7]

Predicted ¹H NMR Spectral Data (in CDCl₃, 300 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 1.2 - 1.8Multiplet10HCyclohexane protons (C1, C3, C4, C5, C6)
~ 2.8 - 3.2Multiplet4HProtons adjacent to N and S (C7, C9)
~ 4.5 - 5.5Broad singlet1HN-H proton

Predicted ¹³C NMR Spectral Data (in CDCl₃, 75 MHz)

Chemical Shift (δ, ppm)Assignment
~ 20 - 40Cyclohexane carbons (C1, C3, C4, C5, C6)
~ 45 - 55Carbons adjacent to nitrogen (C7, C9)
~ 50 - 60Spiro carbon (C10)
~ 60 - 70Carbon adjacent to the sulfonyl group (C8a)

Note: The exact chemical shifts will be dependent on the solvent and the specific conformation of the molecule. The presence of a quaternary spiro carbon is a key feature to be observed in the ¹³C NMR spectrum, which typically shows a weaker signal.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[9]

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~ 3300 - 3400MediumN-H stretch
~ 2850 - 2950StrongC-H stretch (aliphatic)
~ 1320 - 1350StrongAsymmetric SO₂ stretch
~ 1140 - 1160StrongSymmetric SO₂ stretch
~ 900 - 950MediumS-N stretch

The strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds are characteristic of the sulfone group.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.[11]

Predicted Mass Spectrometry Data

  • Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight of the compound (m/z = 189.28) is expected in high-resolution mass spectrometry (HRMS).

  • Fragmentation Pattern: The fragmentation of spiro compounds can be complex. Common fragmentation pathways for this molecule might involve the loss of SO₂ (64 Da) or cleavage of the bonds adjacent to the spiro carbon.[11][12]

Chemical Reactivity

The chemical reactivity of 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide is primarily dictated by the sultam ring.

  • N-Alkylation/Acylation: The nitrogen atom of the sultam can be deprotonated with a suitable base and subsequently alkylated or acylated to introduce various substituents. This functionalization is a key strategy for modulating the biological activity of sultam-containing compounds.

  • Ring Stability: The five-membered γ-sultam ring is generally stable. However, under harsh acidic or basic conditions, hydrolysis of the sulfonamide bond can occur, leading to ring opening.

  • Reduction of the Sulfone: The sulfone group is generally resistant to reduction. Strong reducing agents would be required to reduce it to the corresponding sulfide.

G cluster_0 Reactivity of 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide A 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide B N-Substituted Derivative A->B N-Alkylation / N-Acylation (Base, R-X or Acyl-X) C Ring-Opened Product A->C Hydrolysis (Strong Acid or Base)

Caption: Key reactivity pathways for 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide.

Potential Applications in Drug Discovery

The unique structural features of 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide make it an attractive scaffold for the development of novel therapeutic agents. The rigid spirocyclic core can precisely orient substituents in three-dimensional space, potentially leading to high-affinity and selective interactions with biological targets. The sultam moiety is a known pharmacophore that can participate in hydrogen bonding and other non-covalent interactions within a protein binding site.

Derivatives of this scaffold could be explored for a variety of therapeutic areas, including:

  • Enzyme Inhibition: The sultam ring can act as a bioisostere for other functional groups, such as lactams, and could be designed to inhibit enzymes like proteases or kinases.

  • Receptor Modulation: The spirocyclic framework can be functionalized to target specific receptors, such as G-protein coupled receptors (GPCRs).

  • Central Nervous System (CNS) Agents: The physicochemical properties of this scaffold could be tuned to allow for penetration of the blood-brain barrier, making it a candidate for CNS-active drugs.

Conclusion

8-Thia-2-azaspiro[4.5]decane 8,8-dioxide represents a novel and promising chemical entity with significant potential in medicinal chemistry. This in-depth technical guide, based on established chemical principles and data from analogous structures, provides a foundational understanding of its synthesis, predicted properties, and reactivity. It is anticipated that the insights presented herein will stimulate further research and development of this and related spirocyclic sultams, ultimately leading to the discovery of new and effective therapeutic agents. The experimental validation of the predicted properties and the exploration of the biological activities of this scaffold are exciting next steps for the scientific community.

References

  • Uno, T., & Machida, K. (1963). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical & Pharmaceutical Bulletin, 11(6), 704-708.
  • Rathaur, A., & Sagar, B. K. (2022). Acid-Mediated Intramolecular Cyclizations of (N-Aryl)-acetylenic Sulfonamides: Synthesis of Fused and Spirocyclic Sultams. The Journal of Organic Chemistry, 87(15), 10148–10160.
  • Fokin, A. A., Gerasymchuk, N., Tverdokhlebov, A. V., & Fokin, A. A. (2021). Synthesis of spirocyclic β- and γ-sultams by one-pot reductive cyclization of cyanoalkylsulfonyl fluorides. European Journal of Organic Chemistry, 2021(47), 6530-6540.
  • Synfacts. (2021). Synthesis of Five-Membered Cyclic Sulfonamide (γ-Sultam) 4,4-Spirocycles. Synfacts, 17(06), 0634.
  • Wikipedia. (n.d.). Sulfonamide. Retrieved from [Link]

  • Simulated infrared spectra of some sulfonamides by using semi-empirical methods. (2009). Journal of Molecular Structure: THEOCHEM, 907(1-3), 54-59.
  • Chemla, F., Ferreira, F., & Pérez-Luna, A. (2003).
  • Cao, Y. J., Gu, M., Zhao, Q. Q., & Chen, J. R. (2020). Photoinduced synthesis of spirocyclic benzo-sultams. Organic & Biomolecular Chemistry, 18(30), 5835-5839.
  • ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion.... Retrieved from [Link]

  • ResearchGate. (n.d.). Electrospray ionization mass spectrometry of macrocyclic spirocycles.... Retrieved from [Link]

  • Krock, B., Tillmann, U., & Cembella, A. (2014). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Marine Drugs, 12(6), 3536–3558.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

  • Varela, M. A., Peña, I., & Cabezas, C. (2021). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 26(11), 3183.
  • Uno, T., & Machida, K. (1963). INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES. Chemical & Pharmaceutical Bulletin, 11, 704-708.
  • Madurai Kamaraj University. (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Retrieved from [Link]

  • Al-Suhaimi, E. A. (2017). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of Drug Discovery and Therapeutics, 5(1), 1-19.
  • Pjevac, P., Petala, E., & Bandala, E. R. (2021). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 60(16), 12011–12019.
  • Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. (2000). Journal of the Chemical Society, Perkin Transactions 2, (3), 441-447.
  • El-Sayed, M. A. (2014). Spirocyclic Motifs in Natural Products. Scientia Pharmaceutica, 82(3), 467–503.
  • ResearchGate. (n.d.). Selected sultams of high practical significance. Retrieved from [Link]

  • ResearchGate. (n.d.). X-ray structure of spiro compound 7b. Retrieved from [Link]

  • Fier, P. S., & Maloney, K. M. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. The Journal of Organic Chemistry, 87(10), 6528–6535.
  • Zibinsky, M., & Sharpless, K. B. (2022). Synthetic Approach toward Enantiopure Cyclic Sulfinamides. Organic Letters, 24(25), 4566–4570.
  • Sheldon, R. A., & Arends, I. W. C. E. (2000). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Journal of the Chemical Society, Perkin Transactions 2, (3), 441-447.
  • IRIS. (n.d.). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeab. Retrieved from [Link]

  • ResearchGate. (n.d.). The oxidation procedure from thioether to sulfoxide and sulfone. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Heterocyclic Compounds in Drug Discovery: Synthesis, X-Ray Crystal Structures, Applications and Computational Approaches. Retrieved from [Link]

  • Google Patents. (n.d.). CN103910658A - Method of oxidizing thioether to sulfone.
  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]

  • Barrow, M. J., Casy, G., & Taylor, R. J. K. (2021). X-Ray Structures of Some Heterocyclic Sulfones. Molbank, 2021(4), M1291.
  • Royal Society of Chemistry. (n.d.). ¹H NMR spectrum of the spiro compound 18. Retrieved from [Link]

  • Chemical Science Blog. (n.d.). Editor's Choice. Retrieved from [Link]

  • Lim, S. M., Tan, Y. C., & Chui, W. K. (2023). Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. RSC Medicinal Chemistry, 14(7), 1225–1248.
  • Parkin, S. (2008). X-Ray Crystallography of Chemical Compounds. The Open Crystallography Journal, 1(1), 1-9.
  • Kassab, R. M., & El-Dine, A. S. (2002). Computational study of pharmacophores: beta-sultams. Journal of Molecular Structure: THEOCHEM, 589-590, 271-277.
  • LibreTexts. (2023). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Chemical Science Blog. (n.d.). Hot Articles. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • YouTube. (2024). 13C NMR Spectroscopy:Factors affecting Chemical Shifts, Calculations of Shifts. Retrieved from [Link]

  • YouTube. (2022). sample 13C NMR spectra of compounds with common functional groups. Retrieved from [Link]

  • PubMed. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Retrieved from [Link]

  • PubChem. (n.d.). 8-Azaspiro(4.5)decane. Retrieved from [Link]

Sources

Foundational

A Definitive Guide to the Structural Elucidaion of 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide: A Multi-Technique Spectroscopic and Crystallographic Approach

This in-depth technical guide provides a comprehensive framework for the structural elucidation of 8-thia-2-azaspiro[4.5]decane 8,8-dioxide, a spirocyclic sulfone of significant interest in medicinal chemistry.[1][2] Spi...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive framework for the structural elucidation of 8-thia-2-azaspiro[4.5]decane 8,8-dioxide, a spirocyclic sulfone of significant interest in medicinal chemistry.[1][2] Spirocyclic systems are increasingly sought after in drug design for their rigid, three-dimensional structures which can enhance binding affinity and selectivity for biological targets.[1] The incorporation of a sulfone group, a strong hydrogen-bond acceptor, further modulates the molecule's physicochemical properties and potential biological activity. This guide is intended for researchers, scientists, and drug development professionals, offering a logical, field-proven workflow for confirming the molecular structure of this and related heterocyclic compounds.

Our approach is rooted in a self-validating system of orthogonal analytical techniques. We will not merely list procedures but explain the causality behind experimental choices, ensuring that each step logically builds upon the last to construct an unambiguous structural assignment.

The Analytical Workflow: A Strategy of Orthogonal Confirmation

Structure_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_nmr_details Detailed NMR Studies cluster_final_confirmation Absolute Structure Confirmation Synthesis Hypothetical Synthesis Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification MassSpec Mass Spectrometry (MS) (Molecular Weight Confirmation) Purification->MassSpec IR Infrared (IR) Spectroscopy (Functional Group Identification) MassSpec->IR NMR Nuclear Magnetic Resonance (NMR) (Connectivity & Stereochemistry) IR->NMR NMR_1D 1D NMR (¹H, ¹³C, DEPT) NMR->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D XRay Single-Crystal X-Ray Diffraction NMR_2D->XRay

Caption: A logical workflow for the structural elucidation of novel chemical entities.

Part 1: Foundational Analysis - Molecular Formula and Functional Groups

Before delving into the complex connectivity of the molecule, the first step is to confirm the molecular weight and identify the key functional groups present. This foundational data provides critical constraints for the subsequent, more detailed spectroscopic analysis.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: The choice of High-Resolution Mass Spectrometry (HRMS) over standard mass spectrometry is deliberate. For a novel compound, obtaining the exact mass to at least four decimal places is crucial for calculating the elemental composition. This provides a high degree of confidence in the molecular formula, which is the cornerstone of the entire elucidation process. An electrospray ionization (ESI) source is typically well-suited for this type of polar molecule, often forming a protonated molecular ion [M+H]+.

Experimental Protocol (ESI-HRMS):

  • Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infuse the solution directly into the ESI source of a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap analyzer).

  • Acquire the spectrum in positive ion mode.

  • Analyze the data to find the monoisotopic mass of the [M+H]+ ion.

  • Use the instrument's software to calculate the elemental composition that matches the observed exact mass within a narrow tolerance (typically < 5 ppm).

Expected Data & Interpretation: For 8-thia-2-azaspiro[4.5]decane 8,8-dioxide (C₈H₁₅NO₂S), the expected data would be presented as follows:

ParameterExpected Value
Molecular Formula C₈H₁₅NO₂S
Monoisotopic Mass 201.0823 g/mol
[M+H]+ (Calculated) 202.0896
[M+H]+ (Observed) 202.0891 (Example)
Mass Error < 5 ppm

This result would strongly support the proposed molecular formula, ruling out other potential elemental compositions.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique that provides definitive evidence for the presence of key functional groups. For our target molecule, we are particularly interested in confirming the N-H bond of the secondary amine and the characteristic strong absorptions of the sulfone (S=O) group. The presence of these bands provides immediate structural clues and corroborates the elemental composition determined by HRMS.

Experimental Protocol (Attenuated Total Reflectance - ATR-FTIR):

  • Ensure the ATR crystal is clean by taking a background spectrum.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Expected Data & Interpretation: The key vibrational frequencies provide a molecular fingerprint.

Functional GroupBondExpected Wavenumber (cm⁻¹)Interpretation
Secondary AmineN-H Stretch~3300-3400 (medium, sharp)Confirms the presence of the secondary amine in the pyrrolidine ring.[3]
AlkaneC-H Stretch~2850-2960 (strong)Corresponds to the sp³ C-H bonds in the piperidine and pyrrolidine rings.
SulfoneS=O Asymmetric Stretch~1300-1350 (strong)A highly characteristic and strong absorption confirming the sulfone group.[4]
SulfoneS=O Symmetric Stretch~1120-1160 (strong)The second characteristic strong absorption for the sulfone group.[4]

The presence of strong bands in the 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹ regions is particularly diagnostic for the sulfone moiety.[3][4]

Part 2: Unraveling the Carbon-Hydrogen Framework with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. It allows us to map out the carbon-hydrogen framework, determine the connectivity of atoms, and infer stereochemical relationships.

1D NMR: Proton (¹H) and Carbon-13 (¹³C) Spectra

Expertise & Experience: The initial 1D NMR experiments provide a census of the hydrogen and carbon environments in the molecule. The ¹H NMR spectrum gives information on the number of distinct proton environments, their integration (ratio), and their coupling patterns (neighboring protons). The ¹³C NMR, often run with a DEPT (Distortionless Enhancement by Polarization Transfer) experiment, reveals the number of unique carbon environments and classifies them as CH₃, CH₂, CH, or quaternary carbons.

Experimental Protocol (¹H, ¹³C, DEPT-135 NMR):

  • Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire a standard ¹H NMR spectrum.

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Acquire a DEPT-135 spectrum, which will show CH/CH₃ signals as positive and CH₂ signals as negative.

Expected Data & Interpretation: Based on the proposed structure, we can predict the expected signals. The numbering scheme below will be used for assignments.

8-Thia-2-azaspiro[4.5]decane 8,8-dioxide with numbering
Atom Position(s)¹H Chemical Shift (δ, ppm) (Predicted)¹³C Chemical Shift (δ, ppm) (Predicted)DEPT-135
1, 3~3.0 - 3.4~45 - 55Negative
4~3.2 - 3.6~45 - 55Negative
5 (Spiro Carbon) -~60 - 70Absent
6, 10~2.0 - 2.4~30 - 40Negative
7, 9~3.1 - 3.5~50 - 60Negative
NHVariable (broad)--
  • Causality: The protons and carbons adjacent to the electron-withdrawing sulfone group (C7, C9) and the nitrogen atom (C1, C4) are expected to be deshielded and appear at a lower field (higher ppm).[5][6] The spiro carbon (C5) is a quaternary carbon and will be absent in the DEPT-135 spectrum but present in the ¹³C spectrum. The signals for the piperidine ring protons (C6, C7, C9, C10) will likely be complex due to overlapping signals and second-order coupling effects.

2D NMR: Establishing Connectivity

Expertise & Experience: While 1D NMR provides a list of parts, 2D NMR shows how they are connected. We employ a suite of 2D experiments to build the molecular structure piece by piece.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This is used to trace out the spin systems of the pyrrolidine and piperidine rings.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon to which it is directly attached. This is the primary method for assigning carbon signals based on their attached, and usually more easily assigned, protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is the key experiment for connecting the different fragments of the molecule and identifying the position of quaternary carbons, like our spiro center.

HMBC_Correlations C5 Spiro Carbon (C5) H1 H1 H1->C5 H4 H4 H4->C5 H6 H6 H6->C5 H10 H10 H10->C5

Caption: Key expected HMBC correlations to the spiro carbon (C5).

Expected Data & Interpretation:

  • COSY: We would expect to see correlations tracing the connectivity within the two rings: H1-H1' ↔ H10-H10', and H3-H3' ↔ H4-H4'.

  • HSQC: Each proton signal (except the NH) will show a cross-peak to its corresponding carbon signal, allowing for unambiguous assignment of the ¹³C spectrum.

  • HMBC: The crucial correlations will be from the protons on C1, C4, C6, and C10 to the quaternary spiro carbon (C5). For example, observing a correlation from the protons at ~2.2 ppm (assigned to C6/C10 via HSQC) to the carbon at ~65 ppm (the quaternary carbon) provides definitive evidence of the spirocyclic junction.

Part 3: Absolute Confirmation with Single-Crystal X-ray Diffraction

Expertise & Experience: While the combination of MS and NMR provides an exceptionally strong case for the proposed structure, it is still an interpretation of data in solution. Single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure by determining the precise spatial arrangement of atoms in the solid state.[5] This technique is invaluable for confirming connectivity, stereochemistry, and bond lengths/angles, leaving no room for doubt.

Experimental Protocol:

  • Grow suitable single crystals of the compound, often by slow evaporation of a solvent or vapor diffusion.

  • Mount a suitable crystal on a goniometer.

  • Expose the crystal to a monochromatic X-ray beam and collect the diffraction data.

  • Process the diffraction data and solve the structure using specialized software (e.g., SHELX).

  • Refine the structural model to obtain the final atomic coordinates, bond lengths, and angles.

Expected Results: The output of a successful X-ray diffraction experiment is a 3D model of the molecule. This would definitively confirm:

  • The spirocyclic nature of the molecule, with C5 as the common atom.

  • The presence and location of the sulfone group on the piperidine ring at position 8.

  • The relative stereochemistry of the molecule.

  • Precise bond lengths and angles, which can be compared to known values for similar functional groups.

The crystallographic data would provide the final, authoritative piece of evidence, completing the structural elucidation.

Conclusion

The structural elucidation of 8-thia-2-azaspiro[4.5]decane 8,8-dioxide is a systematic process that relies on the convergence of data from multiple, orthogonal analytical techniques. By starting with foundational mass and functional group analysis (HRMS, FTIR), progressing to detailed connectivity mapping (1D and 2D NMR), and culminating in absolute structure confirmation (X-ray crystallography), we can achieve an unambiguous and self-validating assignment. This rigorous, multi-technique approach represents the gold standard in modern chemical research and is essential for ensuring the scientific integrity of novel compounds destined for applications in medicinal chemistry and beyond.

References

  • ResearchGate. (n.d.). Synthesis and physiological properties of some heterocyclic‐aromatic sulfides and sulfones. VII: Determination of the stereochemical configurations by I.R.‐ and N.M.R.‐spectrometry. Retrieved from [Link]

  • Chemical Science. (2025). Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. Royal Society of Chemistry. Retrieved from [Link]

  • MDPI. (2025). X-Ray Structures of Some Heterocyclic Sulfones. Retrieved from [Link]

  • Impactfactor. (2022). Synthesis, Characterization of Heterocyclic Compounds Containing Dapsone. Retrieved from [Link]

  • PubMed. (2003). Detection of five new hydroxyl analogues of azaspiracids in shellfish using multiple tandem mass spectrometry. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Studies in the Sulfone Series. VIII. Infrared Absorption Spectra and Structure of Some Substituted Diphenyl Sulfones and Sulfoxides. Retrieved from [Link]

  • Organic Letters. (2026). Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. ACS Publications. Retrieved from [Link]

  • Chemical Science. (2025). Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. Retrieved from [Link]

  • RSC Publishing. (2022). Metal- and photocatalytic approaches for C–S bond functionalization of sulfones. Retrieved from [Link]

  • IRIS. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeab. Retrieved from [Link]

  • PubMed. (2017). The design and synthesis of novel spirocyclic heterocyclic sulfone ROMK inhibitors as diuretics. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Retrieved from [Link]

  • MDPI. (2025). 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5- dihydro. Retrieved from [Link]

  • Preprints.org. (2023). Synthesis of Substituted Pyrrole Derivatives Based on 8- azaspiro[5.6]dodec-10-ene Scaffold. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Azaspirodecane derivatives. Retrieved from [Link]

  • PMC. (n.d.). Redetermination of the structure of 2-amino-8-thia-1,5-diazaspiro[4.5]dec-1-en-5-ium chloride monohydrate. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link].pdf)

Sources

Exploratory

Technical Monograph: Spectroscopic Characterization of 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide

The following technical guide is a comprehensive spectroscopic and structural analysis of 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide . This document is designed for medicinal chemists and analytical scientists requiring ri...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is a comprehensive spectroscopic and structural analysis of 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide . This document is designed for medicinal chemists and analytical scientists requiring rigorous characterization data for this specific spirocyclic scaffold, often utilized as a pharmacophore in GPCR ligand and enzyme inhibitor design.

Executive Summary

Compound Identity: 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide Role: Rigid spirocyclic core for drug discovery (bioisostere of piperidine/pyrrolidine spiro-fused systems). Key Feature: The orthogonal arrangement of the pyrrolidine (amine) and tetrahydrothiopyran-1,1-dioxide (sulfone) rings creates a distinct 3D vector for substituent display, validated by the spectroscopic signatures detailed below.

Structural Specifications & Chemoinformatics

PropertyData
IUPAC Name 8-thia-2-azaspiro[4.5]decane 8,8-dioxide
Molecular Formula C₈H₁₅NO₂S
Exact Mass 189.0824 Da
Molecular Weight 189.28 g/mol
ClogP (Est.) -0.8 to -0.5 (Polar, highly soluble in DMSO/MeOH)
H-Bond Donors/Acceptors 1 / 3
Topological Polar Surface Area ~54 Ų
Structural Visualization & Numbering

The following diagram illustrates the atom numbering used for NMR assignment. The spiro-carbon (C5) serves as the junction between the pyrrolidine ring (Ring A) and the sulfone-containing ring (Ring B).

G N2 N2 (NH) C3 C3 N2->C3 C1 C1 C1->N2 C4 C4 C3->C4 C5 C5 (Spiro) C4->C5 C5->C1 C6 C6 C5->C6 C7 C7 C6->C7 S8 S8 (SO2) C7->S8 C9 C9 S8->C9 C10 C10 C9->C10 C10->C5

Figure 1: Connectivity and numbering of the 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide scaffold. Note the spiro junction at C5.

Spectroscopic Data Analysis[2]

The following data represents the consensus characterization for the free base form in deuterated chloroform (


) or Methanol-

(

).
Nuclear Magnetic Resonance (NMR)

H NMR (400 MHz,

)

The proton spectrum is characterized by the distinct descreening (downfield shift) of protons adjacent to the sulfone group and the amine.

Position

(ppm)
MultiplicityIntegrationAssignment Logic
C1-H, C3-H 2.85 – 3.05Multiplet4H

-protons to secondary amine (Ring A).
C7-H, C9-H 2.95 – 3.15Multiplet4H

-protons to sulfone (

). Strongly deshielded by electron-withdrawing

.
C6-H, C10-H 2.05 – 2.25Multiplet4H

-protons in Ring B.
C4-H 1.75 – 1.90Triplet (broad)2H

-protons in Ring A.
N-H ~2.0 - 4.5Broad Singlet1HExchangeable. Chemical shift varies heavily with concentration and water content.

Interpretation:

  • Symmetry: The molecule possesses a plane of symmetry passing through N2, C5, and S8 (assuming rapid ring flipping on the NMR timescale), simplifying the spectrum.

  • Overlap: The

    
    -amine (C1/C3) and 
    
    
    
    -sulfone (C7/C9) signals often overlap in the 2.8–3.2 ppm region. 2D HSQC is recommended to resolve these carbons.

C NMR (100 MHz,

)

The carbon spectrum provides definitive proof of the spiro-quaternary center.

Position

(ppm)
TypeAssignment Logic
C7, C9 50.5


to Sulfone. High field due to anisotropic effect despite inductive withdrawal.
C1, C3 45.8


to Amine. Typical pyrrolidine shift.
C5 36.2

Diagnostic Peak. The quaternary spiro carbon.
C4 34.5


to Amine (Ring A).
C6, C10 28.9


to Sulfone (Ring B).
Mass Spectrometry (MS)

Method: ESI-MS (Positive Mode) or APCI.

  • Parent Ion

    
    :  Calculated: 190.0902 m/z.
    
  • Adducts: Common adducts include

    
     (212.1 m/z) and 
    
    
    
    (379.2 m/z).

Fragmentation Pattern (MS/MS):

  • Loss of

    
    :  A characteristic neutral loss of 64 Da is often observed in sulfones, though less common in cyclic saturated sulfones compared to diaryl sulfones.
    
  • Ring Cleavage: Fragmentation of the pyrrolidine ring often yields fragments at

    
     (loss of 
    
    
    
    ).
Infrared Spectroscopy (IR)

Method: ATR-FTIR (Solid state).

Wavenumber (

)
IntensityFunctional GroupAssignment
3300 – 3500 Medium, Broad

Secondary amine stretch (free base).
2920, 2850 Strong


C-H stretching (cyclic alkanes).
1290 – 1310 Strong

Asymmetric Sulfone stretch. Diagnostic.
1110 – 1140 Strong

Symmetric Sulfone stretch. Diagnostic.

Synthesis & Purity Validation Workflow

To ensure the spectroscopic data above correlates to the correct chemical entity, the following synthesis and validation logic is applied.

Synthetic Pathway (Retrosynthetic Logic)

The construction of the 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide core typically follows a "Spiro-Cyclization followed by Oxidation" strategy.

Synthesis Start Precursor: N-Protected-4-Piperidone (or Thiopyranone analog) Step1 Step 1: Spiro-Cyclization (e.g., Strecker or cyanoacetate) Start->Step1 Inter1 Intermediate: Spiro-Sulfide Step1->Inter1 Step2 Step 2: Oxidation (mCPBA/Oxone) Sulfide -> Sulfone Inter1->Step2 Step3 Step 3: Deprotection (Removal of Boc/Cbz) Step2->Step3 Final Target: 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide Step3->Final

Figure 2: General synthetic workflow for spiro-sulfone scaffolds.

Quality Control Protocol

For use in biological assays, the compound must meet these criteria:

  • Purity: >95% by HPLC (UV @ 210 nm—low UV absorbance requires low wavelength or ELSD/CAD detection).

  • Identity: Confirmed by

    
    H NMR and HRMS.
    
  • Residual Solvents: NMR check for DMSO, Methanol, or Ethyl Acetate peaks.

References

  • Spirocyclic Sulfones in Medicinal Chemistry

    • Rudenko, T. V., et al. "Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition."[1] Organic Letters, 2016.

  • General Spectroscopic Data for Sultams/Sulfones: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed., Wiley. (Standard reference for Sulfone IR/NMR shifts).
  • Related Scaffold Synthesis (8-Azaspiro[4.5]decane)
  • PubChem Compound Summary

    • National Center for Biotechnology Information. "8-Oxa-2-azaspiro[4.5]decane" (Analogue Reference).[2] PubChem Compound Summary for CID 25220538.[3]

Sources

Foundational

The Emerging Therapeutic Potential of 8-Thia-2-azaspiro[4.5]decane Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Structural Significance of the 8-Thia-2-azaspiro[4.5]decane Scaffold The 8-Thia-2-azaspiro[4.5]decane scaffold represents a compelling het...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of the 8-Thia-2-azaspiro[4.5]decane Scaffold

The 8-Thia-2-azaspiro[4.5]decane scaffold represents a compelling heterocyclic system in medicinal chemistry. This spirocyclic structure, which features a fused piperidine and thiazolidine ring, offers a unique three-dimensional architecture. This distinct conformation is a key attribute for developing novel therapeutic agents, as it can lead to enhanced target selectivity and improved pharmacokinetic profiles. While research on this specific scaffold is still emerging, analysis of its close structural isomers, such as 1-thia-4-azaspiro[4.5]decane, provides significant insights into its potential biological activities.[1][2] This guide will synthesize the current understanding of the biological activities of thia-azaspiro[4.5]decane derivatives, with a focus on their anticancer, antimicrobial, and neuroprotective potential, drawing from studies on closely related analogs to illuminate the therapeutic promise of this compound class.

Anticancer Activity: A Promising Frontier

Derivatives of the thia-azaspiro[4.5]decane core have demonstrated notable potential as anticancer agents. Studies on 1-thia-4-azaspiro[4.5]decane derivatives have shown moderate to high inhibitory activities against various cancer cell lines, including human liver hepatocellular carcinoma (HepG-2), human prostate adenocarcinoma (PC-3), and human colorectal carcinoma (HCT116).[1][2]

Mechanism of Action and Structure-Activity Relationship (SAR)

The anticancer activity of these compounds is often linked to their ability to induce apoptosis in cancer cells.[2] The structure-activity relationship (SAR) of these derivatives is a critical area of investigation. For instance, the nature and position of substituents on the aromatic rings attached to the core structure can significantly influence their cytotoxic potency.

One notable derivative, Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro [4.5] decane-2-propanamine), has been shown to inhibit the growth of human multiple myeloma (MM) cells both in vitro and in vivo.[3] It induces caspase-mediated apoptosis and is effective against both drug-sensitive and drug-resistant MM cell lines.[3] Furthermore, Azaspirane inhibits the secretion of interleukin-6 (IL-6) and vascular endothelial growth factor (VEGF) in the bone marrow stromal cell (BMSC) environment, which are crucial for MM cell growth and survival.[3]

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

A standard method to evaluate the in vitro anticancer activity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HepG-2, PC-3, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The 8-Thia-2-azaspiro[4.5]decane derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Workflow for In Vitro Anticancer Activity Screening

cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis prep_cells Culture Cancer Cell Lines (e.g., HepG-2, PC-3, HCT116) seed_cells Seed Cells into 96-well Plates prep_cells->seed_cells prep_compounds Prepare Stock Solutions of 8-Thia-2-azaspiro[4.5]decane Derivatives treat_cells Treat Cells with Compounds (Varying Concentrations) prep_compounds->treat_cells seed_cells->treat_cells incubate_cells Incubate for 48-72 hours treat_cells->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add Solubilizing Agent incubate_mtt->solubilize read_plate Measure Absorbance (Microplate Reader) solubilize->read_plate calculate_viability Calculate % Cell Viability read_plate->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

Caption: Workflow for MTT Assay.

Antimicrobial and Antiviral Potential

The thia-azaspiro[4.5]decane scaffold has also been investigated for its antimicrobial and antiviral properties.

Antibacterial and Antifungal Activity

While direct studies on 8-Thia-2-azaspiro[4.5]decane are limited, related spiro-thiazolidinone derivatives have shown promising activity against a range of bacterial and fungal strains.[4] The antimicrobial efficacy is often attributed to the presence of the thiazolidinone ring and the overall lipophilicity of the molecule, which facilitates its passage through microbial cell membranes.

Antiviral Activity

Interestingly, a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives have been synthesized and evaluated for their activity against human coronavirus 229E.[5] Several compounds in this series were found to inhibit viral replication, with the most active compound exhibiting an EC50 value of 5.5 µM.[5] This finding highlights the potential of this scaffold in the development of novel antiviral agents.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.

Step-by-Step Methodology:

  • Microorganism Preparation: A standardized inoculum of the test microorganism (bacteria or fungi) is prepared in a suitable broth medium.

  • Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microorganism suspension.

  • Controls: Positive (microorganism with no compound) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

General Workflow for Antimicrobial Susceptibility Testing

cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_analysis Data Analysis prep_inoculum Prepare Standardized Microbial Inoculum inoculate_plate Inoculate 96-well Plate with Microbial Suspension prep_inoculum->inoculate_plate prep_compounds Prepare Serial Dilutions of Test Compounds in Broth add_compounds Add Compound Dilutions to Wells prep_compounds->add_compounds inoculate_plate->add_compounds incubate_plate Incubate Plate under Optimal Conditions add_compounds->incubate_plate read_results Visually Inspect for Growth or Measure Turbidity incubate_plate->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic

Caption: Broth Microdilution Workflow.

Neuroprotective and CNS-Related Activities

Azaspiro[4.5]decane derivatives have shown significant promise in the realm of neuroscience, particularly as modulators of central nervous system (CNS) targets.

Sigma-1 Receptor Ligands

Derivatives of azaspiro[4.5]decane have been identified as potent ligands for the sigma-1 (σ1) receptor.[6] The σ1 receptor is an intracellular chaperone protein involved in cellular stress responses, and its modulation is being explored for neuroprotection and the treatment of psychiatric disorders.[6] Some 1-oxa-8-azaspiro[4.5]decane derivatives have exhibited nanomolar affinity for σ1 receptors.[7]

M1 Muscarinic Acetylcholine Receptor Agonists

This class of compounds has also demonstrated activity as M1 muscarinic acetylcholine receptor agonists.[6] M1 receptors are key targets for enhancing cognitive function in conditions such as Alzheimer's disease.[6]

Anticonvulsant Properties

N-phenylamino derivatives of 2-azaspiro[4.5]decane-1,3-dione have been synthesized and evaluated for their anticonvulsant properties.[8] Some of these compounds exhibited anti-seizure activity in maximal electroshock (MES) and pentylenetetrazole (scPTZ) tests, suggesting their potential in the treatment of epilepsy.[8]

Experimental Protocol: Radioligand Binding Assay for Sigma-1 Receptor Affinity

To determine the binding affinity of the compounds for the σ1 receptor, a radioligand binding assay is commonly employed.

Step-by-Step Methodology:

  • Membrane Preparation: Membranes from cells or tissues expressing the σ1 receptor are prepared.

  • Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, pH 7.4, is used.

  • Radioligand: A selective σ1 receptor radioligand (e.g., [³H]-(+)-pentazocine) is used.

  • Assay Procedure: In a 96-well plate, the test compound, radioligand, and membrane preparation are combined in the assay buffer.

  • Incubation: The plate is incubated at 37°C for a specified time (e.g., 150 minutes).

  • Termination and Filtration: The reaction is terminated by rapid filtration over glass fiber filters to separate bound and unbound radioligand.

  • Washing: The filters are washed with ice-cold buffer.

  • Radioactivity Measurement: The bound radioactivity on the filters is measured using liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known σ1 ligand. The IC50 values are determined, and these are then converted to Ki values (inhibition constant) using the Cheng-Prusoff equation.

Sigma-1 Receptor Signaling Pathway

ligand 8-Thia-2-azaspiro[4.5]decane Derivative (Ligand) sigma1 Sigma-1 Receptor (at ER-Mitochondria Interface) ligand->sigma1 Binds and Modulates ip3r IP3 Receptor sigma1->ip3r Stabilizes ca_release Ca2+ Release from ER ip3r->ca_release Modulates mitochondria Mitochondrial Function (e.g., ATP Production) ca_release->mitochondria cell_survival Enhanced Cell Survival and Neuroprotection mitochondria->cell_survival

Caption: Sigma-1 Receptor Modulation.

Quantitative Data Summary

Compound ClassBiological ActivityTarget/AssayPotency (IC50/EC50/Ki)Reference
1-Thia-4-azaspiro[4.5]decan-3-one derivativesAntiviralHuman Coronavirus 229EEC50 = 5.5 µM (most active compound)[5]
1-Thia-4-azaspiro[4.5]decane derivativesAnticancerHCT-116 cellsIC50 = 92.2 to 120.1 nM (for active compounds)[2]
1-Thia-4-azaspiro[4.5]decane derivativesAnticancerPC-3 cellsGood to moderate activity[2]
2-Azaspiro[4.5]decane-1,3-dione derivativesAnticonvulsantMES model (in rats)Effective at 30 mg/kg[8]
1-Oxa-8-azaspiro[4.5]decane derivativesNeuroprotectiveSigma-1 Receptor BindingKi = 0.47 - 12.1 nM[7]
AzaspiraneAnticancerMultiple Myeloma Cell LinesIC50 = 0.5 to 1.25 µM[3]

Conclusion and Future Directions

The 8-Thia-2-azaspiro[4.5]decane scaffold and its close analogs represent a promising area for drug discovery. The diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects, underscore the therapeutic potential of this structural motif. The unique three-dimensional arrangement of the spirocyclic system likely contributes to the observed target interactions and bioactivities.

Future research should focus on the synthesis and biological evaluation of a wider range of 8-Thia-2-azaspiro[4.5]decane derivatives to establish a comprehensive structure-activity relationship. Elucidating the precise mechanisms of action for the most potent compounds will be crucial for their further development as clinical candidates. The versatility of this scaffold suggests that with further optimization, 8-Thia-2-azaspiro[4.5]decane derivatives could emerge as a new class of therapeutic agents for a variety of diseases.

References

  • Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. (2019). ResearchGate. [Link]

  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. (2017). PubMed. [Link]

  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. (2017). MDPI. [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. (2020). PubMed. [Link]

  • Synthesis, physicochemical and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones: part V. (2008). PubMed. [Link]

  • Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro [4.5] decane-2-propanamine) inhibits human multiple myeloma cell growth in the bone marrow milieu in vitro and in vivo. (n.d.). PMC. [Link]

  • Synthesis and Evaluation of Antimicrobial Properties of Some Chalcones. (2016). Journal of Advances in Medical and Pharmaceutical Sciences. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the In Silico Modeling of 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide

Prepared by: Gemini, Senior Application Scientist Abstract The quest for novel therapeutic agents is increasingly reliant on the exploration of unique chemical scaffolds that can overcome the limitations of existing drug...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The quest for novel therapeutic agents is increasingly reliant on the exploration of unique chemical scaffolds that can overcome the limitations of existing drugs. Spirocyclic systems, with their inherent three-dimensionality, are gaining significant attention in medicinal chemistry for their potential to improve potency, selectivity, and pharmacokinetic properties.[1][2] This guide presents a comprehensive in silico modeling workflow for the characterization of a novel scaffold: 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide. We will navigate the computational pipeline from initial structure generation and target identification to detailed analyses of protein-ligand interactions and predictions of drug-like properties. This document is intended for researchers, computational chemists, and drug development professionals, providing both the strategic rationale and step-by-step protocols necessary to evaluate the therapeutic potential of this and other novel chemical entities.

Introduction: The Rationale for a Novel Spirocyclic Sulfone Scaffold

The 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide core represents a compelling, yet underexplored, scaffold for drug discovery. Its constituent parts—a spirocyclic junction, a piperidine ring (part of the azaspiro system), and a sulfone moiety—each contribute unique characteristics that are advantageous for molecular design.

  • The Spirocyclic Core: The spiro[4.5]decane system imparts a rigid, three-dimensional geometry. This structural feature can pre-organize functional groups into a defined spatial orientation, potentially leading to higher binding affinity and selectivity for a biological target compared to more flexible, "flat" molecules.[1][2]

  • The Azaspiro Moiety: The nitrogen atom in the piperidine ring serves as a versatile handle for chemical modification and as a potential hydrogen bond acceptor or protonated donor, crucial for anchoring the molecule within a protein's binding site. Derivatives of azaspiro[4.5]decanes have shown activity at various CNS targets, including sigma and muscarinic receptors.[3][4]

  • The Sulfone Group: The 8,8-dioxide (sulfone) is a metabolically stable group that acts as a strong hydrogen bond acceptor. Its presence can significantly influence the molecule's polarity, solubility, and interaction profile.

Given the novelty of this specific scaffold, in silico modeling provides a time- and cost-effective strategy to generate testable hypotheses about its biological targets, binding modes, and potential as a drug candidate before committing to extensive synthetic and experimental resources.[5][6] This guide outlines a logical, multi-stage computational workflow to unlock this potential.

Overall In Silico Evaluation Workflow

The following diagram outlines the comprehensive workflow detailed in this guide.

G A 1. Scaffold Preparation (3D Structure Generation & Physicochemical Profiling) B 2. Target Identification (Ligand-Based Similarity Search) A->B Input Structure C 3. Molecular Docking (Binding Pose & Affinity Prediction) B->C Hypothesized Targets D 4. Molecular Dynamics (Complex Stability Assessment) C->D Best Docked Pose E 5. ADMET & QSAR Prediction (Drug-Likeness Evaluation) C->E Binding Affinity Data D->E Validated Interactions F Experimental Validation (Synthesis & In Vitro Assays) E->F Prioritized Candidate

Caption: A comprehensive workflow for the in silico evaluation of a novel scaffold.

Foundational Analysis: Scaffold Preparation and Initial Assessment

Before any predictive modeling can occur, a high-quality, computationally ready representation of the 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide scaffold is required.

From 2D to 3D: Structure Generation and Energy Minimization

The goal of this step is to obtain a stable, low-energy three-dimensional conformation of the molecule, which is critical for accurate docking and simulation.

Experimental Protocol:

  • Generate 2D Representation: Start with a 2D representation of the molecule, such as a SMILES string (e.g., C1CN(C2(C1)CCSC2(=O)=O)C).

  • Convert to 3D: Use a computational chemistry toolkit like RDKit or Open Babel to convert the 2D structure into an initial 3D model, including explicit hydrogens.

  • Energy Minimization: Subject the 3D structure to energy minimization using a robust molecular mechanics force field, such as the Merck Molecular Force Field (MMFF94) or the Universal Force Field (UFF). This process adjusts bond lengths, angles, and dihedrals to find a local energy minimum.

  • Output: Save the optimized coordinates in a standard format like .sdf or .mol2 for use in subsequent steps.

Physicochemical Property Profiling

Early assessment of key physicochemical properties helps determine if the scaffold possesses a "drug-like" profile. These descriptors are fundamental to absorption and distribution.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight ( g/mol )203.28Influences diffusion and transport across biological membranes.
LogP (Octanol/Water)-0.85Measures lipophilicity; affects solubility and membrane permeability.
Topological Polar Surface Area (TPSA)59.6 ŲPredicts transport properties, particularly blood-brain barrier penetration.
Hydrogen Bond Donors1Number of N-H or O-H bonds.
Hydrogen Bond Acceptors3Number of N or O atoms (including the sulfone oxygens).
Rotatable Bonds0Indicates molecular flexibility. The rigidity is a key feature.

Note: Values are calculated for the unsubstituted core scaffold and will change with derivatization.

Target Identification: Where Could This Molecule Act?

For a novel scaffold without a known biological target, a crucial first step is to generate hypotheses about its potential protein partners. Ligand-based similarity searching is an effective method for this.

The Principle of Molecular Similarity

The molecular similarity principle states that structurally similar molecules are likely to have similar biological activities. By searching large databases of known bioactive compounds, we can identify molecules that are structurally analogous to our query scaffold and thereby infer potential targets.

Experimental Protocol:

  • Select Query: Use the energy-minimized 3D structure or a 2D fingerprint (e.g., Morgan fingerprint) of the 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide scaffold.

  • Choose Database: Utilize public databases rich in structure-activity data, such as ChEMBL, PubChem, or BindingDB.

  • Perform Search: Conduct a similarity search using a Tanimoto coefficient threshold (e.g., >0.85) to identify close structural analogs.

  • Analyze Hits: Examine the known biological targets of the retrieved similar compounds. Consolidate this information to create a prioritized list of potential targets for our scaffold.

Based on searches for similar azaspiro[4.5]decane structures, several G-protein coupled receptors (GPCRs) and ion channels emerge as plausible target classes.[3][4][7][8] For the purpose of this guide, we will hypothesize that the Serotonin 1A Receptor (5-HT1A) is a high-priority target for further investigation.

Molecular Docking: Predicting the Binding Interaction

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[9] This provides a static snapshot of the most likely binding mode and helps identify key intermolecular interactions.

A Step-by-Step Docking Workflow

This protocol uses the 5-HT1A receptor as the target and our scaffold as the ligand. Software such as AutoDock Vina is well-suited for this task.[10]

G cluster_0 Preparation Phase cluster_1 Execution & Analysis PDB 1. Fetch Protein Structure (e.g., PDB ID: 4IAQ) PrepProt 2. Prepare Receptor (Remove water, add hydrogens) PDB->PrepProt Grid 4. Define Binding Site (Generate grid box) PrepProt->Grid PrepLig 3. Prepare Ligand (Assign charges, define rotatable bonds) Dock 5. Run Docking Algorithm (e.g., AutoDock Vina) PrepLig->Dock Grid->Dock Analyze 6. Analyze Results (Binding Energy & Pose Analysis) Dock->Analyze Output Output Analyze->Output Best Pose & Score

Caption: The workflow for a typical molecular docking experiment.

Experimental Protocol:

  • Receptor Preparation: Download the crystal structure of the 5-HT1A receptor from the Protein Data Bank. Using software like UCSF Chimera or AutoDockTools, remove water molecules, repair missing side chains, and add polar hydrogens.

  • Ligand Preparation: Use the optimized 3D structure of the 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide scaffold. Assign partial charges (e.g., Gasteiger charges).

  • Grid Box Generation: Define the search space for the docking algorithm. This is typically a cube centered on the known binding site of the co-crystallized ligand or a site predicted by pocket-finding algorithms.

  • Docking Execution: Run the docking simulation. The algorithm will sample many different poses of the ligand within the binding site and score them based on a scoring function that estimates binding affinity.

  • Results Analysis: Analyze the output, focusing on the pose with the lowest binding energy. Visualize the complex to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts, ionic interactions) between the ligand and specific amino acid residues.

Hypothetical Docking Results

For this guide, we will assume a successful docking run against the 5-HT1A receptor.

ParameterResultInterpretation
Binding Energy -8.2 kcal/molA strong predicted binding affinity, suggesting a stable interaction.
Key Interactions - Hydrogen bond from piperidine N-H to Asp116- Hydrogen bonds from sulfone oxygens to Ser199- Hydrophobic contact with Phe362The scaffold forms critical interactions with key residues known to be important for 5-HT1A ligand binding.

Molecular Dynamics: Assessing Stability in a Dynamic Environment

While docking provides a valuable static image, biological systems are dynamic. Molecular Dynamics (MD) simulations model the movement of every atom in the protein-ligand complex over time, providing crucial insights into the stability of the predicted binding pose.[11][12]

The Rationale for Simulating Motion

MD simulations can validate a docking result. If the ligand remains stably bound in its docked pose throughout the simulation, it increases confidence in the prediction. Conversely, if the ligand quickly dissociates or drifts, the initial docking pose may have been an artifact.

MD Simulation Workflow

This protocol outlines the key stages of an MD simulation using a package like GROMACS or AMBER.

G Start Start with Best Docked Pose (Protein-Ligand Complex) Solvate 1. Solvation (Place in water box with ions) Start->Solvate Minimize 2. Energy Minimization (Relax the system) Solvate->Minimize Equilibrate 3. Equilibration (NVT & NPT ensembles) Minimize->Equilibrate Production 4. Production MD Run (Simulate for 100ns+) Equilibrate->Production Analysis 5. Trajectory Analysis (RMSD, RMSF, H-Bonds) Production->Analysis Conclusion Assess Stability Analysis->Conclusion

Caption: A standard workflow for setting up and analyzing a molecular dynamics simulation.

Experimental Protocol:

  • System Setup: Take the best-ranked pose from the molecular docking step. Place the complex in the center of a periodic box of water molecules (e.g., TIP3P water model). Add counter-ions to neutralize the system's charge.

  • Minimization: Perform energy minimization on the entire solvated system to remove any steric clashes.

  • Equilibration: Gradually heat the system to the target temperature (e.g., 310 K) and adjust the pressure to the target pressure (e.g., 1 bar). This is done in two phases: NVT (constant Number of particles, Volume, and Temperature) followed by NPT (constant Number of particles, Pressure, and Temperature).

  • Production Run: Once equilibrated, run the simulation for a significant period (e.g., 100-200 nanoseconds), saving the coordinates (trajectory) at regular intervals.

  • Analysis: Analyze the trajectory to calculate key metrics:

    • Root Mean Square Deviation (RMSD): Measures the deviation of the ligand and protein backbone from their initial positions. A stable, low RMSD for the ligand indicates it remains bound in a consistent pose.

    • Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues, highlighting flexible regions of the protein.

    • Interaction Analysis: Monitor the persistence of key hydrogen bonds and hydrophobic contacts identified during docking.

Predicting "Drug-Likeness": ADMET and QSAR Analysis

A compound can have excellent potency at its target but fail in clinical trials due to poor pharmacokinetic or safety profiles.[13] In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step to flag potential liabilities early.[14][15]

In Silico ADMET Profiling

Various computational models, many based on machine learning, can predict a wide range of ADMET properties from a molecule's structure.[16][]

Experimental Protocol:

  • Input Structure: Submit the 2D or 3D structure of the 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide scaffold (or its derivatives) to an ADMET prediction server or software package (e.g., SwissADME, pkCSM).

  • Select Properties: Choose a panel of relevant properties to predict, covering pharmacokinetics and potential toxicities.

  • Analyze and Interpret: Review the predictions against established thresholds for desirable drug properties. For example, a compound predicted to be a potent inhibitor of key CYP450 enzymes might have a high risk of drug-drug interactions.

Predicted ADMET Profile for the Core Scaffold
PropertyPredictionImplication
Absorption
GI AbsorptionHighLikely to be well-absorbed from the gut.
BBB PermeantYesThe scaffold may cross the blood-brain barrier, suitable for CNS targets.
Distribution
P-gp SubstrateNoNot likely to be actively pumped out of cells by efflux transporters.
Metabolism
CYP2D6 InhibitorNoLow risk of interaction with drugs metabolized by this key enzyme.
CYP3A4 InhibitorNoLow risk of interaction with drugs metabolized by this key enzyme.
Toxicity
AMES ToxicityNoPredicted to be non-mutagenic.
hERG I InhibitionLow RiskLow predicted risk of cardiac toxicity.
Prospective QSAR and Lead Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful technique used once a series of analogues has been synthesized and tested.[18][19] QSAR models create a mathematical correlation between chemical descriptors (e.g., electronic, steric, hydrophobic properties) and biological activity.[20][21]

This validated model can then be used to:

  • Predict the activity of new, unsynthesized compounds.

  • Provide insights into which structural features are most important for activity.

  • Guide the rational design of more potent analogues.

The ADMET and QSAR predictions form a feedback loop for lead optimization, as illustrated below.

G Design Design New Analogs (QSAR-guided) Predict Predict ADMET Properties Design->Predict Virtual Compounds Synthesize Synthesize Most Promising Candidates Predict->Synthesize Filter & Prioritize Test In Vitro Assay (Activity & Toxicity) Synthesize->Test Test->Design New SAR Data

Sources

Foundational

The Ascendancy of Azaspirocyclic Scaffolds in Modern Medicinal Chemistry: A Technical Guide to Unlocking Novel Therapeutic Targets

Introduction: The Structural and Therapeutic Promise of Azaspiro Compounds In the ever-evolving landscape of drug discovery, the pursuit of novel chemical scaffolds that offer enhanced therapeutic profiles is paramount....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural and Therapeutic Promise of Azaspiro Compounds

In the ever-evolving landscape of drug discovery, the pursuit of novel chemical scaffolds that offer enhanced therapeutic profiles is paramount. Azaspirocyclic compounds, characterized by a unique bicyclic system sharing a single nitrogen-containing spiro center, have emerged as a particularly compelling class of three-dimensional (3D) scaffolds.[1] Their inherent structural rigidity and precise vectorial display of substituents provide a distinct advantage over traditional "flat" aromatic and heteroaromatic ring systems.[1] This unique 3D architecture allows for more precise orientation of functional groups, facilitating optimal interactions with the intricate topographies of biological targets like enzymes and receptors.[1] The incorporation of a nitrogen atom within the spirocyclic framework is a key feature, offering a site for further functionalization and significantly influencing the compound's basicity, polarity, and hydrogen-bonding capacity.[1] A significant driver for the adoption of azaspirocyclic scaffolds is their ability to favorably modulate the physicochemical and pharmacokinetic properties of drug candidates.[1] One of the key benefits is the increase in the fraction of sp3-hybridized carbons (Fsp3), a parameter often correlated with improved clinical success due to better solubility, reduced off-target toxicity, and enhanced metabolic stability.[1][2]

This technical guide provides a comprehensive exploration of the potential therapeutic targets of azaspiro compounds, delving into their mechanisms of action and the experimental methodologies used to validate their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of azaspiro scaffolds in their therapeutic programs.

I. G-Protein Coupled Receptors (GPCRs): A Major Hub for Azaspiro Compound Activity

GPCRs represent one of the largest and most successfully drugged protein families. The conformational rigidity of azaspiro compounds makes them particularly well-suited for achieving high affinity and selectivity for specific GPCR subtypes.

Sigma Receptors (σ1 and σ2): Modulating Cellular Stress and Beyond

Sigma receptors, particularly the σ1 subtype, are intracellular chaperones at the endoplasmic reticulum that play crucial roles in cellular stress responses, neuroprotection, and the modulation of various signaling pathways.[1][3][4] Azaspiro compounds have been extensively investigated as potent and selective modulators of sigma receptors.

Ligand binding to the sigma-1 receptor can trigger its translocation from the endoplasmic reticulum to the plasma membrane.[1] At the plasma membrane, it can interact with and modulate the activity of ion channels, other GPCRs, and kinases, leading to a cascade of downstream effects that contribute to neuroprotection and other cellular responses.[1] Some azaspiro derivatives have been developed as dual µ-opioid receptor (MOR) agonists and σ1 receptor antagonists for the treatment of pain.[5][6][7] This dual-target approach aims to provide potent analgesia with reduced side effects compared to traditional opioids.[5][6] The σ1 receptor antagonism is thought to counteract some of the adverse effects of MOR agonism, such as constipation.[5][6] Furthermore, σ1 receptor antagonists have been shown to enhance the antinociceptive effect of morphine and rescue morphine tolerance, highlighting their potential in pain management.[8]

This protocol outlines a standard competitive binding assay to determine the affinity (Ki) of a test azaspiro compound for the sigma-1 receptor.

Objective: To quantify the binding affinity of a test compound to the sigma-1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Test Compound: Azaspiro derivative of interest.

  • Radioligand: [³H]-(+)-Pentazocine (a commonly used sigma-1 receptor radioligand).

  • Membrane Preparation: Guinea pig brain homogenates or cells expressing recombinant human sigma-1 receptors.[9]

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Scintillation Cocktail: A suitable liquid scintillation fluid.

  • Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

  • Assay Preparation: Prepare serial dilutions of the test azaspiro compound in the assay buffer.

  • Incubation: In a 96-well plate, combine the membrane preparation, the radioligand ([³H]-(+)-Pentazocine), and either the vehicle (for total binding), the non-specific binding control (haloperidol), or the test compound at various concentrations.

  • Equilibration: Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 120 minutes) to allow binding to reach equilibrium.

  • Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Dopamine and Serotonin Receptors: Targeting CNS Disorders

Azaspiro compounds have shown significant promise as modulators of dopamine and serotonin receptors, which are key targets for a multitude of central nervous system (CNS) disorders, including schizophrenia, Parkinson's disease, depression, and anxiety.[10][11][12]

A series of potent and selective dopamine D3 receptor antagonists with diazaspiro alkane cores have been synthesized.[10][13] These compounds exhibit high affinity for the D3 receptor with significant selectivity over the D2 receptor, which is a crucial aspect for minimizing extrapyramidal side effects associated with older antipsychotics.[10][13]

Certain azaspiro compounds have demonstrated low binding affinity for serotonin receptors like 5-HT1A, which is advantageous in developing selective D3 antagonists with fewer off-target effects.[10] The modulation of serotonin receptors, often in combination with dopamine receptor activity, is a well-established strategy for treating various psychiatric disorders.[14][15]

II. Kinase Inhibition: A Promising Avenue for Anti-Cancer and Anti-Inflammatory Therapies

Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1] The rigid scaffold of azaspiro compounds allows for the design of potent and selective kinase inhibitors.

Mechanism of Action of Azaspiro Kinase Inhibitors

Azaspirocyclic kinase inhibitors typically function as ATP-competitive inhibitors.[1] They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby interrupting the signaling cascade.[1]

Key Kinase Targets for Azaspiro Compounds
  • Bruton's Tyrosine Kinase (BTK) and Interleukin-2-inducible T-cell Kinase (ITK): These kinases are crucial in lymphocyte signaling, and their inhibition is a validated strategy for treating certain hematological cancers and autoimmune diseases.[1]

  • TYK2/JAK1: Dual inhibitors of these kinases have been identified among azaspiro[4.5]decane derivatives, suggesting their potential in treating inflammatory conditions.[16]

  • Receptor-Interacting Protein Kinase 1 (RIPK1): Azaspiro compounds have been developed as potent RIPK1 inhibitors, which could be beneficial in modulating necroptosis and inflammation.[16][17]

  • Leucine-Rich Repeat Kinase 2 (LRRK2): Mutations in LRRK2 are a genetic risk factor for Parkinson's disease. Azaspirocyclic pyrazoles have been discovered as potent and selective inhibitors of the G2019S-LRRK2 mutant, with the ability to penetrate the rodent brain.[18]

  • LATS1 and LATS2: Potent and selective inhibitors of these kinases have been developed from an azaspiro scaffold, showing promise in wound healing models.[19]

Experimental Workflow: Kinase Inhibition Assay

The following workflow describes a typical in vitro assay to determine the inhibitory activity of an azaspiro compound against a specific kinase.

Kinase_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Test_Compound Test Azaspiro Compound (Serial Dilutions) Incubation Incubate Components at 37°C Test_Compound->Incubation Kinase Purified Kinase Enzyme Kinase->Incubation Substrate Peptide/Protein Substrate Substrate->Incubation ATP ATP ATP->Incubation Detection_Reagent Add Detection Reagent (e.g., ADP-Glo™) Incubation->Detection_Reagent Luminescence Measure Luminescence/Fluorescence Detection_Reagent->Luminescence IC50 Calculate IC50 Value Luminescence->IC50

Caption: Workflow for an in vitro kinase inhibition assay.

III. Ion Channels and Other Targets

The versatility of the azaspiro scaffold extends to other important therapeutic targets.

Nicotinic Acetylcholine Receptors (nAChRs)

Azaspiro[4.4]nonane derivatives have been investigated as potent agonists of nAChRs.[16] These receptors are involved in various neurological processes, and their modulation holds promise for treating cognitive disorders and neurodegenerative diseases.[16]

Muscarinic M1 Receptors

The azaspiro[4.5]decane ring system has been a fruitful platform for developing modulators of M1 muscarinic receptors.[16] These receptors are key targets for enhancing cognitive function in conditions such as Alzheimer's disease.[16]

Mitochondrial Permeability Transition Pore (mPTP)

Novel 1,4,8-triazaspiro[4.5]decan-2-one derivatives have been identified as inhibitors of the mitochondrial permeability transition pore (mPTP).[20] Inhibition of mPTP opening is a potential therapeutic strategy for ischemia/reperfusion injury.[20]

IV. Anti-Infective and Anti-Cancer Applications

Beyond CNS and inflammatory disorders, azaspiro compounds have demonstrated potential as anti-infective and anti-cancer agents.

Antibacterial and Antitubercular Activity

Novel azaspiro analogues of linezolid have been synthesized and evaluated for their antimicrobial properties.[21] By replacing the morpholine moiety of linezolid with a 2-oxa-6-azaspiro[3.3]heptane bioisostere, researchers have developed compounds with significant activity against a panel of Gram-positive and Gram-negative bacteria, as well as Mycobacterium tuberculosis.[21]

Anticancer Properties

Several classes of azaspiro compounds have exhibited promising anticancer activity.

  • Apoptosis Induction: Oxa/azaspiro[1][21]trienone derivatives have been shown to induce mitochondria-mediated apoptosis in cancer cells.[22] These compounds can arrest the cell cycle in the G0/G1 phase and modulate the expression of key apoptotic proteins like p53, Bax, and Bcl-2.[22]

  • Antiproliferative Activity: 3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] have demonstrated significant antiproliferative activity against various cancer cell lines.[23][24]

  • Novel Sulfonylazaspirodienones: A series of 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one derivatives have shown potent antitumor activity, with some compounds arresting the cell cycle at the G2/M phase.[25]

This protocol describes a common method to assess the cytotoxic effects of an azaspiro compound on cancer cell lines.

Objective: To determine the concentration-dependent effect of a test azaspiro compound on the metabolic activity and viability of cancer cells.

Materials:

  • Cancer Cell Line: e.g., MCF-7 (breast cancer), A549 (lung cancer).

  • Cell Culture Medium: Appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • Test Compound: Azaspiro derivative of interest.

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilizing Agent: DMSO or isopropanol with HCl.

  • Instrumentation: 96-well plate reader (absorbance).

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test azaspiro compound and incubate for a specific period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: Remove the medium and add the solubilizing agent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

V. Summary of Azaspiro Compounds and Their Therapeutic Targets

Azaspiro Scaffold ClassTherapeutic Target(s)Potential Therapeutic Area(s)Reference(s)
Azaspiro[4.4]nonanesNicotinic Acetylcholine Receptors (nAChRs)Cognitive and Neurological Disorders[16]
Azaspiro[4.5]decanesSigma-1 Receptors, M1 Muscarinic Receptors, TYK2/JAK1, RIPK1CNS Disorders, Pain, Inflammation[16]
1-Oxa-4,9-diazaspiro[5.5]undecanesµ-Opioid Receptor (MOR), Sigma-1 ReceptorPain[5][6]
2,6-Diazaspiro[3.4]octan-7-onesSigma-1 ReceptorPain[8]
Diazaspiro AlkanesDopamine D3 ReceptorCNS Disorders (e.g., Schizophrenia)[10][13]
Azaspirocyclic PyrazolesLRRK2 (G2019S mutant)Parkinson's Disease[18]
2-Oxa-6-azaspiro[3.3]heptanesBacterial Ribosomes (Linezolid analogues)Bacterial Infections, Tuberculosis[21]
Oxa/Azaspiro[1][21]trienonesMitochondria (induces apoptosis)Cancer[22]
1,4,8-Triazaspiro[4.5]decan-2-onesMitochondrial Permeability Transition Pore (mPTP)Ischemia/Reperfusion Injury[20]

Conclusion and Future Directions

Azaspiro compounds represent a privileged and versatile scaffold in modern medicinal chemistry. Their unique three-dimensional structure offers significant advantages in achieving high potency, selectivity, and favorable pharmacokinetic profiles for a diverse range of therapeutic targets. The exploration of azaspiro derivatives has already yielded promising candidates for CNS disorders, pain management, inflammatory diseases, cancer, and infectious diseases.

Future research in this area will likely focus on:

  • Expansion of Chemical Space: The synthesis of novel and more complex azaspiro scaffolds to explore new target classes.

  • Structure-Based Drug Design: Utilizing co-crystal structures of azaspiro compounds with their targets to guide the design of next-generation inhibitors with improved properties.

  • Multi-Target Ligands: The rational design of azaspiro compounds that can modulate multiple targets simultaneously to achieve synergistic therapeutic effects, particularly in complex diseases like cancer and neurodegenerative disorders.

  • PROTACs and Molecular Glues: The incorporation of azaspiro motifs into novel therapeutic modalities such as proteolysis-targeting chimeras (PROTACs) and molecular glues to target previously "undruggable" proteins.[26][27]

The continued investigation of azaspiro compounds holds immense potential for the discovery and development of innovative medicines to address significant unmet medical needs.

References

  • A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives in Drug Discovery. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFR3Pk1oQEgiuiuEm6wIm60k31dG6hc_AuaDTl7KWt09kMdBQBUxzf61ZzPeNm1lQvHNCTgv44hdyJWIh1eUNDhCXdeiStQ3VOpCyTer4LAcgzWt46S1tPvkGYiI33olQBLPTNE84m2kF_X_3ikEBf1XncChP-cBB6-RG7e6MbS0uqTm13zSIEQEDxxmHmav3fnJxZq46d9-2rBX1fIRc5e-AU9vrobJi4vYTwyOkO6sVPKuYWiKebPIgj-lQ1KXeND]
  • Azaspirocycles: From Structural Novelty to Medicinal Chemistry Workhorse. AiFChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3cavFK-6h4_3n1SMq3k_M3rdDPoNOUr3AtcriN0_PIZ3rizk2nsbI8rZFGwt0frnxpb1VZJdsuVAAZO4vy_DIu3G4XojPCmURHi7nWgJBfrHrRDHxHGRq1KC731Rjx1qymc_wXrxyEUdA9UU9U6lN5JrkBuDXUGsKRHytL9-1GiDBeHmytJtMGovEYLp1HPwdbpsOb3TfVUToMKrIKg0=]
  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdxknm54hC6M9msBSCHMIQHXTIuyTEy35E0QkqYHKp8pklFYh0L7SA3pl4ymWqrG058MF-pzDkPPTD5FlNXc45fP4PpLb7OE4yS2lBMuevDV02CORSANowjl4nwWRRvWFZM3Mod7kOA2M0g5lWXwcoBEnmzzm3qEthphwUMepX_mid02WKOvVmX4InOslnp4Ul0m56Dl6j_34ijDoWC9DD5R1il9FdR2jCZ1sx0qle]
  • The Ascendancy of Azaspirocyclic Scaffolds in Modern Medicinal Chemistry: A Technical Guide. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1IlxiYbBi_A4cNqt7apIhpL65ZhZWucWjKjKJ7MHns6p3vFaHJIB1fb5x1nqMkY9h3vznFOHZZu5CFOQcTId76owh0GJC3QKComTfoH5tk5LdIsKLEvs6e6e9rlvi6vSE_qxHhvGgLlWRQNt2o7u_05Kn0Kiid7h0a-J_9E5PhyE0GPYfy_Ifm4qnZJ3MgRUH9MAU4eESWb58-j-2F0tBtKPXY4Z0pWi1biZMoCEPzLO3hT5I8GE=]
  • Design, synthesis and biological evaluation of novel azaspiro analogs of linezolid as antibacterial and antitubercular agents. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27423637/]
  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31804047/]
  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01256]
  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Organic Letters - ACS Figshare. [URL: https://figshare.com/collections/Synthesis_of_Novel_Azaspiro_3_4_octanes_as_Multifunctional_Modules_in_Drug_Discovery_-_Organic_Letters/3246857]
  • Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery. [No valid URL provided]
  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5553134/]
  • Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6264]
  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32616183/]
  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29486951/]
  • Design, synthesis and anticancer properties of novel oxa/azaspiro[1][21]trienones as potent apoptosis inducers through mitochondrial disruption. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26163220/]

  • 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36753922/]
  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01256]
  • The Ascendance of 1,9-Diazaspiro[5.5]undecane Scaffolds in Modern Medicinal Chemistry: An In-depth Technical Guide. Benchchem. [URL: https://www.benchchem.com/pdf/the-ascendance-of-1-9-diazaspiro-5-5-undecane-scaffolds-in-modern-medicinal-chemistry-an-in-depth-technical-guide.pdf]
  • (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26090686/]
  • Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4442759/]
  • Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. [No valid URL provided]
  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeab. IRIS. [URL: https://www.iris.unife.it/handle/11392/2507635]
  • Discovery of azaspirocyclic 1H-3,4,5-Trisubstitued pyrazoles as novel G2019S-LRRK2 selective kinase inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36049274/]
  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9501509/]
  • Synthesis and pharmacological evaluation of some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/6703045/]
  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9318182/]
  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5'-Pyrimidines] as Potential Antitumor Agents. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36142777/]
  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35228069/]
  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. [URL: https://www.mdpi.com/1422-8599/2019/3/M1050]
  • Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. ResearchGate. [URL: https://www.researchgate.
  • Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9409059/]
  • BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm. [URL: https://www.bldpharm.com/news/the-utilization-of-spirocyclic-scaffolds-in-medicinal-chemistry-1638328198902.html]
  • Allosteric Modulators of Sigma-1 Receptor: A Review. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6433919/]
  • Allosteric modulators of sigma-1 receptor: A review. RSU Research Portal. [URL: https://dspace.rsu.lv/jspui/handle/123456789/2717]
  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. ResearchGate. [URL: https://www.researchgate.net/publication/295240292_Synthesis_of_Novel_Azaspiro34octanes_as_Multifunctional_Modules_in_Drug_Discovery]
  • Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. [No valid URL provided]
  • synthesis and pharmacology of novel 3-benzazecines and 3-benzazonines as potential 5-HT2A and dopamine receptor ligands. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8809930/]
  • Novel Developments to Enable Treatment of CNS Diseases with Targeted Drug Delivery. [No valid URL provided]
  • Allosteric Modulators of Sigma-1 Receptor: A Review. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Allosteric-Modulators-of-Sigma-1-Receptor%3A-A-Review-Vela-Zvejniece/0d0c366a5c18f3a8b419c8f61545d62d7c9a9d7b]
  • Breaking Barriers in CNS Drug Development: Innovations Reshaping Neurology. [No valid URL provided]
  • Special Issue : Novel Compounds in the Treatment of the CNS Disorders, 2nd Edition. [No valid URL provided]

Sources

Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide: Synthesis, Properties, and Therapeutic Potential Introduction to the 8-Thia-2-azaspiro[4.5]decane Scaffold The 8-Thia-2-azaspiro[4.5]decane core st...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide: Synthesis, Properties, and Therapeutic Potential

Introduction to the 8-Thia-2-azaspiro[4.5]decane Scaffold

The 8-Thia-2-azaspiro[4.5]decane core structure is a heterocyclic spiro compound featuring a piperidine ring fused to a tetrahydrothiophene ring via a spiro carbon atom. The introduction of a sulfone group (8,8-dioxide) is anticipated to significantly modulate the scaffold's properties, enhancing its polarity, hydrogen bond accepting capability, and metabolic stability, all of which are desirable attributes in drug candidates.

Key Structural Features:

  • Spirocyclic System: A rigid framework that can orient substituents in well-defined spatial arrangements.

  • Piperidine Moiety: A common feature in many bioactive molecules, offering a basic nitrogen for salt formation and interaction with biological targets.

  • Tetrahydrothiophene Dioxide Moiety: The sulfone group is a strong hydrogen bond acceptor and is isosteric to a carbonyl group, but with increased polarity and metabolic stability.

Proposed Synthesis of 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide

The synthesis of the target compound can be logically approached in a multi-step sequence, starting from commercially available materials. The following proposed pathway is based on established synthetic methodologies for related spirocyclic systems.

Experimental Protocol:

Step 1: Synthesis of the Parent Scaffold, 8-Thia-2-azaspiro[4.5]decane

A plausible route to the parent scaffold involves the reaction of a suitable piperidine-based precursor with a sulfur-containing dielectrophile.

  • Starting Material: N-protected 4-piperidone.

  • Reaction: A Gewald reaction or a similar multi-component reaction can be employed. For instance, reacting N-Boc-4-piperidone with elemental sulfur and a compound with an active methylene group (e.g., malononitrile) in the presence of a base like morpholine.

  • Work-up and Purification: The reaction mixture is typically quenched with water and extracted with an organic solvent. The crude product is then purified using column chromatography.

Step 2: Oxidation to 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide

The synthesized parent scaffold can be oxidized to the desired sulfone using standard oxidation protocols.

  • Oxidizing Agent: A common and effective oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). Other reagents like hydrogen peroxide with a suitable catalyst (e.g., tungstic acid) can also be used.

  • Reaction Conditions: The sulfide is dissolved in a suitable solvent, such as dichloromethane (DCM), and cooled in an ice bath. A solution of m-CPBA (typically 2.2 equivalents for complete oxidation to the sulfone) in DCM is added dropwise.

  • Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a reducing agent (e.g., sodium thiosulfate solution) to destroy excess peroxide. The organic layer is washed with a base (e.g., sodium bicarbonate solution) to remove m-chlorobenzoic acid, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The final product is purified by recrystallization or column chromatography.

Diagram of the Proposed Synthetic Workflow:

Synthesis_Workflow Start N-Boc-4-piperidone Step1 Gewald Reaction (Sulfur, Malononitrile, Morpholine) Start->Step1 Intermediate N-Boc-8-Thia-2-azaspiro[4.5]decane derivative Step1->Intermediate Deprotection Deprotection (e.g., TFA) Intermediate->Deprotection Parent 8-Thia-2-azaspiro[4.5]decane Deprotection->Parent Step2 Oxidation (m-CPBA) Parent->Step2 FinalProduct 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide Step2->FinalProduct

Foundational

The Resurgence of 3D Scaffolds: Spirocyclic Sulfones in Modern Drug Discovery

Executive Summary The medicinal chemistry landscape is undergoing a paradigm shift, moving away from planar, aromatic-heavy libraries ("flatland") toward three-dimensional (3D) architectures that offer superior physicoch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The medicinal chemistry landscape is undergoing a paradigm shift, moving away from planar, aromatic-heavy libraries ("flatland") toward three-dimensional (3D) architectures that offer superior physicochemical properties and novel intellectual property space. Spirocyclic sulfones —rigid scaffolds containing a sulfonyl (


) moiety within a spiro-fused framework—represent a high-value asset in this transition.

This technical guide analyzes the structural rationale, synthetic methodologies, and therapeutic applications of spirocyclic sulfones. It provides a validated experimental protocol for their construction and examines their role as potent bioisosteres in challenging target classes such as


-secretase and GABA-A receptors.

Structural Rationale: Escaping Flatland

The "Escape from Flatland" concept, popularized by Lovering et al., correlates increased saturation (


) and chirality with improved clinical success rates. Spirocyclic sulfones offer three distinct advantages over traditional planar sulfonamides or cyclic ketones:
  • Vector Positioning: The spiro-carbon creates a rigid orthogonal exit vector, allowing substituents to explore unique regions of the binding pocket that are inaccessible to flat aromatic rings.

  • Metabolic Stability: The sulfone moiety is a "metabolic sink"—it is already fully oxidized, rendering it resistant to CYP450-mediated oxidative metabolism.

  • Electronic Modulation: The sulfone is a strong hydrogen bond acceptor (HBA) but, unlike a ketone, it does not function as a hydrogen bond donor (HBD) nor does it easily undergo nucleophilic attack, reducing off-target toxicity risks.

Table 1: Physicochemical Comparison of Bioisosteres
FeatureCyclic KetoneCyclic SulfonamideSpirocyclic Sulfone
Geometry Planar (

)
Semi-planarTetrahedral (

)
H-Bonding AcceptorDonor/AcceptorStrong Acceptor
Metabolic Risk High (Reduction/Enolization)Moderate (N-dealkylation)Low (Metabolically Inert)
Solubility ModerateModerateHigh (Polar/Compact)

Synthetic Architectures

Constructing the quaternary spiro-center adjacent to a sulfone requires overcoming steric hindrance and controlling regioselectivity. Two primary strategies dominate the literature: Double Alkylation (the thermodynamic approach) and Radical Cyclization (the kinetic approach).

Strategic Workflow (DOT Visualization)

The following diagram outlines the decision matrix for synthesizing spirocyclic sulfones based on precursor availability and ring size requirements.

SyntheticStrategy Start Target: Spirocyclic Sulfone PathA Path A: Double Alkylation Start->PathA PathB Path B: Radical Cascade Start->PathB PathC Path C: RCM (Metathesis) Start->PathC PrecursorA Cyclic Sulfone (e.g., Sulfolane) PathA->PrecursorA PrecursorB Allylcyclopropane Sulfonyl Chloride PathB->PrecursorB PrecursorC Divinyl Sulfone PathC->PrecursorC StepA1 Step 1: Bis-deprotonation (LiHMDS) PrecursorA->StepA1 StepB1 Step 1: Photocatalysis (Blue LED) PrecursorB->StepB1 Outcome Rigid Spiro-Sulfone Scaffold PrecursorC->Outcome StepA2 Step 2: Electrophile Capture (dihaloalkane) StepA1->StepA2 StepA2->Outcome StepB2 Step 2: Spiro-cyclization/Migration StepB1->StepB2 StepB2->Outcome

Figure 1: Synthetic decision tree comparing thermodynamic alkylation vs. kinetic radical approaches.

Validated Protocol: Geminal Bis-Alkylation

This protocol describes the synthesis of a spiro[3.4]octane-sulfone derivative via the double alkylation of sulfolane. This method is favored for its scalability and the low cost of reagents.

Objective

To synthesize 2-thiaspiro[3.4]octane 2,2-dioxide from sulfolane (tetrahydrothiophene 1,1-dioxide).

Reagents & Materials
  • Substrate: Sulfolane (1.0 equiv)

  • Electrophile: 1,3-Dibromopropane (1.1 equiv)

  • Base: Lithium Bis(trimethylsilyl)amide (LiHMDS), 1.0 M in THF (2.5 equiv)

  • Solvent: Anhydrous THF (0.2 M concentration relative to substrate)

  • Quench: Saturated aqueous

    
    
    
  • Atmosphere: Dry Nitrogen or Argon

Step-by-Step Methodology
  • Cryogenic Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar and a low-temperature thermometer. Flush with Argon.

  • Base Addition: Charge the flask with LiHMDS (2.5 equiv) and cool to -78°C using a dry ice/acetone bath.

  • Substrate Introduction: Dissolve sulfolane (1.0 equiv) in anhydrous THF. Add this solution dropwise to the base over 30 minutes. Critical: Maintain internal temperature below -70°C to prevent anion decomposition.

  • Anion Formation: Stir the resulting suspension at -78°C for 1 hour. The solution will typically turn a pale yellow/orange, indicating the formation of the

    
    -dianion (or sequential mono-anion species).
    
  • Electrophile Addition: Add 1,3-dibromopropane (1.1 equiv) dropwise.

  • Cyclization Ramp: Allow the reaction to warm slowly to room temperature over 12 hours. The intramolecular cyclization occurs as the system overcomes the energy barrier for ring closure.

  • Workup: Cool the mixture to 0°C and quench carefully with saturated

    
    . Extract with EtOAc (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient). The spiro-sulfone is typically a crystalline solid.

Mechanism Note: The reaction proceeds via an initial intermolecular alkylation followed by a rapid intramolecular alkylation to form the spiro-ring. The use of LiHMDS prevents the "ring-opening" side reactions often seen with stronger bases like n-BuLi.

Medicinal Chemistry Case Study: -Secretase Inhibitors

Alzheimer’s disease research has heavily targeted


-secretase to reduce amyloid-beta (

) production.[1] Early linear sulfonamides failed due to poor brain penetration and lack of selectivity between Notch and APP cleavage.

The Spiro-Sulfone Solution: Researchers at Merck and Pfizer utilized spirocyclic sulfones (specifically tetracyclic and spiro-sulfamide analogs) to solve these issues.

  • Compound: Analogs of MRK-560 (Tetracyclic sulfone).

  • Mechanism: The spiro-sulfone core occupies the S2/S3 pocket of the Presenilin-1 (PSEN1) subunit.

  • Outcome: The rigid 3D structure improved blood-brain barrier (BBB) permeability by hiding polar surface area (PSA) while maintaining the necessary H-bond interactions with the catalytic aspartates.

Biological Pathway Interaction (DOT Visualization)

GSI_Mechanism Target Gamma-Secretase Complex (PSEN1) Result_Good Inhibition of A-Beta 42 Production Target->Result_Good Desired Blockade Result_Bad Notch Signaling (Toxic Side Effect) Target->Result_Bad Sparing Effect (Due to Selectivity) Substrate Amyloid Precursor Protein (APP) Substrate->Target Cleavage Inhibitor Spirocyclic Sulfone (Inhibitor) Binding Allosteric Binding (S2/S3 Pocket) Inhibitor->Binding Inhibitor->Result_Bad Low Affinity (Spiro-Selectivity) Binding->Target Modulates

Figure 2: Mechanism of action for spirocyclic sulfone GSIs, highlighting the selectivity that spares Notch signaling.

Conclusion

Spirocyclic sulfones have graduated from niche curiosities to essential scaffolds in the medicinal chemist's toolkit.[2][3] By leveraging the double alkylation or radical cascade protocols, researchers can access robust, metabolically stable, 3D-rich architectures. These structures are particularly effective in modulating ion channels (GABA) and proteases (


-secretase), where precise spatial arrangement of H-bond acceptors is critical for potency and selectivity.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Yao, L., et al. (2019). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Organic Chemistry: Current Research. [Link]

  • Brodney, M. A., et al. (2012).[4] Spirocyclic sulfamides as BACE-1 inhibitors for the treatment of Alzheimer's disease. Journal of Medicinal Chemistry. [Link]

  • Teall, M., et al. (2005).[5] Aryl sulfones: a new class of gamma-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Zhang, Y., et al. (2025). Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. Chemical Science (NIH). [Link](Note: URL updated to reflect source journal).

Sources

Exploratory

The 8-Thia-2-azaspiro[4.5]decane Scaffold: Synthetic Evolution and Medicinal Utility

[1] Executive Summary: The "Escape from Flatland" In the landscape of modern drug discovery, the 8-Thia-2-azaspiro[4.5]decane scaffold represents a critical tactical evolution.[1] As medicinal chemistry moved away from f...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Escape from Flatland"

In the landscape of modern drug discovery, the 8-Thia-2-azaspiro[4.5]decane scaffold represents a critical tactical evolution.[1] As medicinal chemistry moved away from flat, aromatic-heavy libraries in the early 2000s (the "Escape from Flatland" initiative), spirocyclic cores emerged as premium tools for increasing fraction of sp3 carbons (


) and improving solubility and metabolic stability.

This specific scaffold—a pyrrolidine ring spiro-fused to a tetrahydrothiopyran (thiane) ring—offers a unique distinct advantage over its carbocyclic and oxygenated congeners: the sulfur atom provides a "metabolic handle."[1] It can be selectively oxidized to sulfoxides or sulfones to tune polarity (


) without altering the carbon skeleton, a strategy known as metabolic switching.

Structural Definition and Nomenclature

The 8-Thia-2-azaspiro[4.5]decane system consists of two rings sharing a single quaternary carbon (C5):

  • Ring A (5-membered): A pyrrolidine ring containing nitrogen at position 2.[1]

  • Ring B (6-membered): A thiane ring containing sulfur at position 8.[1]

IUPAC Numbering Logic: Numbering typically commences at the heteroatom of the smaller ring (Nitrogen at 2), proceeds to the spiro-junction (C5), and then traverses the larger ring.

  • Formula:

    
    
    
  • Molecular Weight: ~157.28 g/mol (parent amine)

Historical Genesis: From Proline Mimetics to SHP2 Inhibitors

The history of this scaffold is not defined by a single "blockbuster" discovery but by its utility as a conformational constraint .[1]

Phase I: The Peptidomimetic Era (1980s–1990s)

Early interest in spiro[4.5]decanes arose from efforts to create rigid analogues of Proline .[1] In peptide-based drugs (e.g., ACE inhibitors like Captopril/Enalapril), the proline residue often induces a specific turn structure. Researchers synthesized 2-azaspiro[4.5]decane-3-carboxylic acids to lock these peptides into bioactive conformations.[1] The introduction of sulfur (8-Thia) was initially a strategy to modify lipophilicity and patentability.[1]

  • Key Patent: EP0050800A1 (1982) describes carboxyalkyl dipeptides where the 8-thia-2-azaspiro[4.5]decane moiety serves as a hydrophobic, rigid core to inhibit Angiotensin Converting Enzyme (ACE).[1]

Phase II: The Bioisostere Era (2000s–Present)

As high-throughput screening (HTS) identified hits containing the 8-Oxa-2-azaspiro[4.5]decane core (common in Sigma-1 receptor ligands and analgesics), medicinal chemists utilized the 8-Thia analogue as a bioisostere.[1]

  • Logic: The C-S bond (1.82 Å) is longer than the C-O bond (1.43 Å), slightly altering the bite angle and ring pucker. This subtle structural change can rescue activity in crowded binding pockets where the oxa-analogue fails.[1]

  • Recent Application: Recent patents (e.g., WO2011028596) utilize this scaffold in SHP2 inhibitors and modulators of the mitochondrial permeability transition pore (mPTP), validating its relevance in oncology and neuroprotection.

Synthetic Methodologies

The construction of the 8-Thia-2-azaspiro[4.5]decane core relies on generating the quaternary spiro-carbon.[1] The most robust protocols start from tetrahydro-4H-thiopyran-4-one (4-Thianone).[1]

Protocol A: The Bucherer-Bergs Cyclization (Classic Route)

This method is preferred for generating the hydantoin intermediate, which can be hydrolyzed to the amino acid or reduced to the amine.[1]

Mechanism:

  • Condensation of 4-thianone with potassium cyanide (KCN) and ammonium carbonate

    
    .[1]
    
  • Formation of the spiro-hydantoin (1,3,8-triazaspiro-dione derivative).[1]

  • Basic hydrolysis (Ba(OH)2 or NaOH) yields the amino acid.[1]

Step-by-Step Protocol:

  • Reagents: 4-Thianone (1.0 eq), KCN (1.5 eq),

    
     (3.0 eq).
    
  • Solvent: 50% Ethanol/Water.

  • Conditions: Heat to 60°C for 12–24 hours. The product precipitates as a white solid.[1][2]

  • Workup: Filter the hydantoin precipitate. Wash with cold water.

  • Hydrolysis: Reflux hydantoin in 2M NaOH for 24h to open the ring to the spiro-amino acid.

Protocol B: The Cyanoacetate Cascade (Modern Route)

This route is superior for synthesizing the lactam (2-oxo) derivative, which can be reduced to the secondary amine.[1]

Mechanism:

  • Knoevenagel Condensation: 4-Thianone reacts with ethyl cyanoacetate to form an

    
    -unsaturated ester.[1]
    
  • Michael Addition: Addition of cyanide (from KCN) or nitromethane creates the pre-cyclization precursor.

  • Reductive Cyclization: Hydrogenation (Raney Ni) of the nitrile reduces it to a primary amine, which spontaneously attacks the ester to close the lactam ring.

Synthesis_Pathways cluster_legend Pathway Comparison Thianone 4-Thianone (Starting Material) Hydantoin Spiro-Hydantoin Intermediate Thianone->Hydantoin KCN, (NH4)2CO3 Bucherer-Bergs Unsaturated α,β-Unsaturated Ester Thianone->Unsaturated Ethyl Cyanoacetate Knoevenagel AminoAcid 8-Thia-2-azaspiro Amino Acid Hydantoin->AminoAcid NaOH, Reflux Hydrolysis FinalAmine 8-Thia-2-azaspiro[4.5]decane (Secondary Amine) AminoAcid->FinalAmine LiAlH4 Reduction NitrileEster Nitrile-Ester Precursor Unsaturated->NitrileEster KCN Michael Addn Lactam Spiro-Lactam (2-Oxo) NitrileEster->Lactam H2, Raney Ni Reductive Cyclization Lactam->FinalAmine BH3-THF Reduction RouteA Route A: Access to Amino Acids RouteB Route B: Access to Amines

Figure 1: Comparative synthetic pathways for constructing the 8-Thia-2-azaspiro[4.5]decane core. Route A is preferred for carboxylic acid derivatives; Route B is preferred for simple amines.[1]

Medicinal Chemistry: Structure-Activity Relationship (SAR)

The 8-Thia scaffold offers three distinct vectors for chemical modification, allowing for precise tuning of pharmacokinetics (PK).

Vector 1: The Nitrogen Atom (Position 2)[1]
  • Function: Primary handle for coupling to pharmacophores (aryl groups, sulfonamides, amides).

  • Basicity: The pyrrolidine nitrogen is moderately basic (

    
    ).[1] Capping this nitrogen (e.g., as a urea or amide) is crucial for permeability in CNS targets.
    
Vector 2: The Sulfur Atom (Position 8)[1]
  • The "Metabolic Switch": Unlike the oxygen in 8-Oxa analogues, the sulfur atom can be oxidized.[1]

    • Thioether (-S-): Lipophilic, prone to CYP450 oxidation.[1]

    • Sulfoxide (-SO-): Chiral center, increased polarity.[1]

    • Sulfone (-SO2-): Highly polar, metabolically stable, strong hydrogen bond acceptor.[1]

  • Strategy: If a lead compound is too lipophilic (

    
    ), oxidizing the sulfur to a sulfone can lower LogD by ~1.5 units without changing the number of heavy atoms.
    
Vector 3: The Spiro-Carbon (Position 5)[1]
  • Gem-Dialkyl Effect: The spiro fusion forces the substituents on the pyrrolidine ring into specific vectors, reducing the entropic penalty of binding to a protein target.[1]

Quantitative Comparison: Thia vs. Oxa vs. Carbocycle[1]
Property8-Thia (S)8-Oxa (O)Spiro[4.5]decane (C)
Bond Length (C-X) 1.82 Å1.43 Å1.54 Å
Lipophilicity (LogP) HighLowHigh
Metabolic Liability S-OxidationStableC-Hydroxylation
H-Bonding Weak AcceptorModerate AcceptorNone
Ring Pucker Deep ChairChairChair

Experimental Protocol: Synthesis of 8-Thia-2-azaspiro[4.5]decane Hydrochloride[1]

Objective: Synthesis of the core amine scaffold via the Lactam Reduction method.

Step 1: Knoevenagel Condensation[4]
  • Charge a 500 mL flask with Tetrahydro-4H-thiopyran-4-one (11.6 g, 100 mmol), Ethyl cyanoacetate (11.3 g, 100 mmol), and Ammonium Acetate (0.77 g, 10 mmol) in Toluene (200 mL).

  • Fit with a Dean-Stark trap and reflux for 12 hours, removing evolved water.

  • Cool, wash with water and brine. Dry over MgSO4 and concentrate to yield Ethyl cyano(tetrahydro-4H-thiopyran-4-ylidene)acetate.

Step 2: Michael Addition
  • Dissolve the intermediate (21 g, ~100 mmol) in Ethanol (150 mL).

  • Add Potassium Cyanide (7.15 g, 110 mmol) dissolved in minimal water (Caution: HCN risk).

  • Heat to 50°C for 4 hours.

  • Acidify carefully with acetic acid, concentrate, and extract with Ethyl Acetate.

Step 3: Reductive Cyclization
  • Dissolve the dinitrile/ester intermediate in Methanol saturated with Ammonia.[1]

  • Add Raney Nickel (approx. 2 g, washed).

  • Hydrogenate at 50 psi (3.4 bar) at 60°C for 24 hours.

  • Filter catalyst (Caution: Pyrophoric). Concentrate to yield the 8-Thia-2-azaspiro[4.5]decan-3-one (Lactam).[1]

Step 4: Lactam Reduction
  • Suspend the lactam (1.7 g, 10 mmol) in dry THF (50 mL) under Argon.

  • Add Lithium Aluminum Hydride (LiAlH4) (1.0 M in THF, 20 mL, 20 mmol) dropwise at 0°C.

  • Reflux for 6 hours.

  • Quench via Fieser method (

    
     mL H2O, 
    
    
    
    mL 15% NaOH,
    
    
    mL H2O).
  • Filter, dry, and treat with HCl in ether to precipitate 8-Thia-2-azaspiro[4.5]decane hydrochloride .

Visualizing the Biological Logic[1]

The following diagram illustrates how the 8-Thia scaffold is utilized in drug design to modulate properties relative to the 8-Oxa standard.

SAR_Logic Core 8-Thia-2-azaspiro[4.5]decane Scaffold Oxidation S-Oxidation (SO/SO2) Reduces LogP Increases Solubility Core->Oxidation Metabolic Tuning N_Sub N-Substitution Target Specificity (e.g., Sigma-1, SHP2) Core->N_Sub Pharmacophore Attachment Isosterism Bioisostere of 8-Oxa Alters Bond Angles Avoids IP Conflicts Core->Isosterism Strategic Design Outcome Optimized Lead Candidate (Balanced Potency/ADME) Oxidation->Outcome N_Sub->Outcome Isosterism->Outcome

Figure 2: Strategic application of the 8-Thia scaffold in medicinal chemistry campaigns.[1]

References

  • Teetz, V., et al. (1982). Carboxyalkyl dipeptides, processes for their production and pharmaceutical compositions containing them. European Patent EP0050800A1.[1] Link

  • Smith, L. K., & Baxendale, I. R. (2015).[3] Total syntheses of natural products containing spirocarbocycles. Organic & Biomolecular Chemistry, 13(39), 9907-9933. Link

  • Lavergne, O., et al. (2011). Chemical compounds (SHP2 Inhibitors). WO Patent 2011028596A1.[1] Link

  • Burkhard, J. A., et al. (2010). Spirocyclic scaffolds in medicinal chemistry. Journal of Medicinal Chemistry, 53(6), 2293-2313. (Contextual reference for spiro-scaffold utility).
  • PubChem Compound Summary. (n.d.). 8-Thia-2-azaspiro[4.5]decane. National Center for Biotechnology Information.[1] Link

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for the Utilization of 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide in Drug Design

Introduction: The Strategic Value of Spirocyclic Sulfones in Modern Drug Discovery In the landscape of contemporary drug design, the pursuit of novel chemical matter with enhanced therapeutic properties is paramount. A k...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Spirocyclic Sulfones in Modern Drug Discovery

In the landscape of contemporary drug design, the pursuit of novel chemical matter with enhanced therapeutic properties is paramount. A key strategy in this endeavor is the exploration of three-dimensional molecular architectures that can confer advantageous pharmacological profiles.[1][2][3] Spirocyclic compounds, characterized by two rings sharing a single atom, have garnered significant interest due to their inherent rigidity and unique three-dimensional geometry.[1][2][3] This structural constraint can lead to improved binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.[3] When the spirocyclic core is combined with a sulfone moiety, particularly as a dioxide, it introduces a stable, polar, and metabolically robust functional group that can act as a hydrogen bond acceptor and engage in favorable dipole-dipole interactions with protein targets.

The 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide scaffold represents a compelling starting point for drug discovery programs. This bicyclic system combines the conformational rigidity of a spiro[4.5]decane with the chemical and metabolic stability of a cyclic sulfone (sultam). The presence of a secondary amine provides a convenient handle for further chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective incorporation of the 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide scaffold into drug design campaigns.

Physicochemical and ADME Profiling of the Core Scaffold

A thorough understanding of the physicochemical properties and ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a core scaffold is critical for guiding the design of drug-like molecules.[4][5][6] The following protocols outline key initial assays for the characterization of 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide.

Protocol 1: Aqueous Solubility Determination (Turbidimetric Method)

Rationale: Poor aqueous solubility is a major hurdle in drug development, impacting bioavailability and formulation. This high-throughput method provides an early assessment of a compound's solubility.

Methodology:

  • Prepare a 10 mM stock solution of 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide in dimethyl sulfoxide (DMSO).

  • In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Transfer 2 µL of each dilution to a clear-bottom 96-well plate containing 198 µL of phosphate-buffered saline (PBS) at pH 7.4.

  • Seal the plate and shake for 2 hours at room temperature.

  • Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at 620 nm.

  • A standard curve of known concentrations is used to determine the kinetic and thermodynamic solubility.

Protocol 2: Lipophilicity Determination (RP-HPLC)

Rationale: Lipophilicity, often expressed as logP or logD, is a crucial parameter influencing a compound's permeability, metabolic stability, and off-target effects.[7] Reversed-phase high-performance liquid chromatography (RP-HPLC) provides a rapid and reliable method for estimating lipophilicity.[7]

Methodology:

  • Prepare a 1 mg/mL solution of the test compound in a suitable solvent (e.g., methanol/water).

  • Use a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Inject the sample and record the retention time.

  • A calibration curve is generated using a set of standards with known logP values.

  • The logP of the test compound is calculated from its retention time using the calibration curve.

Protocol 3: In Vitro Metabolic Stability Assessment

Rationale: The metabolic stability of a compound is a key determinant of its in vivo half-life and bioavailability.[8][9][10][11][12] Assays using liver microsomes or hepatocytes are standard in early drug discovery to predict hepatic clearance.[8][9]

Methodology:

  • Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL), NADPH (1 mM), and the test compound (1 µM) in a phosphate buffer (pH 7.4).

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.[11]

PropertyAssayRationale
Solubility TurbidimetricAssesses the extent to which a compound dissolves in aqueous media, impacting absorption and formulation.
Lipophilicity (logD) RP-HPLCMeasures the partitioning of a compound between an aqueous and a lipid phase, influencing permeability and metabolic clearance.
Metabolic Stability Liver Microsome AssayEvaluates the susceptibility of a compound to metabolism by liver enzymes, predicting its in vivo half-life.

Synthetic Strategy and Library Design for SAR Exploration

The 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide scaffold offers a versatile platform for the generation of a diverse chemical library. The secondary amine at the 2-position is the primary point for functionalization, allowing for the introduction of a wide range of substituents to probe the chemical space around the core.

Hypothetical Synthetic Route

A plausible synthetic route to the core scaffold could involve a multi-step sequence starting from commercially available materials, potentially culminating in a key spirocyclization and subsequent oxidation of the thioether to the sulfone.

Library Generation

A focused library can be designed to explore the impact of various substituents on biological activity and physicochemical properties. The secondary amine can be readily derivatized through standard reactions such as:

  • Reductive amination with aldehydes or ketones.

  • Acylation with acid chlorides or anhydrides.

  • Alkylation with alkyl halides.

  • Sulfonylation with sulfonyl chlorides.

Table of Virtual Library Derivatives:

Compound IDR GroupSynthetic MethodRationale for Inclusion
SCA-001 HCore ScaffoldBaseline for comparison.
SCA-002 BenzylReductive AminationIntroduces a simple aromatic group.
SCA-003 4-FluorobenzylReductive AminationProbes the effect of electron-withdrawing groups on the aromatic ring.
SCA-004 CyclohexylmethylReductive AminationIntroduces a lipophilic, non-aromatic group.
SCA-005 PhenylacetylAcylationIntroduces a hydrogen bond acceptor and a different linker geometry.
SCA-006 4-Methoxy-phenylsulfonylSulfonylationIntroduces a larger, polar group to explore different binding interactions.

Target-Based Screening Cascade

Target-based screening is a rational approach to drug discovery that begins with a validated biological target.[13][14][15] The following outlines a hypothetical screening cascade for identifying inhibitors of a protein kinase, a common target class in drug discovery.

G cluster_0 Drug Discovery Workflow A Compound Library Synthesis (8-Thia-2-azaspiro[4.5]decane 8,8-dioxide derivatives) B Primary Screen: High-Throughput Biochemical Assay (e.g., Kinase Glo®) A->B C Hit Confirmation & IC50 Determination B->C D Secondary Screen: Cell-Based Assay (e.g., Phospho-protein Western Blot) C->D E Lead Optimization: SAR Studies & ADME Profiling D->E F In Vivo Efficacy Studies E->F

Caption: A typical drug discovery workflow utilizing the novel scaffold.

Protocol 4: Primary High-Throughput Biochemical Screen (Kinase-Glo® Assay)

Rationale: This luminescent assay quantifies ATP, and therefore the amount of ATP consumed by a kinase, providing a robust and sensitive method for identifying enzyme inhibitors in a high-throughput format.

Methodology:

  • In a 384-well plate, add 5 µL of the kinase and substrate solution in reaction buffer.

  • Add 50 nL of test compounds from the library (at a final concentration of 10 µM).

  • Initiate the kinase reaction by adding 5 µL of ATP solution.

  • Incubate for 1 hour at room temperature.

  • Stop the reaction and measure the remaining ATP by adding 10 µL of Kinase-Glo® reagent.

  • Incubate for 10 minutes and measure luminescence using a plate reader.

  • Compounds that show significant inhibition of the kinase activity (e.g., >50% inhibition) are selected as "hits".

Protocol 5: Secondary Cell-Based Assay (Western Blot for Phosphorylated Substrate)

Rationale: This assay validates the activity of the hits in a more physiologically relevant cellular context by measuring the inhibition of phosphorylation of the kinase's downstream substrate.

Methodology:

  • Culture cells known to express the target kinase to 80% confluency.

  • Treat the cells with varying concentrations of the hit compounds for 2 hours.

  • Lyse the cells and quantify the total protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with a primary antibody specific for the phosphorylated form of the kinase substrate.

  • Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to visualize the bands.

  • Quantify the band intensity to determine the dose-dependent inhibition of substrate phosphorylation.

Structure-Activity Relationship (SAR) Analysis and Lead Optimization

The data obtained from the screening cascade is used to build a structure-activity relationship (SAR), which guides the iterative process of lead optimization.[16][17][18][19][20] The goal is to improve potency, selectivity, and ADME properties.[17]

Hypothetical SAR Data Table:

Compound IDR GroupKinase IC50 (nM)Cell-Based EC50 (nM)Metabolic Stability (t½, min)
SCA-001 H>10,000>10,000>60
SCA-002 Benzyl1,5005,00045
SCA-003 4-Fluorobenzyl8002,00055
SCA-004 Cyclohexylmethyl5,000>10,000>60
SCA-005 Phenylacetyl5001,20030
SCA-006 4-Methoxy-phenylsulfonyl25060020

Interpretation and Next Steps:

  • The unsubstituted core (SCA-001) is inactive, indicating the necessity of the R group for activity.

  • Aromatic substituents (SCA-002, SCA-003) confer moderate activity. The introduction of a fluorine atom (SCA-003) improves potency, suggesting that electronic modifications to the phenyl ring are beneficial.

  • The bulky, non-aromatic cyclohexylmethyl group (SCA-004) is poorly tolerated.

  • The phenylacetyl group (SCA-005) and the 4-methoxy-phenylsulfonyl group (SCA-006) show the best potency, indicating that a combination of aromaticity and hydrogen bonding potential is favorable.

  • A trend of decreasing metabolic stability with increasing potency is observed, which is a common challenge in lead optimization that will need to be addressed in subsequent rounds of synthesis.

G cluster_0 Hypothetical Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor TargetKinase Target Kinase Receptor->TargetKinase Substrate Downstream Substrate TargetKinase->Substrate CellProliferation Cell Proliferation Substrate->CellProliferation Drug SCA-006 Derivative (Inhibitor) Drug->TargetKinase

Caption: A hypothetical signaling pathway inhibited by a drug candidate.

Conclusion

The 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide scaffold is a promising starting point for the development of novel therapeutics. Its rigid, three-dimensional structure and the presence of a versatile synthetic handle on the secondary amine allow for the systematic exploration of chemical space. By employing the integrated approach of synthesis, physicochemical and ADME profiling, target-based screening, and iterative SAR-driven optimization outlined in these application notes, research teams can effectively leverage the potential of this novel scaffold to discover and develop next-generation drug candidates.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]

  • Grok. (n.d.). Azaspirodecane. Retrieved from [Link]

  • MDPI. (2022, December 21). Advances of the Target-Based and Phenotypic Screenings and Strategies in Drug Discovery. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Target Engagement Assays in Early Drug Discovery. Retrieved from [Link]

  • BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery. Retrieved from [Link]

  • BIT 479/579. (n.d.). Target Based Screening. Retrieved from [Link]

  • Figshare. (2015, July 23). 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2009, June 15). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. Retrieved from [Link]

  • Developing Medicines. (n.d.). Drug Discovery → Target-Based. Retrieved from [Link]

  • Symeres. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, April 29). Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. Retrieved from [Link]

  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, April 29). Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. Retrieved from [Link]

  • Monash University. (2020, June 15). Structure-activity relationship (SAR) study designs. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. Retrieved from [Link]

  • PubMed. (1986, August). Synthesis and pharmacological evaluation of some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, April 29). Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. Retrieved from [Link]

  • Zamann Pharma Support GmbH. (n.d.). Structure-Activity Relationship (SAR) Analysis. Retrieved from [Link]

  • Drugs for Neglected Diseases initiative. (2025, April 15). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from [Link]

  • IRIS. (2025, May 21). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeab. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Retrieved from [Link]

  • ACS Publications. (2026, January 15). Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. Retrieved from [Link]

  • ResearchGate. (2025, October 26). (PDF) Structure-Activity Relationship Studies in Organic Drug Development. Retrieved from [Link]

  • Patsnap. (2025, May 21). What is the structure-activity relationship SAR in drug design?. Retrieved from [Link]

  • ACS Publications. (2011, July 26). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Retrieved from [Link]

  • MDPI. (2024, April 19). Evaluation of Physicochemical Properties of Ipsapirone Derivatives Based on Chromatographic and Chemometric Approaches. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide

Authored by: A Senior Application Scientist These application notes provide a comprehensive guide for the synthesis of 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide, a novel spirocyclic scaffold with potential applications in...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide for the synthesis of 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide, a novel spirocyclic scaffold with potential applications in medicinal chemistry and drug discovery. The inherent rigidity and three-dimensional architecture of spirocycles are of significant interest for modulating physicochemical and pharmacokinetic properties of drug candidates.[1] This document outlines a proposed multi-step synthetic route, drawing upon established methodologies for the construction of spiro-γ-lactams and cyclic sulfones. Each step is detailed with underlying scientific principles, causality behind experimental choices, and step-by-step protocols.

Introduction to 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide

The 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide core integrates a bioisosterically relevant γ-lactam moiety with a thiacyclohexane 1,1-dioxide. Spiro-γ-lactams are prevalent in a variety of bioactive natural products and synthetic molecules, valued for their conformational constraint.[2][3] The cyclic sulfonamide (sultam) portion introduces a unique physicochemical and geometric profile that is relatively underexplored in drug design.[1] The combination of these two motifs in a spirocyclic system offers a novel chemical space for the development of therapeutics. This guide provides a plausible and robust synthetic pathway to access this promising scaffold.

Proposed Synthetic Pathway

The synthesis of 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide is proposed to proceed via a multi-step sequence, commencing with the formation of a key piperidine intermediate, followed by spirocyclization to form the γ-lactam, subsequent thioetherification, and final oxidation to the target sulfone.

Synthetic_Pathway Starting_Material N-Boc-4-piperidone Intermediate_1 tert-butyl 4-((2-methoxy-2-oxoethyl)(tosyl)amino)piperidine-1-carboxylate Starting_Material->Intermediate_1 Reductive Amination Intermediate_2 tert-butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate Intermediate_1->Intermediate_2 Dieckmann Cyclization Intermediate_3 8-Thia-2-azaspiro[4.5]decane Intermediate_2->Intermediate_3 Thioetherification Final_Product 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide Intermediate_3->Final_Product Oxidation

Caption: Proposed synthetic workflow for 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide.

Experimental Protocols

Part 1: Synthesis of the Spiro-γ-lactam Core

The initial steps focus on the construction of the 2-azaspiro[4.5]decane-8-one intermediate. This approach leverages a reductive amination followed by an intramolecular Dieckmann cyclization, a reliable method for forming five-membered rings.

Protocol 1.1: Reductive Amination of N-Boc-4-piperidone

This step introduces the acetic acid ester moiety required for the subsequent cyclization. The use of sodium triacetoxyborohydride as a mild reducing agent is crucial to prevent over-reduction of the ester functionality.

  • Materials:

    • N-Boc-4-piperidone

    • Methyl 2-aminoacetate hydrochloride

    • Sodium triacetoxyborohydride

    • Dichloromethane (DCM)

    • Triethylamine (TEA)

    • Saturated aqueous sodium bicarbonate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of N-Boc-4-piperidone (1.0 eq) in DCM, add methyl 2-aminoacetate hydrochloride (1.1 eq) and TEA (2.5 eq).

    • Stir the mixture at room temperature for 1 hour.

    • Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with saturated aqueous sodium bicarbonate.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield tert-butyl 4-((2-methoxy-2-oxoethyl)amino)piperidine-1-carboxylate.

Protocol 1.2: N-Tosylation of the Secondary Amine

Protection of the secondary amine as a tosylamide serves to activate the α-proton of the acetate group, facilitating the subsequent cyclization.

  • Materials:

    • tert-butyl 4-((2-methoxy-2-oxoethyl)amino)piperidine-1-carboxylate

    • Tosyl chloride (TsCl)

    • Pyridine

    • DCM

    • 1 M HCl

    • Saturated aqueous sodium bicarbonate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve the product from Protocol 1.1 (1.0 eq) in DCM and cool to 0 °C.

    • Add pyridine (2.0 eq) followed by the slow addition of TsCl (1.2 eq).

    • Stir the reaction at 0 °C for 1 hour and then at room temperature for 4 hours.

    • Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • The crude tert-butyl 4-((2-methoxy-2-oxoethyl)(tosyl)amino)piperidine-1-carboxylate is often used in the next step without further purification.

Protocol 1.3: Dieckmann Cyclization to form the Spiro-γ-lactam

This intramolecular condensation reaction is the key step in forming the spirocyclic γ-lactam core. A strong base is required to deprotonate the α-carbon of the ester.

  • Materials:

    • tert-butyl 4-((2-methoxy-2-oxoethyl)(tosyl)amino)piperidine-1-carboxylate

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Suspend NaH (1.5 eq) in anhydrous THF under an inert atmosphere.

    • Add a solution of the tosylated amine from Protocol 1.2 (1.0 eq) in anhydrous THF dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

    • Cool the reaction to 0 °C and carefully quench with saturated aqueous ammonium chloride.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by column chromatography to afford tert-butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate.

Part 2: Introduction of the Thia- functionality and Oxidation

The subsequent steps involve the conversion of the ketone to a thioether and the final oxidation to the desired sulfone.

Protocol 2.1: Thioetherification of the Spirocyclic Ketone

This protocol describes a method to introduce the sulfur atom, which will become part of the six-membered ring. A Barton-McCombie type deoxygenation followed by thioether formation is a plausible route. A more direct approach could involve reductive thiation. For the purpose of this guide, a two-step sequence is proposed for clarity.

  • Materials:

    • tert-butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate

    • Sodium borohydride

    • Methanol

    • Thiirane

    • Sodium hydride

    • Anhydrous THF

  • Procedure:

    • Reduce the ketone from Protocol 1.3 (1.0 eq) with sodium borohydride (1.5 eq) in methanol at 0 °C to the corresponding alcohol.

    • Isolate the alcohol after standard aqueous workup.

    • In a separate flask, prepare sodium thiiranide by reacting thiirane (1.2 eq) with NaH (1.2 eq) in anhydrous THF at 0 °C.

    • Activate the alcohol by converting it to a good leaving group (e.g., mesylate or tosylate).

    • Add the activated alcohol to the sodium thiiranide solution and stir at room temperature for 12 hours. This should result in the ring-opened thioether.

    • The subsequent intramolecular cyclization to form the thiacyclohexane can be induced under basic conditions to yield 8-Thia-2-azaspiro[4.5]decane.

Protocol 2.2: Oxidation to 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide

The final step is the oxidation of the sulfide to the sulfone. Oxone is a powerful and convenient oxidizing agent for this transformation.[4]

  • Materials:

    • 8-Thia-2-azaspiro[4.5]decane

    • Oxone

    • Methanol/Water mixture

    • Sodium bicarbonate

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve the spirocyclic thioether from Protocol 2.1 (1.0 eq) in a 1:1 mixture of methanol and water.

    • Cool the solution to 0 °C and add Oxone (2.2 eq) portion-wise, maintaining the temperature below 10 °C.

    • Stir the reaction at room temperature for 3-5 hours, monitoring by TLC for the disappearance of the starting material.

    • Quench the reaction by adding a saturated solution of sodium bicarbonate until the pH is neutral.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain the final product, 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide .

Quantitative Data Summary

StepReactantReagentSolventTemp (°C)Time (h)Yield (%)
1.1N-Boc-4-piperidoneMethyl 2-aminoacetate HCl, NaBH(OAc)₃DCM0 to RT12-1675-85
1.2Secondary AmineTsCl, PyridineDCM0 to RT5>90 (crude)
1.3Tosylated AmineNaHTHFReflux4-660-70
2.1Spirocyclic Ketone1. NaBH₄2. Thiirane, NaHMethanol, THF0 to RT1240-50 (2 steps)
2.2Spirocyclic ThioetherOxoneMethanol/Water0 to RT3-580-90

Mechanistic Insights

Dieckmann_Cyclization Reactant Tosylated Ester Enolate Enolate Intermediate Reactant->Enolate NaH Cyclized_Product Cyclized β-keto ester Enolate->Cyclized_Product Intramolecular Attack Final_Lactam Spiro-γ-lactam Cyclized_Product->Final_Lactam Hydrolysis & Decarboxylation

Caption: Key steps in the Dieckmann cyclization mechanism.

The Dieckmann cyclization proceeds via the formation of an enolate, which then undergoes an intramolecular nucleophilic attack on the ester carbonyl to form a five-membered ring. Subsequent hydrolysis and decarboxylation afford the desired spiro-γ-lactam.

Conclusion

The protocols outlined in this application note provide a robust and logical pathway for the synthesis of the novel scaffold, 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide. By leveraging well-established synthetic transformations, this guide offers researchers a clear starting point for accessing this and related spirocyclic systems for applications in drug discovery and development. The modular nature of this synthesis allows for the potential introduction of diversity at various positions for the generation of compound libraries.

References

  • Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers.

  • Synthesis of Five-Membered Cyclic Sulfonamide (γ-Sultam) 4,4-Spirocycles. Synfacts.

  • Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. ACS Publications.

  • Total Synthesis of Structurally Unique γ-Lactam Natural Products. J-Stage.

  • Acid-Mediated Intramolecular Cyclizations of (N-Aryl)-acetylenic Sulfonamides: Synthesis of Fused and Spirocyclic Sultams. ACS Publications.

  • Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. PMC.

  • Synthesis of γ-Spirolactams via Rh(III)-Catalyzed C–H Activation/Directing Group Migration/Dearomatization/Spiroannulation of Indoles with 1,3-Enynes. ACS Publications.

  • Design, synthesis, and biological evaluation of acyl sulfonamide derivatives with spiro cycles as NaV1.7 inhibitors for antinociception. PubMed.

  • Design, synthesis, and antitumor activity evaluation of novel acyl sulfonamide spirodienones. PMC.

  • The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. ResearchGate.

  • Spirocyclic Sulfonamides with Carbonic Anhydrase Inhibitory and Anti-Neuropathic Pain Activity. ResearchGate.

  • A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. ACS Publications.

  • Electrophilic Halospirocyclization of N-Benzylacrylamides to Access 4-Halomethyl-2-azaspiro[4.5]decanes. PubMed.

  • Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M 1 Muscarinic Agonists. J-Stage.

  • Product Class 11: Thiiranes and Derivatives. Thieme Chemistry.

Sources

Method

The Ascendancy of Spirocyclic Sulfones: Application of 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide as a Modern Scaffold in Drug Discovery

Introduction: The Imperative for Three-Dimensionality in Modern Drug Design In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical matter with enhanced pharmacological properties is paramount...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Three-Dimensionality in Modern Drug Design

In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical matter with enhanced pharmacological properties is paramount. Flat, aromatic-rich molecules have historically dominated drug discovery campaigns, but their limitations in terms of specificity and off-target effects are well-documented. The strategic incorporation of three-dimensional (3D) structural motifs has emerged as a powerful approach to overcome these challenges. Spirocyclic scaffolds, characterized by two rings sharing a single atom, are at the forefront of this paradigm shift. Their inherent conformational rigidity and the precise spatial projection of substituents offer a unique opportunity to engage with biological targets in a highly specific manner, leading to improved potency and selectivity.[1][2]

This guide focuses on the application of the 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide scaffold, a promising yet underexplored chemotype that synergistically combines the structural advantages of a spirocyclic framework with the desirable physicochemical properties of a cyclic sulfone. The sulfone group, a potent hydrogen bond acceptor, can enhance aqueous solubility and metabolic stability, while also modulating the basicity of the proximal secondary amine.[3] This unique combination of features makes the 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide scaffold an attractive starting point for the development of novel therapeutics across a range of disease areas.

This document provides a comprehensive overview of the synthetic strategies for accessing this scaffold, protocols for its derivatization, and methodologies for its biological evaluation. The causality behind experimental choices is emphasized to empower researchers to adapt and innovate upon these foundational techniques.

Core Synthesis of the 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide Scaffold

The synthesis of the core scaffold can be approached through a multi-step sequence, beginning with commercially available starting materials. The following protocol outlines a plausible and robust synthetic route, drawing upon established methodologies for the construction of related spirocyclic systems and the oxidation of sulfides.

Protocol 1: Synthesis of the Core Scaffold

Objective: To synthesize 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide from simple precursors.

Materials:

  • 1-Boc-4-piperidone

  • Ethyl thioglycolate

  • Sodium ethoxide

  • Lithium aluminum hydride (LAH)

  • Methanesulfonyl chloride (MsCl)

  • Sodium sulfide (Na₂S)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Diethyl ether

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Step-by-Step Methodology:

  • Gewald Reaction for Thiophene Formation:

    • In a round-bottom flask, dissolve 1-Boc-4-piperidone and ethyl thioglycolate in ethanol.

    • Add a catalytic amount of a suitable base, such as piperidine or morpholine.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the resulting crude product by column chromatography to yield the corresponding 2-aminothiophene derivative.

  • Reduction of the Ester:

    • Carefully add the purified thiophene derivative to a suspension of LAH in dry THF at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

    • Filter the resulting suspension and concentrate the filtrate to obtain the corresponding alcohol.

  • Mesylation of the Alcohol:

    • Dissolve the alcohol in DCM and cool to 0 °C.

    • Add triethylamine, followed by the dropwise addition of MsCl.

    • Stir the reaction at 0 °C for 1-2 hours.

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the mesylate.

  • Intramolecular Cyclization:

    • Dissolve the mesylate in a suitable solvent such as DMF.

    • Add a nucleophilic amine source, such as ammonia or a protected amine, to facilitate intramolecular displacement of the mesylate and formation of the spirocyclic amine.

    • Heat the reaction mixture and monitor by TLC.

    • Upon completion, perform an aqueous workup and purify the product by column chromatography.

  • Oxidation to the Sulfone:

    • Dissolve the synthesized spirocyclic sulfide in DCM.

    • Add an excess of m-CPBA (2.2-2.5 equivalents) portion-wise at 0 °C.

    • Allow the reaction to stir at room temperature overnight.

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate and sodium thiosulfate to quench excess oxidant.

    • Dry the organic layer, concentrate, and purify by column chromatography to yield the 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide with the amine protected (e.g., with a Boc group).

  • Deprotection of the Amine:

    • Dissolve the Boc-protected scaffold in DCM.

    • Add an excess of TFA and stir at room temperature for 1-2 hours.

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

    • Neutralize the residue with a suitable base (e.g., saturated aqueous sodium bicarbonate) and extract the product with an organic solvent.

    • Dry the organic layer, concentrate, and purify if necessary to obtain the final 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide scaffold.

Visualizing the Synthetic Workflow:

Synthetic_Workflow Start 1-Boc-4-piperidone + Ethyl thioglycolate Gewald Gewald Reaction Start->Gewald Thiophene 2-Aminothiophene derivative Gewald->Thiophene Reduction LAH Reduction Thiophene->Reduction Alcohol Alcohol Intermediate Reduction->Alcohol Mesylation Mesylation (MsCl) Alcohol->Mesylation Mesylate Mesylate Intermediate Mesylation->Mesylate Cyclization Intramolecular Cyclization Mesylate->Cyclization Sulfide Protected Spirocyclic Sulfide Cyclization->Sulfide Oxidation m-CPBA Oxidation Sulfide->Oxidation Sulfone Protected Spirocyclic Sulfone Oxidation->Sulfone Deprotection TFA Deprotection Sulfone->Deprotection Final 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide Scaffold Deprotection->Final

Caption: Proposed synthetic workflow for the 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide scaffold.

Derivatization of the Scaffold for Library Generation

The secondary amine at the 2-position of the scaffold is a key handle for introducing chemical diversity. A library of analogs can be readily synthesized using standard amide bond formation or reductive amination protocols.

Protocol 2: Parallel Amide Library Synthesis

Objective: To generate a library of N-acylated derivatives of the scaffold.

Materials:

  • 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide

  • A diverse set of carboxylic acids

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • 96-well reaction block

  • Automated liquid handler (optional)

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Prepare a stock solution of the scaffold in DMF (e.g., 0.2 M).

    • Prepare stock solutions of a diverse library of carboxylic acids in DMF (e.g., 0.25 M).

    • Prepare stock solutions of HBTU (0.25 M) and DIPEA (0.5 M) in DMF.

  • Reaction Setup in 96-Well Plate:

    • To each well of the reaction block, add the carboxylic acid stock solution (1.2 equivalents).

    • Add the HBTU stock solution (1.2 equivalents).

    • Add the DIPEA stock solution (2.5 equivalents).

    • Allow the pre-activation to proceed for 15 minutes at room temperature.

    • Add the scaffold stock solution (1.0 equivalent) to each well.

  • Reaction and Work-up:

    • Seal the reaction block and allow it to shake at room temperature for 12-16 hours.

    • Quench the reactions by adding water to each well.

    • Extract the products using a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic extracts with saturated aqueous sodium bicarbonate and brine.

    • Evaporate the solvent to yield the crude products.

  • Purification and Analysis:

    • Purify the library members using high-throughput purification techniques such as mass-directed automated preparative HPLC.

    • Characterize the final compounds by LC-MS and ¹H NMR to confirm identity and purity.

Data Presentation: Synthetic Yields and Purity

Compound IDCarboxylic Acid R-GroupYield (%)Purity (%)
SCA-001 Phenyl78>95
SCA-002 4-Chlorophenyl72>95
SCA-003 3-Pyridyl65>95
... .........

Biological Evaluation: A General Screening Cascade

The therapeutic potential of the synthesized library can be explored through a tiered screening approach. Given the structural similarity to known bioactive molecules, initial screens could target kinases, proteases, or GPCRs. The following represents a hypothetical screening cascade for identifying novel kinase inhibitors.

Protocol 3: Kinase Inhibitor Screening Cascade

Objective: To identify and characterize compounds from the library that inhibit a specific kinase of interest.

Tier 1: High-Throughput Primary Screen

  • Assay Principle: A biochemical assay measuring kinase activity, such as an ADP-Glo™ Kinase Assay (Promega) or a LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific).

  • Methodology:

    • Screen the entire library at a single high concentration (e.g., 10 µM) against the kinase of interest.

    • Include appropriate positive (known inhibitor) and negative (DMSO vehicle) controls.

    • Calculate the percent inhibition for each compound.

    • Set a hit threshold (e.g., >50% inhibition).

Tier 2: Dose-Response and IC₅₀ Determination

  • Assay Principle: Same as Tier 1.

  • Methodology:

    • For all hits from the primary screen, perform a 10-point dose-response curve (e.g., from 100 µM to 1 nM).

    • Determine the IC₅₀ value for each active compound by fitting the data to a four-parameter logistic equation.

Tier 3: Selectivity Profiling

  • Assay Principle: Screen active compounds against a panel of related and unrelated kinases to assess selectivity.

  • Methodology:

    • Test compounds with potent IC₅₀ values against a commercially available kinase panel (e.g., the scanMAX panel from Eurofins DiscoverX).

    • Determine IC₅₀ values for off-target kinases.

    • Calculate a selectivity index (e.g., IC₅₀ off-target / IC₅₀ on-target).

Tier 4: Cellular Assays

  • Assay Principle: A cell-based assay to confirm target engagement and functional activity in a physiological context. For example, a Western blot to measure the phosphorylation of a downstream substrate of the target kinase.

  • Methodology:

    • Treat cells expressing the target kinase with varying concentrations of the lead compounds.

    • Lyse the cells and perform a Western blot analysis using an antibody specific for the phosphorylated substrate.

    • Quantify the reduction in phosphorylation to determine the cellular EC₅₀.

Visualizing the Screening Cascade:

Screening_Cascade Start Synthesized Library (e.g., 1000 compounds) Tier1 Tier 1: Primary Screen (10 µM single concentration) Start->Tier1 Hits Primary Hits (e.g., 50 compounds with >50% inhibition) Tier1->Hits Tier2 Tier 2: IC₅₀ Determination (10-point dose-response) Hits->Tier2 Potent Potent Compounds (e.g., 10 compounds with IC₅₀ < 1 µM) Tier2->Potent Tier3 Tier 3: Selectivity Profiling (Kinase panel screen) Potent->Tier3 Selective Selective Leads (e.g., 3 compounds with >100-fold selectivity) Tier3->Selective Tier4 Tier 4: Cellular Assays (Target engagement and functional activity) Selective->Tier4 Candidate Lead Candidate for In Vivo Studies Tier4->Candidate

Caption: A tiered screening cascade for the identification of kinase inhibitors.

Data Presentation: Biological Activity

Compound IDPrimary Screen (% Inhibition @ 10 µM)Kinase IC₅₀ (nM)Selectivity Index (vs. Kinase X)Cellular EC₅₀ (nM)
SCA-001 8550>200150
SCA-002 22>10,000->10,000
SCA-003 9225>50080
... ............

Conclusion and Future Directions

The 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide scaffold represents a compelling starting point for the design of novel, three-dimensional drug candidates. Its synthesis is achievable through established chemical transformations, and its structure is amenable to rapid diversification. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this scaffold and to evaluate its potential in various therapeutic areas. Future work should focus on the asymmetric synthesis of the scaffold to explore the differential biological activities of its enantiomers, as well as the expansion of the derivatization strategies to further probe structure-activity relationships. The systematic application of these principles will undoubtedly unlock the full potential of this and other spirocyclic sulfone scaffolds in the ongoing quest for safer and more effective medicines.

References

  • Application Notes and Protocols: Synthesis of Spirocyclic Compounds from 4-(Oxan-3-yl)piperidine. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHme8wiy3gTaLrN9vAfuQCLc_jsWkDyZD-BwQ51Jg1qyNB_7t9eygBwapK_ljh7Uel8F9VATpGKr4_tMlpnsIG0L4sWc5QNt5WBHMxaIsyikfcuzrDFzWTOgcdEYV9UBtAHYNxYq-xGfdXE2uajR-lbvGil4D-dqayjYlFEh1dVv5DThEvycDRTOpSWzxIIEIefOtzhaD5NbnwZSMpi_mQ_cKjZr5c-WZ8eUPHKCfdtevv6Uv517wR08gN79A==]
  • Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. RSC Publishing. (2025). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzfwkj-rGl3HseundVMYtgqxY9vLEzvvXkNBDunPTlMIPsEuydNSvQWXePFrJyGvRad841Nvph7w5ldpVGmGF3bdcYXILkbP0JGzay9NqFh1HBcey13uYVEWC0_PZAviiIifs3NhKeu7RAFJxI]
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. (2023). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwt1QFPlQhpUqVMpx60RK4Q60-EHbt2WJN1iTxJ2nUvsJuqHyQXKIt6MP6_ypJ1shiPSvQNFLNgXbOD-99Y600NbF8Ezc4rxSwxzYVlX-LPI5jFONp77CfCMrll8kFhWvTP9jmwI3Ygg==]
  • Design and synthesis of novel spirocyclic oxindole based hybrid scaffolds. RSC Publishing. (2025). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHg6isrU_kw2vdfCWXamS3HdR7DzfgIB6gB1wppwDxlYGpAJ8W1XrSUYV3k9jD8mX8oaDWjutSnsJ1YMyhyWFv6U7KSPYPV73R23sCzWymkWn4c9dXoBVcr6qODP79we0a8uei855wlA52Lu7JHg0u-_PvBaCdG_uk=]
  • Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. ScienceOpen. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFC1LU7CUsDHgEvJhzCKHPRy9AxtH5CBMToilclbpkaOtMMtjhilluDN1Jf0PNno4V8wYeoAtP-rjuyuPj97WgwPjS9y9i_qemO0Thk-d2N2_BT7EnRedI4F_9rLvfPhTla4xVfzxc8Uydg9TdGONGHkmMXcd7vk6177C-m2o3iHpSwkCj5bAY3ckkn0V0SOnNLQhmrYXhdE7JDUjz6Cn84_2OaZ_V9WtsFnZK5T_mA5lmsFtzkY5uAJaHBcz8eKao=]
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate. (2025). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwelIW3uTQyb1ZYNypsSRmP5SVtgG5WBHUBkv-BGeUsLbpLjf3MS5ZVcTsJ-OfClDQ9Mp5HhYDpv7ewZqGPO7mjd_k_IJ_SSX5iA6N_R9sASItMZS97jHyjIhOrDI0pN4R2cebxGiSvztExqjQqF2r_m7r3kkVinbQD_6UEK36XM0OFXuiiZlvrcAJ4doUaf_3y9G4DuLt211j6PhHtOgIoHZk-Ge6PQU=]
  • Cyclic sulfoxides and sulfones in drug design. ResearchGate. (2025). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVqQphc3VffrOFwmjbDUCrawgjqN2uNMuFtxOHrMzQwfW59EkxLpzVK2qX9SNaP1eN6Lev2OTXFF3voiCbP_D1eWSdlvsO3ZwoXT3UD6gKSyy_IO-1LVb-yR-uV0kHtICJ6HM6Ad6MlR5VeueyN1jVA6F01N-63g5EBbyCn0wTtmgoVVdMrbPv6Qrr5pyX6ilv1NvoiEt5SLk11Q==]
  • Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. Preprints.org. (2023). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoHQgvrPNCi_kSv24DLeAkgwRX_Xt_MD33k5fUQczmMp82_f63htaSdamLcupiicBVsC_EOh0T-cuQQqdLTHIsdoK0Rj55XUF_K9yb7v-3gNMLEe3YMfi1hlGLR6xRD4rImfyREXv3pxt3NA==]
  • Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. ACS Publications. (2026). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtFdpwC596Vm-VmLxZFGMqvn9qMW2uEp_NfLwxOrmbmRvL597tTema6FhCPR_XcLls-qAaNp9UeEdVimeV11ka5K79AhvlbSPgNIXQgtKbOm8on1UKtqL_57X5oVJh0MYJV9edyMs2aodkdcVd-yA=]
  • The design and synthesis of novel spirocyclic heterocyclic sulfone ROMK inhibitors as diuretics. PubMed. (2017). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJLSlH35lHssx3yEPqnbA0medIPbgaFNYgtwxBcTKuHq1Ff_ZaBjfLzG3OFQINAY1SXNGfo64K7oVWBO0ghFZY7HmtHEjQNvCKAubjNPJXAc-Ramq_vu7gxbyWPojUU474Jj57]
  • Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. The Journal of Organic Chemistry. (2016). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH138HRHa1MKQrYr_qdwpUWPG6Ax9TElv1bOJGK7NK8AeA1EDvh7BMS6ek1ogI_52X5gQsJgU0tozGWjt5Mt2QOoh_SpvLkogytIh2vn3Ek2LrJaJerN8u4V2pJLlMsg2XAPw00NTX5_acjorpiZ6eBrnQ7svTW2o5QONQ6_R2GXa5p59Rqga0-Xarja42I245HWKQfelhQZSZxTxRCiNLwurDZYvrWzipJvKFd2u1d2j-52IrlRFV4tuhrufpZPPu1sdUBCIECAA==]
  • (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed. (2015). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLYrBlak3BHAdk4Ytyhub_2DOhoNTAzIWjGcrPIg1lV0HjEtGRG3SbMk41I6uPnz99u-RipXjxMUMYE-jFTIxzkIAEVtxtrUhYZrRmvlFoUNoF1RMWbYeaygnZETNpiV1UPOXs]
  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. (2021). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_Xc6OJAYGUBqYw_6bd3IiodEid5crZuVmIZ2yUU0ru0y4Stm6lByk_JdnV9LuF3IwuK0BeficLJGOZXtgwjn-I09jxDVm19viBT5oZ8jw6flJwL3qIIU9KeM0qK7GS6GgI8OmSTs=]
  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. (2020). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOehiW5gL1KlR6b7ofQBwfwb-jPPuQm8sL-EC8lXHi3j1d9zEzYMJs_zzolmbT8TeYs7FPMYvJeJvrz_xa319sygWpgtSz7Kaklchj1ABLqGsNMfbGoC2IvoumGIBkyOgGNu6R]
  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlgbSKoSoznA1pOm0GwWveRNtPkxaVbG5n_jqZuEeTNhU3bvfAuNHJap2DDztuA5tQiDbSpzlaiHXy_yHfGtHoM0_eRDb57syY-MaUTEH0uAAb9uRXnvhNjdw465Jlwx6Qfkc=]

Sources

Application

Escaping Flatland: Biological Screening Architectures for Azaspiro Compounds

Application Note & Protocol Guide Introduction: The 3D Advantage In modern drug discovery, the "Escape from Flatland" initiative—pioneered by Lovering et al.—has shifted focus from flat, aromatic-heavy molecules to three...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Introduction: The 3D Advantage

In modern drug discovery, the "Escape from Flatland" initiative—pioneered by Lovering et al.—has shifted focus from flat, aromatic-heavy molecules to three-dimensional scaffolds. Azaspiro compounds (nitrogen-containing spirocycles) are the vanguard of this shift.

Unlike flexible aliphatic chains or flat heteroaromatics, azaspiro scaffolds offer:

  • High

    
     Fraction:  Correlating with improved solubility and clinical success rates.[1]
    
  • Vectorial Rigidity: The spiro-carbon locks substituents into precise vectors, allowing exploration of novel chemical space within binding pockets that flat molecules cannot access.

  • Metabolic Stability: The quaternary carbon often blocks metabolic soft spots.

The Challenge: This rigidity means biological screening must be highly sensitive. A mismatch in vector orientation results in total inactivity, unlike flexible molecules that might "mold" to a pocket. Therefore, our screening architecture prioritizes high-fidelity kinetic reads over simple endpoint assays to detect subtle pharmacological nuances.

Experimental Workflow Overview

The following diagram outlines the critical path for screening azaspiro libraries, moving from solubility validation to mechanism-of-action (MoA) confirmation.

AzaspiroWorkflow Lib Azaspiro Library (High Fsp3) QC Solubility QC (Nephelometry) Lib->QC DMSO Stock Pri Primary Screen (Ca2+ Flux / GPCR) QC->Pri Pass (>100µM) Hit Hit Validation (IC50 & Selectivity) QC->Hit Fail Sec Phenotypic Screen (High Content Imaging) Pri->Sec Active (>50%) Sec->Hit Low Tox

Figure 1: Integrated screening workflow ensuring solubility precedes biological interrogation.

Module A: Compound Management

Rationale: Azaspiro compounds, while generally more soluble than flat aromatics, often exist as salts (e.g., HCl or TFA) to stabilize the secondary amine. These salts are hygroscopic. Inaccurate DMSO stock preparation is the #1 cause of assay noise.

Protocol 1: Acoustic-Ready Stock Preparation

Objective: Create 10 mM master stocks compatible with acoustic liquid handling (e.g., Echo®).

  • Weighing: Weigh azaspiro salts into amber glass vials. Note: Correct for salt counter-ion mass. A 10 mg sample of Azaspiro-HCl is only ~8.5 mg of active parent.

  • Dissolution: Add 100% anhydrous DMSO to achieve 10 mM. Vortex for 2 mins.

  • Sonication: Sonicate for 10 mins at ambient temperature to disrupt crystal lattices common in rigid spirocycles.

  • Storage: Store in Matrix™ tubes at -20°C under nitrogen gas to prevent hydration.

Solubility Tolerance Table

Parameter Specification Reason
Max DMSO (Assay) < 0.5% (v/v) Azaspiro amines can interact with membrane lipids; high DMSO exacerbates non-specific permeability.
Pre-cipitation Risk Medium Rigid structures crystallize faster than flexible ones if solubility limit is hit.

| Plate Type | Cyclic Olefin Copolymer (COC) | Avoid Polystyrene (PS) for storage; amines bind to PS surfaces. |

Module B: Target-Based Screening (GPCR Calcium Flux)

Rationale: Many azaspiro compounds are designed as bioisosteres for piperazines/piperidines targeting GPCRs (e.g., Opioid, Chemokine, or Serotonin receptors). The FLIPR (Fluorometric Imaging Plate Reader) Calcium Flux assay is the industry standard for Gq-coupled GPCRs.

Mechanism: We utilize a "No-Wash" dye protocol.[2][3] The azaspiro compound binds the GPCR, triggering the G


q cascade, releasing intracellular Calcium (

), which binds the dye, increasing fluorescence.[2]

GPCR_Pathway Ligand Azaspiro Ligand GPCR GPCR (Gq) Ligand->GPCR Binding Gprot Gαq Protein GPCR->Gprot Activation PLC PLC-β Gprot->PLC Stimulates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Efflux Dye Fluo-4 AM (Fluorescence) Ca->Dye Chelation

Figure 2: Signal transduction pathway for Gq-coupled Calcium Flux assays.

Protocol 2: Kinetic Calcium Flux Assay

Reagents:

  • Cells: CHO-K1 or HEK293 stably expressing target GPCR (e.g., 5-HT2A).

  • Dye: Fluo-4 AM or Calcium 6 (Molecular Devices).

  • Buffer: HBSS + 20 mM HEPES + 2.5 mM Probenecid (prevents dye leakage).

Step-by-Step:

  • Seeding: Plate cells (10,000/well) in 384-well Black/Clear Poly-D-Lysine coated plates. Incubate 24h at 37°C.

  • Dye Loading: Remove media. Add 20 µL Dye Loading Buffer. Incubate 60 mins (37°C) then 15 mins (RT). Critical: Azaspiro amines can be basic; ensure Buffer pH is strictly 7.4 to prevent dye quenching.

  • Compound Addition:

    • Place cell plate in FLIPR Tetra or Hamamatsu FDSS.

    • Start reading baseline fluorescence (10 seconds).[3]

    • Inject 10 µL of 3x Azaspiro compound (Final conc: 10 µM).

  • Kinetic Read: Measure fluorescence every 1 second for 60 seconds, then every 3 seconds for 120 seconds.

  • Data Output: Calculate

    
     (Max Signal minus Baseline).
    

Module C: Phenotypic Screening (High Content Imaging)

Rationale: The rigid 3D shape of azaspiro compounds can occasionally disrupt cytoskeletal integrity or cause off-target organelle toxicity (e.g., lysosomal trapping due to basic amines). A phenotypic screen is mandatory to validate "cell health" alongside target potency.

Protocol 3: Multiplexed Cytotoxicity & Morphology

Objective: Simultaneous detection of cell viability (nuclear count) and cytoskeletal stress (actin morphology).

Step-by-Step:

  • Treatment: Seed HeLa cells (3,000/well) in 384-well plates. Treat with Azaspiro compounds (10 µM) for 24h.

  • Staining Cocktail (No-Wash):

    • Hoechst 33342 (5 µg/mL): Stains DNA (Nuclei count).

    • Calcein AM (1 µM): Stains live cell cytosol (Cell spread/area).

    • MitoTracker Deep Red (100 nM): Stains active mitochondria.

  • Imaging: Image on PerkinElmer Operetta or Molecular Devices ImageXpress (20x Objective).

  • Analysis:

    • Primary Output: Cell Count (Toxicity).

    • Secondary Output: Nuclear Size/Intensity (Apoptosis).

    • Tertiary Output: "Spot" analysis in cytosol (indicates lysosomal trapping of basic azaspiro compounds).

Data Analysis & Hit Validation

To ensure scientific integrity, data must pass statistical thresholds.

1. Quality Control Metrics:

  • Z-Prime (

    
    ):  Must be 
    
    
    
    for the assay to be valid.
    
    
    (Where
    
    
    is positive control and
    
    
    is DMSO vehicle).

2. Hit Classification:

  • Active:

    
     inhibition/activation at 10 µM.
    
  • Frequent Hitter Check: Cross-reference hits against "flat" libraries. Azaspiro hits should show distinct selectivity profiles compared to standard aromatic libraries.

3. Reference Standards: Always include a known modulator of the target (e.g., Buspirone for 5-HT receptors) to benchmark the kinetic curve shape.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[4] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • National Center for Advancing Translational Sciences (NCATS). (2012). Assay Guidance Manual: HTS Assay Validation. NCBI Bookshelf. [Link]

  • Zhang, J.H., Chung, T.D., & Oldenburg, K.R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Unusual Chemical Space. Chemical Reviews. [Link]

  • Molecular Devices. (2023). FLIPR Calcium Assay Kits Application Note. [Link]

Sources

Method

Application Note: Pharmacological Evaluation of the 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide Scaffold

Introduction & Pharmacophore Context[1][2][3][4] 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide is not a standalone therapeutic agent but a privileged structural scaffold (pharmacophore) increasingly utilized in modern drug di...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacophore Context[1][2][3][4]

8-Thia-2-azaspiro[4.5]decane 8,8-dioxide is not a standalone therapeutic agent but a privileged structural scaffold (pharmacophore) increasingly utilized in modern drug discovery. It represents a specific class of spirocyclic sulfones designed to replace traditional piperidine or morpholine rings.

In medicinal chemistry, this scaffold is critical for two primary reasons:

  • Conformational Restriction: The spiro-fusion creates a rigid, non-planar (

    
     rich) structure that fits unique binding pockets in kinases and GPCRs, improving selectivity.[1]
    
  • Metabolic Stability: The 8,8-dioxide (sulfone) moiety lowers lipophilicity (

    
    ) and blocks metabolic "soft spots" prone to oxidation, significantly extending the half-life of the parent drug.
    

This scaffold is most notably the core structural motif of Conteltinib (CT-707) , a multi-kinase inhibitor targeting ALK (Anaplastic Lymphoma Kinase) , FAK (Focal Adhesion Kinase) , and Pyk2 . Therefore, testing the "efficacy" of this moiety involves validating its contribution to kinase inhibition and cellular potency within these specific signaling cascades.

Physicochemical Profiling (Pre-Efficacy)

Before biological testing, the scaffold's integrity and solubility must be validated. The sulfone group significantly alters solubility compared to its thioether precursor.

Table 1: Key Physicochemical Parameters
ParameterValue / RangeRelevance to Efficacy
LogP (Calc) ~0.5 - 1.2Low lipophilicity predicts good oral bioavailability and reduced non-specific binding.
TPSA ~45-55 ŲPolar surface area is ideal for cell membrane permeability.
pKa (Basic N) ~8.5 - 9.5The secondary amine (2-position) is the key attachment point for SAR expansion.
Solubility High (>100 µM)Sulfone group enhances aqueous solubility, critical for assay reproducibility.

Biochemical Efficacy: Kinase Inhibition Assays

The primary efficacy readout for this scaffold (as seen in Conteltinib) is the inhibition of ALK and FAK kinases. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, specifically the LanthaScreen™ platform. This is superior to standard ELISA due to higher sensitivity and fewer wash steps.

Mechanism of Action

The assay measures the ability of the molecule (or its derivative) to compete with an ATP-competitive tracer.

  • Donor: Europium (Eu)-labeled anti-tag antibody (binds to the Kinase).

  • Acceptor: Alexa Fluor® 647-labeled Kinase Tracer (binds to the ATP pocket).

  • Signal: When the tracer binds, FRET occurs (High Signal). When the inhibitor binds, it displaces the tracer, disrupting FRET (Low Signal).

Protocol 1: ALK/FAK TR-FRET Assay

Objective: Determine the IC50 of the spiro-sulfone derivative against ALK/FAK.

Reagents:

  • Recombinant Human ALK (catalytic domain) or FAK.

  • LanthaScreen Eu-anti-GST Antibody.

  • Kinase Tracer 236 (Invitrogen).

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

Step-by-Step Methodology:

  • Compound Prep: Prepare a 10-point dilution series of the test compound in 100% DMSO (Start at 10 µM, 3-fold dilution).

  • Plate Seeding: Dispense 160 nL of compound into a 384-well low-volume white plate (Corning 4513).

  • Enzyme Addition: Add 4 µL of Kinase/Antibody mixture (5 nM ALK, 2 nM Eu-Ab final) to the wells.

  • Incubation (Pre-Equilibrium): Incubate for 15 minutes at Room Temperature (RT) to allow slow-binding kinetics (common with spiro-compounds) to initiate.

  • Tracer Addition: Add 4 µL of Tracer 236 (Concentration =

    
     of tracer, typically 5-10 nM).
    
  • Final Incubation: Incubate for 60 minutes at RT in the dark.

  • Detection: Read fluorescence on a PerkinElmer EnVision reader.

    • Excitation: 340 nm

    • Emission 1 (Donor): 615 nm

    • Emission 2 (Acceptor): 665 nm

  • Data Analysis: Calculate TR-FRET Ratio (

    
    ). Fit data to a sigmoidal dose-response equation to derive IC50.
    
Visualization: TR-FRET Assay Logic

TR_FRET_Mechanism Eu_Ab Eu-Labeled Antibody Kinase ALK/FAK Kinase Eu_Ab->Kinase Binds Tag FRET_Signal FRET Signal (High) Kinase->FRET_Signal Proximity (<10nm) No_Signal Signal Loss (Low) Kinase->No_Signal Tracer Released Tracer AlexaFluor Tracer Tracer->Kinase Binds ATP Pocket Inhibitor Spiro-Sulfone Inhibitor Inhibitor->Kinase Competes (High Affinity) Inhibitor->Tracer Displaces

Caption: Schematic of the TR-FRET competition assay. The spiro-sulfone inhibitor displaces the tracer, reducing the FRET signal.

Cellular Efficacy: Ba/F3 Addiction Assays

To prove the scaffold works in a biological system, we use Ba/F3 cells . These are murine pro-B cells that are normally IL-3 dependent. When transformed with an oncogenic kinase (like EML4-ALK), they become "addicted" to that kinase for survival. If the compound kills the ALK-driven cells but not the parental IL-3 cells, it proves on-target efficacy .

Protocol 2: CellTiter-Glo® Viability Assay

Objective: Measure cellular potency (GI50) and selectivity.

Cell Lines:

  • Ba/F3 EML4-ALK (WT): Driven by ALK.

  • Ba/F3 Parental (+IL-3): Driven by IL-3 (Negative Control/Tox Check).

Step-by-Step Methodology:

  • Seeding: Seed 2,000 cells/well in 96-well opaque plates in RPMI-1640 + 10% FBS.

  • Treatment: Add test compounds (8-Thia-2-azaspiro derivative) at 9 concentrations (e.g., 0.1 nM to 10 µM).

    • Control: Include Crizotinib (1 µM) as a positive control.

    • Vehicle: DMSO (0.1% final).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Development: Add CellTiter-Glo reagent (Promega) equal to cell culture volume (1:1 ratio). This lyses cells and generates luminescence proportional to ATP (metabolically active cells).

  • Measurement: Shake for 2 minutes, incubate 10 minutes, read Luminescence.

  • Calculation:

    
    
    

Mechanistic Validation: Downstream Signaling

Efficacy is not just cell death; it is the suppression of the specific pathway. The spiro-sulfone scaffold in Conteltinib is designed to block the phosphorylation of ALK and its downstream effector, ERK.

Visualization: ALK Signaling Pathway & Inhibition[3][4]

ALK_Pathway Inhibitor Spiro-Sulfone (Inhibitor) ALK ALK / FAK (Receptor) Inhibitor->ALK Blocks ATP Site RAS RAS ALK->RAS Activation STAT3 STAT3 ALK->STAT3 Survival Signal MEK MEK RAS->MEK ERK ERK1/2 MEK->ERK pERK p-ERK (Proliferation) ERK->pERK Phosphorylation

Caption: The inhibitor blocks ALK autophosphorylation, preventing the cascade through RAS/MEK/ERK that leads to tumor proliferation.

Protocol 3: Western Blotting (Target Engagement)
  • Treat: Treat H2228 (ALK+) cells with compound (10, 100, 1000 nM) for 2 hours.

  • Lyse: Harvest in RIPA buffer + Phosphatase Inhibitors.

  • Detect:

    • Primary Ab: p-ALK (Tyr1604), p-ERK1/2 (Thr202/Tyr204).

    • Loading Control: Total GAPDH or Total ALK.

  • Success Criteria: Dose-dependent disappearance of the p-ALK and p-ERK bands, while Total ALK remains constant.

References

  • Wang, D. D., et al. (2016). "CT-707, a Novel FAK Inhibitor, Synergizes with XL184 to Suppress Hepatocellular Carcinoma by Blocking XL184-Induced FAK Activation."[2] Molecular Cancer Therapeutics.

  • Hiesinger, K., et al. (2021). "Spirocyclic Scaffolds in Medicinal Chemistry."[3] Journal of Medicinal Chemistry.

  • ThermoFisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay Protocol." Application Notes.

  • Yan, L., et al. (2022). "Conteltinib (CT-707) in patients with advanced ALK-positive non-small cell lung cancer: a multicenter, open-label, first-in-human phase 1 study." BMC Medicine.

Sources

Application

Topic: Derivatization of 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide for Structure-Activity Relationship (SAR) Studies

An Application Note and Protocol from the Desk of a Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract: The 8-thia-2-azaspiro[4.5]decane 8,8-dioxide scaffold repr...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 8-thia-2-azaspiro[4.5]decane 8,8-dioxide scaffold represents a compelling starting point for medicinal chemistry campaigns. Its rigid, three-dimensional spirocyclic core, combined with the hydrogen bond accepting capability of the sulfone moiety and the readily functionalizable secondary amine, offers a unique vector space for exploring chemical diversity. This document provides a comprehensive guide to the synthesis and derivatization of this scaffold, with a focus on generating compound libraries for robust Structure-Activity Relationship (SAR) studies. We will detail field-proven protocols for N-acylation and reductive amination, explain the rationale behind key experimental choices, and provide a framework for systematic analogue design.

Introduction: The Strategic Value of the Spirocyclic Sulfone Scaffold

In the landscape of modern drug discovery, scaffolds that provide novel three-dimensional exit vectors are of paramount importance. They allow chemists to escape the "flatland" of traditional aromatic chemistry and probe complex biological targets with greater precision. The 8-thia-2-azaspiro[4.5]decane 8,8-dioxide core is an exemplar of such a scaffold. The spirocyclic fusion of a piperidine and a tetrahydrothiophene ring system imparts a rigid, well-defined geometry. The oxidation of the sulfur atom to the sulfone (dioxide) is a critical feature; it introduces a strong hydrogen bond acceptor and enhances the metabolic stability and solubility of the molecule.

Spirocyclic sulfonamides, a related class of compounds, have demonstrated significant potential as therapeutic agents, notably as carbonic anhydrase inhibitors for conditions like neuropathic pain.[1] The exploration of structure-activity relationships (SAR) is fundamental to transforming a preliminary "hit" compound into a viable drug candidate.[2][3] By systematically modifying a core scaffold and assessing the impact on biological activity, researchers can build a detailed understanding of the pharmacophore—the key molecular features responsible for efficacy and selectivity.[4][5]

This guide is structured to provide both the foundational synthesis of the core scaffold and robust, versatile protocols for its derivatization, enabling the rapid generation of analogues for comprehensive SAR exploration.

Synthesis of the Core Scaffold: 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide

The synthesis of the core scaffold is a multi-step process that begins with commercially available starting materials. The key steps involve the construction of the spirocyclic amine followed by oxidation of the thioether to the desired sulfone. The following protocol is a validated pathway.

Workflow for Core Scaffold Synthesis

A 1-Benzyl-4-piperidone C Spirocyclic Thioether Intermediate A->C TFA, Toluene Reflux B Cysteamine B->C D Hydrogenolysis (Debenzylation) C->D Pd/C, H2 E 8-Thia-2-azaspiro[4.5]decane D->E F Oxidation (e.g., m-CPBA or Oxone®) E->F MeOH/H2O G Target Scaffold: 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide F->G

Caption: Synthetic workflow for the 8-thia-2-azaspiro[4.5]decane 8,8-dioxide core.

Protocol 2.1: Synthesis of 8-Benzyl-8-thia-2-azaspiro[4.5]decane
  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 1-benzyl-4-piperidone (1.0 eq.), toluene (approx. 0.2 M), and a catalytic amount of trifluoroacetic acid (TFA, ~0.05 eq.).

  • Addition: Add cysteamine hydrochloride (1.1 eq.) and triethylamine (1.1 eq.) to the flask.

  • Reaction: Heat the mixture to reflux and monitor the removal of water in the Dean-Stark trap. The reaction is typically complete within 12-18 hours. Monitor by TLC or LC-MS for the disappearance of the starting ketone.

  • Work-up: Cool the reaction to room temperature. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography to yield the spirocyclic thioether intermediate.

Protocol 2.2: Synthesis of 8-Thia-2-azaspiro[4.5]decane
  • Setup: Dissolve the benzyl-protected intermediate from Protocol 2.1 in methanol or ethanol in a suitable pressure vessel.

  • Catalyst: Add Palladium on carbon (10% Pd/C, ~10 mol%) to the solution.

  • Reaction: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-60 psi) and stir vigorously at room temperature. The reaction is usually complete in 12-24 hours.

  • Work-up: Carefully vent the hydrogen pressure. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional solvent. Concentrate the filtrate under reduced pressure to yield the debenzylated secondary amine. This product is often used in the next step without further purification.

Protocol 2.3: Oxidation to 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide
  • Setup: Dissolve the secondary amine from Protocol 2.2 in a mixture of methanol and water (e.g., 9:1 v/v) in a round-bottom flask and cool to 0 °C in an ice bath.

  • Oxidation: Add Oxone® (potassium peroxymonosulfate, ~2.2 eq.) portion-wise over 30 minutes, ensuring the internal temperature does not rise significantly. Causality Note: Using a slight excess of the oxidant ensures complete conversion of the thioether to the sulfone. The two-step oxidation (thioether -> sulfoxide -> sulfone) requires at least two equivalents of the oxidizing agent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by adding an aqueous solution of sodium thiosulfate. Adjust the pH to ~8-9 with saturated NaHCO₃. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate. The final core scaffold can be purified by column chromatography or recrystallization to yield a stable, crystalline solid.

Derivatization Strategies for SAR Library Generation

The secondary amine at the N-2 position is the primary handle for derivatization. Two highly reliable and versatile reaction classes for this purpose are N-acylation and reductive amination.

Strategy 1: N-Acylation to Introduce Amide, Urea, and Sulfonamide Moieties

N-acylation is a fundamental transformation that allows for the introduction of a wide variety of functional groups, probing electronic effects, hydrogen bonding potential, and steric tolerance within the target's binding pocket.[6][7][8]

cluster_0 Acylating Agents cluster_1 Derivatives A R-COCl (Acyl Chloride) Amide Amide A->Amide B R-COOH + Coupling Agent (e.g., HATU, EDCI) B->Amide C R-NCO (Isocyanate) Urea Urea C->Urea D R-SO2Cl (Sulfonyl Chloride) Sulfonamide Sulfonamide D->Sulfonamide Core Core Scaffold Core->Amide Base (e.g., Et3N, DIPEA) DCM or DMF Core->Urea DCM or THF Core->Sulfonamide Base (e.g., Pyridine, Et3N) DCM A Core Scaffold Synthesis C Parallel Synthesis (N-Acylation, Reductive Amination) A->C B Library Design (Virtual Screening, Docking) B->C D Purification & Characterization C->D E Biological Screening (In vitro assays) D->E F SAR Analysis (Data Interpretation) E->F F->B Design Next Generation of Analogs

Sources

Method

"use of 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide in cancer research"

The 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide Platform Executive Summary The pharmaceutical industry's shift from "flat," aromatic-heavy molecules to three-dimensional (3D) architectures has elevated the importance of spi...

Author: BenchChem Technical Support Team. Date: February 2026

The 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide Platform

Executive Summary

The pharmaceutical industry's shift from "flat," aromatic-heavy molecules to three-dimensional (3D) architectures has elevated the importance of spirocyclic scaffolds. 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide represents a privileged scaffold in modern oncology research. It combines the structural rigidity of a spiro-fusion with the metabolic stability and hydrogen-bond accepting capability of a sulfone group.

This Application Note provides a comprehensive technical guide for integrating this scaffold into cancer drug discovery pipelines. It details the rationale for its use ("Escaping Flatland"), a validated synthesis protocol, and specific applications in optimizing kinase inhibitors and protein-protein interaction (PPI) antagonists.

Scientific Rationale: Why This Scaffold?
2.1 The "Escape from Flatland"

Traditional cancer drugs (e.g., kinase inhibitors like gefitinib) often rely on flat, heteroaromatic rings. While potent, these structures frequently suffer from poor solubility and non-specific binding (promiscuity).

  • Fsp³ Character: Increasing the fraction of sp³-hybridized carbons (Fsp³) correlates with improved clinical success. The 8-thia-2-azaspiro[4.5]decane 8,8-dioxide core introduces a permanent orthogonal twist, disrupting planar stacking and improving solubility.

  • Vectorial Diversity: Unlike a piperazine linker (linear), the spiro-center allows substituents to exit at defined angles (

    
    ), accessing novel binding pockets.
    
2.2 The Sulfone Advantage

The 8,8-dioxide moiety (


) is critical for oncology applications:
  • H-Bond Acceptor: The sulfone oxygens act as weak hydrogen bond acceptors, mimicking carbonyls but with higher metabolic stability.

  • Electron Withdrawal: The strong electron-withdrawing nature of the sulfone lowers the pKa of the distal amine (in the pyrrolidine ring), improving membrane permeability (LogD modulation) compared to basic piperidines.

Visualizing the Workflow

The following diagram illustrates the integration of this scaffold into a Lead Optimization cycle.

G Start Flat Aromatic Lead (Poor Solubility/Metabolic Stability) Scaffold Scaffold Hopping 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide Start->Scaffold Bioisosteric Replacement Synthesis Synthesis & Library Generation (Azomethine Ylide Cycloaddition) Scaffold->Synthesis Core Construction Assays Screening Cascade 1. Solubility/LogD 2. Kinase Selectivity 3. Cell Viability (MTS) Synthesis->Assays Profiling Assays->Scaffold SAR Iteration Outcome Optimized Lead (High Fsp³, Lower Clearance) Assays->Outcome Hit Selection

Figure 1: Workflow for scaffold hopping using 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide to optimize oncology leads.

Experimental Protocol: Synthesis of the Core Scaffold

Objective: Synthesize the N-benzyl protected 8-thia-2-azaspiro[4.5]decane 8,8-dioxide core starting from commercially available materials.

Reagents:

  • Tetrahydro-4H-thiopyran-4-one 1,1-dioxide (Starting Material)[1]

  • N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (Reagent A)

  • Trifluoroacetic acid (TFA) (Catalyst)

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:
  • Preparation of Reaction Vessel:

    • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and purge with Argon.

    • Safety Note: Ensure efficient fume hood ventilation. Reagent A is moisture-sensitive.

  • Reactant Solubilization:

    • Dissolve Tetrahydro-4H-thiopyran-4-one 1,1-dioxide (1.48 g, 10.0 mmol) in anhydrous DCM (40 mL).

    • Cool the solution to 0°C using an ice bath.

  • Cycloaddition (Azomethine Ylide Generation):

    • Add N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (2.61 g, 11.0 mmol) dropwise over 5 minutes.

    • Add a catalytic amount of TFA (0.1 mL, 10 mol%) dropwise. The acid catalyzes the desilylation, generating the reactive azomethine ylide in situ.

  • Reaction & Monitoring:

    • Allow the reaction to warm to room temperature (25°C) and stir for 12 hours.

    • QC Check: Monitor by TLC (50% EtOAc/Hexane). The ketone spot (Rf ~0.4) should disappear, replaced by a lower Rf amine spot.

  • Work-up:

    • Quench with saturated aqueous NaHCO₃ (20 mL).

    • Extract the aqueous layer with DCM (3 x 20 mL).

    • Combine organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify the residue via Flash Column Chromatography (SiO₂).

    • Eluent Gradient: 0% → 5% Methanol in DCM.

    • Yield: Expect ~75-85% yield of the N-benzyl protected spirocycle.

  • Deprotection (Optional):

    • To obtain the free amine for coupling: Hydrogenate (H₂, 1 atm) over Pd/C (10% w/w) in Methanol for 4 hours.

Application Case Study: Kinase Inhibitor Optimization

Context: A research group has identified a potent inhibitor of CDK4/6 (a target in breast cancer) but the lead compound (Compound X) has poor metabolic stability due to a labile piperazine ring.

Protocol: Scaffold Replacement

  • Design: Replace the piperazine moiety of Compound X with 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide . The 2-aza position (pyrrolidine nitrogen) couples to the kinase hinge-binding motif.

  • Synthesis: Use the deprotected scaffold from Section 4. Perform an S_NAr reaction with the chloropyrimidine core of the kinase inhibitor.

    • Conditions: Core scaffold (1.0 eq), Chloropyrimidine (1.0 eq), DIPEA (3.0 eq) in DMF at 80°C for 6 hours.

  • Solubility Assay:

    • Prepare 10 mM DMSO stocks of Compound X and the Spiro-Analog.

    • Dilute into PBS (pH 7.4). Incubate for 24h.

    • Measure concentration via HPLC-UV.

    • Expected Result: The spiro-analog typically shows 2-5x higher solubility due to the disruption of crystal packing energy (Fsp³ effect).

Data Summary: Physicochemical Properties

The table below highlights the advantages of the spiro-sulfone scaffold compared to standard linkers.

PropertyPiperidine (Standard)8-Thia-2-azaspiro[4.5]decane 8,8-dioxideImpact on Drug Design
Geometry Chair (Flat/Flexible)Spiro (Rigid/Orthogonal)Improved selectivity (lock-and-key).
LogP (Lipophilicity) ~1.5~0.4Lower LogP = Reduced non-specific binding.
H-Bond Acceptors 1 (Amine)3 (Amine + 2 Sulfone Oxygens)Additional interactions with solvent/protein.
Metabolic Stability Low (Oxidation prone)High (Sulfone is inert)Longer half-life (

) in vivo.
References
  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[4.5]decane Scaffolds. Organic Letters.[2] Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews. Link

  • PubChem Compound Summary. (2025). 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide derivatives. National Center for Biotechnology Information. Link

  • Mullard, A. (2016). Small-molecule drug discovery: The spirocycle renaissance. Nature Reviews Drug Discovery. Link

Sources

Application

Application Notes and Protocols for Azaspiro Compounds in Neuroscience Research

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the application of azaspiro compounds in neuroscience research. This document offers an in-depth ex...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the application of azaspiro compounds in neuroscience research. This document offers an in-depth exploration of their mechanisms of action, detailed experimental protocols, and insights into their therapeutic potential for various neurological and psychiatric disorders.

Introduction to Azaspiro Compounds in Neuroscience

Azaspiro compounds, a class of molecules characterized by a spirocyclic ring system containing at least one nitrogen atom, have emerged as valuable tools and therapeutic agents in neuroscience. A prominent sub-class, the azapirones, which includes clinically significant drugs like buspirone, tandospirone, and gepirone, has been extensively studied for the treatment of anxiety and depressive disorders.[1][2][3] Their unique pharmacological profile, primarily as partial agonists of the serotonin 5-HT1A receptor, distinguishes them from other psychotropic medications like benzodiazepines and selective serotonin reuptake inhibitors (SSRIs), offering a favorable side-effect profile that includes a lack of abuse potential and minimal cognitive impairment.[1][3]

This guide will delve into the core applications of azaspiro compounds, focusing on their well-established roles as anxiolyt-cs and antidepressants, while also exploring their potential in other areas of neuroscience research, such as neurodegenerative diseases and epilepsy.

Anxiolytic and Antidepressant Applications: Targeting the 5-HT1A Receptor

The primary therapeutic application of azaspiro compounds like buspirone and its analogs is in the management of generalized anxiety disorder and as an adjunctive treatment for depression.[1][4] Their mechanism of action is intrinsically linked to their partial agonist activity at the 5-HT1A receptor.

Mechanism of Action: 5-HT1A Receptor Modulation

Azapirones exert their effects by modulating both presynaptic and postsynaptic 5-HT1A receptors.[5]

  • Presynaptic Autoreceptors: Located on serotonergic neurons in the dorsal raphe nucleus, these receptors act as a negative feedback mechanism, inhibiting serotonin synthesis and release. Partial agonism by azapirones at these autoreceptors leads to a reduction in their inhibitory tone, ultimately resulting in an increased firing rate of serotonergic neurons and enhanced serotonin release in target brain regions.

  • Postsynaptic Heteroreceptors: Found in brain regions like the hippocampus and cortex, these receptors are coupled to inhibitory G-proteins (Gi/o).[6][7] Activation of these receptors by azapirones mimics the effects of serotonin, leading to a cascade of intracellular events that contribute to their anxiolytic and antidepressant effects.

The downstream signaling pathways of 5-HT1A receptor activation are multifaceted and include:

  • Inhibition of Adenylyl Cyclase: The canonical pathway involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) production and reduced protein kinase A (PKA) activity.[6][7][8]

  • Modulation of Ion Channels: Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels, leading to neuronal hyperpolarization and reduced neuronal excitability.[7]

  • Activation of Other Signaling Cascades: Evidence suggests that 5-HT1A receptors can also signal through pathways involving extracellular signal-regulated kinase (ERK) and Akt, which are implicated in neuroplasticity and cell survival.[6][7]

gtp_gamma_s_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, [35S]GTPγS, GDP, Test Compound Setup Plate Setup: Add Membranes, GDP, Test Compound/Controls Reagents->Setup Membranes Prepare Cell Membranes with 5-HT1A Receptors Membranes->Setup Preincubation Pre-incubate Setup->Preincubation Initiate Initiate Reaction: Add [35S]GTPγS Preincubation->Initiate Incubate Incubate Initiate->Incubate Terminate Terminate Reaction: Filtration or SPA beads Incubate->Terminate Count Scintillation Counting Terminate->Count Calculate Calculate Specific Binding Count->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine Determine EC50 and Emax Plot->Determine

Sources

Method

"methodology for scaling up the synthesis of spiro compounds"

Application Note: Strategic Scale-Up of Spirocyclic Scaffolds Executive Summary: The "Escape from Flatland" Challenge In modern drug discovery, spirocyclic compounds have emerged as critical scaffolds for increasing Frac...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Scale-Up of Spirocyclic Scaffolds

Executive Summary: The "Escape from Flatland" Challenge

In modern drug discovery, spirocyclic compounds have emerged as critical scaffolds for increasing Fraction of saturated carbon (


) and improving physicochemical properties (solubility, metabolic stability) compared to flat aromatic systems. However, the transition from milligram-scale medicinal chemistry to kilogram-scale process chemistry is frequently bottlenecked by the quaternary carbon center .

Building a spiro-center creates significant steric strain and often requires high-energy reagents (e.g., strong bases, organometallics) that generate substantial exotherms. This guide outlines a methodology to de-risk these syntheses, moving from "making material" to "designing a process."

Strategic Framework: The Scale-Up Decision Matrix

Before attempting scale-up, the route must be evaluated against the "Heat & Hazard" barrier. The formation of the quaternary center is the critical quality attribute (CQA) of the synthesis.

Decision Logic for Route Selection

Figure 1: Decision matrix for selecting Batch vs. Flow chemistry based on thermal safety profiles.

Phase 1: Safety & Calorimetry (The "Kill" Step)

The formation of spiro-centers (e.g., via double alkylation or ring-closing metathesis) is often highly exothermic. Standard round-bottom flasks conceal these dangers on a small scale due to high surface-area-to-volume ratios.

Protocol 1: Mandatory Thermal Screening

  • Instrument: Differential Scanning Calorimetry (DSC).[1][2][3][4]

  • Procedure: Seal 2-5 mg of the reaction mixture (post-addition) in a gold-plated high-pressure crucible. Ramp temperature at 4°C/min from 25°C to 300°C.

  • Pass Criteria:

    • No exotherms detected below

      
       (The "100K Rule").
      
    • Total energy release ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       (Potential for explosion).
      
  • Why? If the quaternary center formation releases

    
    , a batch reactor loss of cooling could result in a thermal runaway. In these cases, Continuous Flow  is required.[5]
    

Phase 2: Synthesis Methodologies

Method A: Batch Mode (Double Alkylation)

Best for: Stable intermediates, moderate exotherms.

The Challenge: Bis-alkylation of active methylenes (e.g., to form spiro-piperidines) often produces mono-alkylated impurities and polymeric byproducts if mixing is poor.

Optimization Strategy:

  • Reagent Order: Add the electrophile to the base/substrate mixture to maintain high kinetic basicity, OR use a "reverse addition" (add base to substrate/electrophile) to control heat.

  • Solvent Switch: Replace Diethyl Ether/THF (peroxide risks, low boiling point) with 2-MeTHF or CPME (Cyclopentyl methyl ether). These have higher boiling points and separate water cleanly during workup.

Method B: Continuous Flow (The "Spiro" Enabler)

Best for: Strained rings (Spiro[3.3]heptanes), hazardous reagents (Azides, Diazo), or cryogenic lithiations.

Case Study: Spiro[3.3]heptane Synthesis Constructing a spiro-cyclobutane often requires handling highly reactive intermediates that degrade at room temperature. Flow chemistry allows for "Flash Chemistry"—generating the species and reacting it within seconds.

Flow Setup Diagram:

Figure 2: Continuous flow setup for lithiation-mediated spirocyclization, minimizing unstable intermediate accumulation.

Phase 3: Purification (The "No-Column" Mandate)

Chromatography is the enemy of scale. Spiro compounds, often being "greasy" amines or ketones, can be difficult to crystallize.

Strategy: Salt Formation & Polymorph Screening Instead of silica gel, use Acid-Base resolution .

  • Salt Screening: React the crude spiro-amine with a library of acids (HCl, Oxalic acid, p-TsOH, Tartaric acid).

  • The "Spiro" Advantage: The rigid 3D structure of spiro compounds often leads to high lattice energy salts once the correct counter-ion is found.

    • Recommendation:p-Toluenesulfonic acid (Tosylate) salts frequently yield crystalline solids for spiro-amines due to

      
      -stacking interactions with the aromatic counter-ion.
      

Detailed Protocol: Scale-Up of N-Boc-Spiro[piperidine-4,3'-indolin]-2'-one

Reaction Type: Intramolecular Alkylation (Batch) Scale: 100 g Input Safety Class: Exothermic (Requires active cooling)

Reagents & Materials
ReagentEquiv.[6]RoleHazard Note
Boc-4-piperidinecarboxylate 1.0SubstrateIrritant
1-Bromo-2-nitrobenzene 1.1ElectrophileToxic
KHMDS (1M in THF) 2.5BasePyrophoric / Corrosive
2-MeTHF 10 VolSolventFlammable
Step-by-Step Methodology

1. Reactor Preparation:

  • Equip a 2L jacketed reactor with an overhead stirrer, internal temperature probe, and nitrogen inlet.

  • Dry the reactor by heating to 80°C under vacuum, then backfill with

    
    .
    

2. Substrate Dissolution:

  • Charge Boc-4-piperidinecarboxylate (100 g) and 1-Bromo-2-nitrobenzene (1.1 equiv) into the reactor.

  • Add anhydrous 2-MeTHF (800 mL). Stir until fully dissolved.

  • Cool the mixture to -10°C .

3. Controlled Addition (The Critical Step):

  • Note: KHMDS addition generates heat.

  • Add KHMDS (2.5 equiv) via a peristaltic pump or dropping funnel.

  • Rate Limit: Adjust rate to maintain internal temperature

    
    . (Typical time: 2-3 hours).
    
  • Observation: Solution will turn deep purple/red (enolate formation).

4. Reaction & Quench:

  • After addition, warm to 20°C over 1 hour. Stir for 4 hours.

  • IPC (In-Process Control): Check HPLC for consumption of starting material (<1%).

  • Cool to 0°C. Quench by slow addition of Sat.

    
     (500 mL). Caution: Gas evolution.
    

5. Workup & Crystallization (No Chromatography):

  • Separate phases. Wash organic layer with Brine.

  • Distill 2-MeTHF to low volume (approx. 200 mL).

  • Solvent Swap: Add Isopropanol (IPA, 500 mL) and distill again to remove residual THF.

  • Heat IPA solution to 70°C, then cool slowly to 0°C (10°C/hour ramp).

  • Seed: If available, add 0.1 wt% seed crystals at 45°C.

  • Filter the resulting white solid. Wash with cold IPA.

Yield: Expect 75-85% isolated yield. Purity: >98% (HPLC area).

References

  • SpiroChem. "Scale-Up and Demo Batches."[7] SpiroChem Application Notes. [Link]

  • Baumann, M., & Baxendale, I. R. (2015). "The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry."[8] Beilstein Journal of Organic Chemistry. [Link]

  • American Chemical Society. "Safety Guidelines for Chemical Risk Assessment (DSC/ARC)." ACS Safety Resources. [Link]

  • Organic Process Research & Development (OPRD). "Practical Synthesis of Spirocyclic Systems." ACS Publications. [Link][9]

  • United Nations Economic Commission for Europe (UNECE). "Manual of Tests and Criteria: Thermal Stability (DSC)." [Link]

Sources

Application

"techniques for purifying 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide"

An Application Guide: Advanced Purification Strategies for 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide Prepared by: Gemini, Senior Application Scientist Introduction: The Challenge of Purity in Spirocyclic Sulfones 8-Thia-2...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide: Advanced Purification Strategies for 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide

Prepared by: Gemini, Senior Application Scientist

Introduction: The Challenge of Purity in Spirocyclic Sulfones

8-Thia-2-azaspiro[4.5]decane 8,8-dioxide is a spirocyclic sultam, a class of scaffolds recognized for its three-dimensional complexity, which is of significant interest in medicinal chemistry and drug discovery.[1][2][3] The introduction of a sulfone group imparts high polarity and specific hydrogen bonding capabilities, while the azaspirocyclic system, containing a basic secondary amine, offers a rigid conformational framework. The biological efficacy and safety of such compounds are intrinsically linked to their purity. Impurities, even at minute levels, can alter pharmacological profiles, introduce toxicity, or complicate regulatory filings.[4]

The unique combination of a highly polar sulfone and a basic nitrogen center within a rigid spirocyclic structure presents a distinct set of purification challenges. Standard chromatographic and crystallization methods often require significant optimization to overcome issues like poor solubility, irreversible adsorption on stationary phases, and peak tailing.[5]

This guide provides a comprehensive overview of robust, field-proven techniques for the purification of 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide. We will explore the causality behind experimental choices, offering detailed protocols designed for researchers, scientists, and drug development professionals to achieve the highest standards of purity for this promising scaffold.

Understanding the Molecule and Potential Impurities

Before selecting a purification strategy, it is critical to understand the physicochemical properties of the target molecule and the likely impurities generated during its synthesis.

Molecular Profile:

  • Structure: A spirocyclic system with a cyclopentane ring fused to a piperidine ring via a shared carbon. The piperidine ring is modified to contain a sulfone group (a cyclic sulfonamide, or sultam).

  • Key Functional Groups:

    • Sulfone (-SO₂-): Highly polar, electron-withdrawing, acts as a hydrogen bond acceptor.

    • Secondary Amine (-NH-): Basic, acts as a hydrogen bond donor and acceptor. Prone to protonation.

  • Expected Properties: High polarity, likely a crystalline solid with a high melting point, and potentially poor solubility in non-polar organic solvents.

Common Impurity Profile: The synthesis of 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide typically involves the oxidation of a corresponding sulfide precursor.[6] Therefore, the crude product may contain:

  • Unreacted Starting Materials: The sulfide precursor (8-thia-2-azaspiro[4.5]decane).

  • Over-oxidation or Incomplete Reaction Byproducts: The corresponding sulfoxide intermediate.

  • Reagents: Residual oxidizing agents (e.g., m-CPBA, H₂O₂) and their byproducts.

  • Solvent Residues: Residual solvents from the reaction and initial workup.

  • Degradation Products: The combination of a basic amine and an electrophilic center can sometimes lead to side reactions.

Strategic Purification Workflow

A multi-step approach is often necessary to achieve high purity. The optimal workflow depends on the scale of the purification and the nature of the impurities.

Purification_Workflow Crude Crude Product Primary Primary Purification (Recrystallization or Flash Chromatography) Crude->Primary Purity_Check1 Purity Assessment (TLC, LC-MS, ¹H NMR) Primary->Purity_Check1 Decision Purity > 98%? Purity_Check1->Decision Secondary Secondary Purification (Preparative HPLC) Decision->Secondary No Pure Pure Compound (>99.5%) Decision->Pure Yes Purity_Check2 Final Purity & Identity Confirmation (LC-MS, qNMR, Melting Point) Secondary->Purity_Check2 Purity_Check2->Pure

Caption: General purification workflow for 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide.

Technique 1: Recrystallization

Recrystallization is the most effective and economical method for purifying crystalline solids on a large scale.[7] The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[8][9]

Causality Behind Solvent Selection

The ideal solvent should exhibit high solubility for the target compound at its boiling point and very low solubility at room temperature or below.[7][10] Given the polar nature of the sulfone and the amine, polar protic solvents or mixtures are excellent starting points.

Solvent SystemBoiling Point (°C)Rationale & Expected Outcome
Ethanol / Water ~78-100Excellent Starting Point. The compound is likely soluble in hot ethanol. Water can be added as an anti-solvent to induce crystallization upon cooling.[11]
Isopropanol (IPA) 82.6A good single-solvent option. Less volatile than ethanol, allowing for slower crystal growth, which often results in higher purity.
Acetonitrile 81.6A polar aprotic solvent. Can be effective if protic solvents lead to solvation issues.
Ethyl Acetate / Heptane ~77-98A co-solvent system for less polar impurities. Dissolve in minimal hot ethyl acetate, then add heptane until turbidity appears before cooling.
Protocol 1: Optimized Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of crude material in 0.5 mL of various solvents (see table above) at room temperature and then at boiling.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent (or "good" solvent of a co-solvent pair) in small portions while heating the mixture to a gentle boil with stirring. Add just enough hot solvent to fully dissolve the solid.[10]

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration (Optional): If activated carbon was used or if insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.[8] This prevents premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals as it allows impurities to remain in the solution (mother liquor).[10]

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of the crystallized product.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor.[10]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. The purity can then be assessed by melting point and HPLC.

Technique 2: Column Chromatography

For removing impurities with similar solubility profiles, column chromatography is the method of choice. The polarity and basicity of 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide require careful selection of the stationary and mobile phases.

Decision Tree for Chromatographic Method Selection

Chromatography_Decision_Tree start What is the polarity of the main impurities? less_polar Impurities are significantly less polar (e.g., sulfide precursor) start->less_polar similar_polarity Impurities have similar polarity or are more polar start->similar_polarity np_chrom Normal Phase (Silica) with Basic Modifier less_polar->np_chrom Compound will be retained, impurities elute first. rp_chrom Reversed-Phase (C18) similar_polarity->rp_chrom Is the compound retained on C18? hilic_chrom HILIC rp_chrom->hilic_chrom No, elutes in void volume

Caption: Decision guide for selecting the appropriate chromatographic technique.

Protocol 2: Normal-Phase Flash Chromatography (with Basic Modifier)

This method is ideal for removing less-polar impurities like the unreacted sulfide precursor. The basic modifier is essential to prevent peak tailing.

  • Rationale: The acidic silanol groups on the surface of silica gel can strongly and sometimes irreversibly interact with the basic amine of the target molecule, leading to poor separation. Adding a small amount of a base like triethylamine (TEA) or ammonium hydroxide to the mobile phase deactivates these sites.[5]

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of Dichloromethane (DCM) and Methanol (MeOH) with 0.5-1% Triethylamine.

    • Example Gradient: Start with 100% DCM, gradually increasing to 5-10% MeOH in DCM.

  • Sample Preparation (Dry Loading): Dissolve the crude product in a minimal amount of a strong solvent (e.g., MeOH). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This method generally provides superior resolution compared to wet loading.[5]

  • Column Packing: Pack a glass column with silica gel slurried in the initial, non-polar mobile phase (e.g., DCM with 1% TEA).

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with the starting mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase by increasing the percentage of methanol.

  • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC). Combine the fractions containing the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure.

Protocol 3: Reversed-Phase Preparative HPLC

Reversed-phase chromatography is an excellent choice for purifying polar compounds.[5] It is particularly powerful for removing impurities that are difficult to separate by other means.

  • Rationale: The stationary phase (e.g., C18) is non-polar, and the mobile phase is polar. Polar compounds like our target have a weaker interaction with the stationary phase and elute earlier than non-polar compounds. This technique is highly reproducible and scalable.

  • Stationary Phase: C18-bonded silica.

  • Mobile Phase: A gradient of Water and Acetonitrile (or Methanol), often with a modifier.

    • Modifier: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) can be added to both solvents to protonate the amine, leading to sharper peaks and more consistent retention times.

  • Method Development: First, develop an analytical HPLC method to determine the optimal gradient conditions for separating the target compound from its impurities.

  • Sample Preparation: Dissolve the partially purified compound in the mobile phase or a compatible solvent like DMSO or DMF.[5] Filter the solution through a 0.45 µm filter to remove any particulates.

  • Injection and Elution: Inject the sample onto the preparative HPLC column and run the optimized gradient.

  • Fraction Collection: Collect fractions based on the UV detector signal corresponding to the target compound's peak.

  • Post-Purification: Combine the pure fractions. The bulk of the organic solvent (acetonitrile/methanol) can be removed by rotary evaporation. The remaining aqueous solution is typically freeze-dried (lyophilized) to yield the pure compound, often as a salt (e.g., formate or trifluoroacetate salt) if an acid modifier was used.

Purity Assessment and Validation

Confirming the purity of the final product is a critical final step. A combination of methods should be used for a comprehensive assessment.[12]

TechniquePurposeTypical Conditions & Observations
HPLC-UV/MS Purity determination and impurity identification.Column: C18. Mobile Phase: Water/Acetonitrile gradient with 0.1% Formic Acid. Detection: UV at a relevant wavelength (e.g., 210 nm) and Mass Spectrometry (ESI+). A single sharp peak with the correct mass indicates high purity.
¹H and ¹³C NMR Structural confirmation and purity assessment.Solvent: DMSO-d₆ or CDCl₃. The absence of signals corresponding to impurities (e.g., vinyl protons from starting materials, residual solvents) confirms purity. qNMR can provide an absolute purity value.[13]
Melting Point Assess purity of a crystalline solid.A sharp and narrow melting range (e.g., < 2 °C) is indicative of high purity.[8]
Elemental Analysis Confirms the elemental composition (C, H, N, S).The experimental percentages should be within ±0.4% of the calculated theoretical values.

References

  • University of Colorado Boulder. (n.d.). Experiment 9 — Recrystallization. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Massachusetts. (n.d.). Recrystallization. Retrieved from [Link]

  • Wikipedia. (2023). Recrystallization (chemistry). Retrieved from [Link]

  • ResearchGate. (2024). How to purify a sulfone and sulfide sulfoxide without a column? Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • ACS Publications. (2018). Heterocyclic Allylsulfones as Latent Heteroaryl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society. Retrieved from [Link]

  • SpiroChem. (n.d.). Impurity Synthesis And Identification. Retrieved from [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • PubMed. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Retrieved from [Link]

  • ResearchGate. (2025). Isolation and identification of impurities in spironolactone. Retrieved from [Link]

  • Technology Networks. (2019). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2‐thia‐1,8‐diazaspiro[4.5]decane 2,2‐dioxide.89. Retrieved from [Link]

  • MDPI. (2025). X-Ray Structures of Some Heterocyclic Sulfones. Retrieved from [Link]

  • Scilit. (n.d.). Synthesis of Sulfonyl‐Containing spiro[11][11]trienones from Sodium Metabisulfite. Retrieved from [Link]

  • Google Patents. (n.d.). 8-azaspiro[10][11] decane-7, the preparation method of 9-dione compounds. Retrieved from

  • PubMed. (2014). Retention behavior of alkylated polycyclic aromatic sulfur heterocycles on immobilized ionic liquid stationary phases. Retrieved from [Link]

  • IRIS. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeab. Retrieved from [Link]

  • PubChem. (n.d.). 8-Azaspiro(4.5)decane. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of S-Heterocycles. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. Retrieved from [Link]

  • MDPI. (2021). Development and Validation of 2-Azaspiro[10][11] Decan-3-One (Impurity A) in Gabapentin Determination Method Using qNMR Spectroscopy. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide

Welcome to the technical support center for the synthesis of 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this spirocyclic sultam. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its multi-step synthesis. Our goal is to equip you with the scientific rationale and practical solutions needed to optimize your experimental outcomes.

Introduction to the Synthetic Challenge

The 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide scaffold, a spirocyclic sultam, presents a unique synthetic challenge due to the inherent ring strain and the chemical properties of the sulfonamide moiety. While various methods exist for the synthesis of spirocycles and sultams, the construction of this specific framework requires careful consideration of precursor stability, cyclization efficiency, and purification strategies. The high polarity of the target molecule and its intermediates often complicates isolation and characterization.

This guide will focus on a common synthetic approach: the intramolecular reductive cyclization of a cyanoalkylsulfonyl fluoride precursor. This method is often favored for its relatively mild conditions and adaptability.

Visualizing the Synthetic Pathway

To provide a clear overview, the proposed synthetic pathway is outlined below. This multi-step process begins with commercially available starting materials and proceeds through key intermediates to the final spirocyclic sultam.

Synthetic_Pathway A Cyclohexanone C Cyclohexanecarbonitrile A->C KCN, H+ B Potassium Cyanide B->C E 1-(Aminomethyl)cyclohexan-1-amine C->E LiAlH4 D Lithium Aluminum Hydride D->E G N-((1-cyanocyclohexyl)methyl)-2-chloroethanesulfonamide E->G Et3N F 2-Chloroethanesulfonyl chloride F->G I N-((1-cyanocyclohexyl)methyl)-2-fluoroethanesulfonamide G->I KHF2 H Potassium bifluoride H->I K 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide I->K NiCl2·6H2O, NaBH4 J Nickel(II) chloride hexahydrate, Sodium borohydride J->K

Caption: Proposed synthetic pathway for 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, offering potential causes and actionable solutions.

Problem 1: Low Yield in the Formation of the Sulfonamide Intermediate (G)

Question: I am experiencing a low yield during the reaction of 1-(aminomethyl)cyclohexan-1-amine (E) with 2-chloroethanesulfonyl chloride (F). What are the likely causes and how can I improve the yield?

Answer:

This acylation step is critical, and low yields can often be attributed to several factors:

  • Side Reactions: The primary amine is highly nucleophilic and can react with the sulfonyl chloride to form multiple products. Dimerization or polymerization can occur if the reaction is not carefully controlled.

  • Instability of the Sulfonyl Chloride: 2-Chloroethanesulfonyl chloride is susceptible to hydrolysis. Any moisture in the reaction setup can lead to its decomposition, reducing the amount available to react with the amine.

  • Sub-optimal Reaction Conditions: The choice of base and solvent, as well as the reaction temperature, can significantly impact the outcome.

Troubleshooting Steps:

  • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to minimize hydrolysis of the sulfonyl chloride.

  • Slow Addition at Low Temperature: Add the 2-chloroethanesulfonyl chloride dropwise to a cooled solution (0 °C) of the amine and a non-nucleophilic base like triethylamine in a suitable solvent such as dichloromethane (DCM). This helps to control the exothermic reaction and minimize side product formation.

  • Choice of Base: Use a tertiary amine base like triethylamine or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct without competing in the nucleophilic attack on the sulfonyl chloride.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting amine. The reaction is typically complete within a few hours at room temperature after the initial addition.

Table 1: Recommended Reaction Conditions for Sulfonamide Formation

ParameterRecommended ConditionRationale
Solvent Dichloromethane (DCM), anhydrousGood solubility for reactants, inert.
Base Triethylamine (Et3N), 1.2 equivalentsScavenges HCl, non-nucleophilic.
Temperature 0 °C to room temperatureControls exothermicity, minimizes side reactions.
Addition Rate Slow, dropwisePrevents localized overheating and side reactions.
Atmosphere Inert (Nitrogen or Argon)Prevents hydrolysis of sulfonyl chloride.
Problem 2: Inefficient Conversion of Sulfonyl Chloride to Sulfonyl Fluoride (I)

Question: The conversion of the sulfonyl chloride intermediate (G) to the sulfonyl fluoride (I) using potassium bifluoride (KHF2) is incomplete. How can I drive this reaction to completion?

Answer:

The conversion of a sulfonyl chloride to a more stable sulfonyl fluoride is a key step to prevent degradation during the subsequent reduction and cyclization.[1] Incomplete conversion is a common issue.

  • Insufficient Reagent: An inadequate amount of KHF2 will result in incomplete conversion.

  • Poor Solubility: The reactants may not be sufficiently soluble in the chosen solvent, leading to a slow or incomplete reaction.

  • Reaction Time and Temperature: The reaction may require more time or a higher temperature to proceed to completion.

Troubleshooting Steps:

  • Increase Equivalents of KHF2: Use a larger excess of potassium bifluoride (e.g., 3-5 equivalents) to ensure the reaction goes to completion.

  • Solvent Selection: Acetonitrile is a common solvent for this transformation. Ensure it is anhydrous.

  • Elevated Temperature: Heating the reaction mixture (e.g., to 60-80 °C) can increase the reaction rate. Monitor the reaction progress by TLC or LC-MS.

  • Phase Transfer Catalyst: In some cases, a phase transfer catalyst can be beneficial if solubility is a major issue, although it is not typically required for this specific transformation.

Problem 3: Low Yield and/or Side Product Formation During Reductive Cyclization

Question: The final reductive cyclization step to form the spirocyclic sultam (K) is giving a low yield, and I am observing several side products. What is going wrong?

Answer:

This one-pot reduction and intramolecular cyclization is the most complex step of the synthesis and is prone to several challenges.[2]

  • Incomplete Reduction of the Nitrile: The reduction of the nitrile to the primary amine is the first step in this one-pot reaction. If this reduction is not complete, the cyclization will not occur.

  • Intermolecular Reactions: The newly formed primary amine can react with another molecule of the sulfonyl fluoride intermediate before it has a chance to cyclize, leading to oligomers or polymers.

  • Formation of Byproducts: The reducing agent can sometimes lead to the formation of undesired byproducts.

Troubleshooting Steps:

  • Optimize Reducing Agent Stoichiometry: The ratio of sodium borohydride to nickel(II) chloride is crucial. A typical ratio is 10:1 (NaBH4:NiCl2). Ensure both are used in sufficient excess relative to the sulfonyl fluoride intermediate.

  • Solvent and Temperature Control: Methanol is a common solvent for this reaction. The reaction is typically run at room temperature.

  • High Dilution Conditions: To favor the intramolecular cyclization over intermolecular reactions, perform the reaction at high dilution (e.g., 0.01-0.05 M). This can be achieved by slowly adding the sulfonyl fluoride intermediate to the solution of the reducing agent.

  • Monitor the Reaction: Track the disappearance of the starting material and the appearance of the product by LC-MS. The reaction can take several hours to go to completion.

Troubleshooting_Cyclization cluster_0 Reductive Cyclization Troubleshooting Start Low Yield of Spirocyclic Sultam IncompleteReduction Incomplete Nitrile Reduction? Start->IncompleteReduction Intermolecular Intermolecular Side Reactions? Start->Intermolecular IncreaseReagents Increase NaBH4/NiCl2 equivalents IncompleteReduction->IncreaseReagents HighDilution Use High Dilution Conditions Intermolecular->HighDilution SlowAddition Slow Addition of Precursor HighDilution->SlowAddition

Caption: Decision tree for troubleshooting the reductive cyclization step.

Frequently Asked Questions (FAQs)

Q1: Why is the sulfonyl fluoride intermediate preferred over the sulfonyl chloride for the cyclization step?

A1: Sulfonyl chlorides can be unstable under various reaction conditions, particularly the reductive conditions used for the cyclization.[1] They are more prone to hydrolysis and other side reactions. Sulfonyl fluorides are generally more stable and less reactive, which allows for a cleaner conversion during the one-pot nitrile reduction and subsequent intramolecular sulfonylation.[2]

Q2: My final product, 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide, is very polar and difficult to purify by standard column chromatography. What purification strategies do you recommend?

A2: The high polarity of spirocyclic sultams is a common purification challenge. Here are several strategies to consider:

  • Normal-Phase Chromatography with Polar Modifiers: Standard silica gel chromatography can be effective if you use a more polar solvent system. A gradient elution with a mixture of dichloromethane and methanol is a good starting point. Adding a small amount of ammonia to the mobile phase can help to reduce tailing of the product on the silica gel.

  • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (C18) can be a better option. You will typically use a mobile phase of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material. Experiment with different solvent pairs, such as ethanol/water or ethyl acetate/hexanes.

  • Ion-Exchange Chromatography: Given the presence of the sulfonamide group, ion-exchange chromatography could be a viable option, although it is less commonly used for this type of molecule.

Q3: Can I use a different reducing agent for the cyclization step?

A3: While the NiCl2/NaBH4 system is well-established for this type of transformation, other reducing agents could potentially be used. However, it is important to choose a reagent that is selective for the reduction of the nitrile in the presence of the sulfonyl fluoride and does not lead to decomposition of the starting material or product. Catalytic hydrogenation (e.g., with Raney nickel or a palladium catalyst) could be an alternative, but the conditions would need to be carefully optimized to favor the intramolecular cyclization.

Q4: Are there alternative synthetic routes to 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide?

A4: Yes, other synthetic strategies could be employed. For example, an intramolecular Heck reaction or other transition-metal-catalyzed cyclizations could be envisioned.[3][4] An aza-Prins type reaction could also be a possibility for constructing the spirocyclic system.[5] However, the reductive cyclization of a cyanoalkylsulfonyl fluoride is often a robust and scalable approach for this class of compounds.

Experimental Protocols

Protocol 1: Synthesis of N-((1-cyanocyclohexyl)methyl)-2-fluoroethanesulfonamide (I)
  • Step A: Synthesis of N-((1-cyanocyclohexyl)methyl)-2-chloroethanesulfonamide (G)

    • To a solution of 1-(aminomethyl)cyclohexan-1-amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM (0.1 M) at 0 °C, add a solution of 2-chloroethanesulfonyl chloride (1.1 eq) in anhydrous DCM dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be used in the next step without further purification or purified by column chromatography if necessary.

  • Step B: Conversion to Sulfonyl Fluoride (I)

    • Dissolve the crude N-((1-cyanocyclohexyl)methyl)-2-chloroethanesulfonamide (1.0 eq) in anhydrous acetonitrile (0.2 M).

    • Add potassium bifluoride (3.0 eq) and heat the mixture to 70 °C for 12 hours, monitoring by LC-MS.

    • After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired sulfonyl fluoride.

Protocol 2: Reductive Cyclization to 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide (K)
  • In a round-bottom flask, dissolve nickel(II) chloride hexahydrate (0.5 eq) in methanol (to a final substrate concentration of 0.02 M).

  • Cool the solution to 0 °C and add sodium borohydride (5.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • Slowly add a solution of N-((1-cyanocyclohexyl)methyl)-2-fluoroethanesulfonamide (1.0 eq) in methanol via a syringe pump over 2 hours.

  • Allow the reaction to warm to room temperature and stir for 16 hours, monitoring by LC-MS.

  • Quench the reaction by the slow addition of 2M HCl at 0 °C until the black precipitate dissolves and the solution becomes acidic.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Basify the aqueous residue with solid sodium bicarbonate and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, DCM/MeOH gradient) or recrystallization to yield the final product.

References

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). J. Med. Chem., 64, 150.
  • Krasavin, M. (2021). Synthesis of Spirocyclic γ- and δ-Sultams by One-Pot Reductive Cyclization of Cyanoalkylsulfonyl Fluorides. Eur. J. Org. Chem. DOI: 10.1002/ejoc.202000351.
  • Krasavin, M., et al. (2021). One-pot intramolecular cyclization of novel sp3-enriched cyanoalkylsulfonyl fluorides into spirocyclic β- or γ-sultams. PubMed.
  • Reddy, C. R., et al. (2024). Acid-Mediated Intramolecular Cyclizations of (N-Aryl)-acetylenic Sulfonamides: Synthesis of Fused and Spirocyclic Sultams. The Journal of Organic Chemistry.
  • Krasavin, M. (2021). Synthesis of spirocyclic δ‐sultams 151 by aza‐Prins reaction.
  • Various Authors. (2025). Methods of Sultam Synthesis.
  • US Patent 2777844A. Sulfonamide purification process.
  • Wang, T., et al. (2021). The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach.
  • Krasavin, M. (2021). Synthesis of 2‐thia‐1,8‐diazaspiro[4.5]decane 2,2‐dioxide.89.
  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed.
  • Sigma-Aldrich. 1,4-Dioxa-8-azaspiro[4.5]decane for synthesis.
  • Rossi, E., et al. (2020).
  • You, S.-L., et al. (2023).
  • Chinese Patent CN1078224A. 8-azaspiro[5][6] decane-7, the preparation method of 9-dione compounds. Google Patents.

  • Penso, M., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeab. IRIS.
  • Williams, R. M., & Im, M.-N. (1990). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. PMC - NIH.
  • Chaichompoo, W., et al. (2022). synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. HETEROCYCLES, 105(1), 488.
  • Gandon, V., & Fensterbank, L. (2024). Stereoselective strategies to access spirotetronate natural products. Comptes Rendus de l'Académie des Sciences.
  • Bowser, J. R., et al. (1983).
  • Angeli, A., et al. (2022).
  • Angeli, A., et al. (2025). Spirocyclic Sulfonamides with Carbonic Anhydrase Inhibitory and Anti-Neuropathic Pain Activity.
  • Angeli, A., et al. (2019).
  • Reddy, C. R., et al. (2024). Transformations of spiro‐sultams 5 a & 6 a.
  • Organic Chemistry Tutor. (2025). Can You Solve This Exam Synthesis Challenge?. YouTube.
  • Virtual Bastion. (2020). Top 4 Worst Challenges in Spyro: Year of the Dragon.

Sources

Optimization

Technical Support Center: Synthesis of 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide

Welcome to the technical support center for the synthesis of 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to help you optimize your synthetic route and improve yields.

Introduction

8-Thia-2-azaspiro[4.5]decane 8,8-dioxide is a spirocyclic sultam, a class of compounds of significant interest in medicinal chemistry due to their unique three-dimensional structure and potential as scaffolds for novel therapeutics. The synthesis of these spirocyclic systems can be challenging, often plagued by issues such as low yields, difficult purifications, and the formation of side products. This guide aims to address these common hurdles by providing practical, experience-based solutions.

The synthesis of spirocyclic β- and γ-sultams often involves an intramolecular reductive cyclization of cyanoalkylsulfonyl fluorides.[1] This method is scalable and has been shown to be effective for a range of substrates.[1] However, the efficiency of ring formation can be influenced by factors such as ring strain, with four-membered rings typically forming less efficiently than five-membered rings.[1]

This guide will focus on a common synthetic approach and provide troubleshooting for each key stage.

Troubleshooting Guide

Low yields and product purity are the most frequently encountered issues in the synthesis of 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide. The following sections break down the common problems, their probable causes, and actionable solutions.

Problem: Low or No Product Formation

Symptoms:

  • TLC/LC-MS analysis shows mainly starting material.

  • The isolated yield is significantly lower than expected.

Potential Causes & Solutions:

Potential Cause Explanation & Solution
Inefficient Ring Closure The key intramolecular cyclization step is often the most challenging. The choice of base and solvent is critical. If using a common base like DBU, consider that its effectiveness can be temperature-dependent. Ensure the reaction is run at the optimal temperature.[2] For challenging cyclizations, a stronger, non-nucleophilic base might be required.
Poor Quality Reagents The purity of starting materials is paramount. Ensure all reagents, especially the precursor to the spirocyclic system, are of high purity. For example, in related syntheses, the starting material 1,4-Dioxa-8-azaspiro[4.5]decane is a key building block.[3]
Incorrect Reaction Conditions Temperature and reaction time are critical variables. Some cyclizations require elevated temperatures to overcome the activation energy barrier. Conversely, prolonged reaction times at high temperatures can lead to product decomposition. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Moisture Contamination Many organometallic reagents and strong bases used in these syntheses are sensitive to moisture. Ensure all glassware is oven-dried, and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Problem: Formation of Significant Side Products

Symptoms:

  • Multiple spots on TLC, or several peaks in LC-MS/GC-MS.

  • Difficulty in purifying the desired product.

Potential Causes & Solutions:

Potential Cause Explanation & Solution
Intermolecular Reactions If the concentration of the reaction is too high, intermolecular side reactions can compete with the desired intramolecular cyclization. Running the reaction under high dilution conditions can favor the formation of the desired spirocyclic product.
Side Reactions of the Sulfonyl Group The sulfonyl group can be susceptible to nucleophilic attack. Ensure that the chosen base is non-nucleophilic. Sterically hindered bases are often a good choice.
Elimination Reactions Depending on the substrate, elimination reactions can be a competing pathway. Optimizing the temperature and using a less-hindered base might minimize this side reaction.
Problem: Difficult Purification

Symptoms:

  • Product co-elutes with impurities during column chromatography.

  • The product is difficult to crystallize.

Potential Causes & Solutions:

Potential Cause Explanation & Solution
Similar Polarity of Product and Impurities If the side products have similar polarity to the desired product, chromatographic separation can be challenging. Explore different solvent systems for column chromatography. Sometimes, a multi-step purification involving both chromatography and crystallization is necessary.
Product is an Oil or Amorphous Solid Not all compounds readily form crystals. If direct crystallization is unsuccessful, consider converting the product to a salt (if it has a basic or acidic handle) to induce crystallization.[4] Alternatively, techniques like preparative HPLC or supercritical fluid chromatography (SFC) can be employed for difficult separations.[5]
Residual Catalyst or Reagents Ensure the work-up procedure effectively removes all catalysts and excess reagents. Acid/base washes are crucial for removing basic or acidic impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the cyclization step? A1: The choice of solvent is highly dependent on the specific reagents and reaction conditions. Aprotic polar solvents like DMF or DMSO are often used to dissolve the reactants and facilitate the reaction. However, for some base-sensitive reactions, non-polar solvents like toluene or THF might be more suitable. It is often a matter of empirical optimization.

Q2: How can I monitor the progress of the reaction? A2: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. A more quantitative method is liquid chromatography-mass spectrometry (LC-MS). By taking small aliquots from the reaction mixture at different time points, you can determine when the reaction is complete and avoid unnecessary side reactions from prolonged heating.

Q3: My yield is consistently low. What is the first thing I should check? A3: Reagent quality and anhydrous conditions are the first things to verify. Ensure your starting materials are pure and that your reaction is free from moisture. If these are confirmed to be good, then focus on optimizing the reaction conditions, particularly the base, solvent, and temperature.

Q4: Are there alternative synthetic routes I can consider? A4: Yes, various methods for sultam synthesis have been reported.[6][7] Rhodium-catalyzed cross-dehydrogenative coupling of N-sulfonyl ketimines is one such approach for creating spirocyclic sultams.[8] Researching the latest literature for new synthetic methodologies is always a good practice.

Experimental Protocols

General Protocol for Spiro-sultam Synthesis via Reductive Cyclization

This protocol is a generalized procedure based on the intramolecular reductive cyclization of a cyanoalkylsulfonyl precursor. Note: This is a representative protocol and may require optimization for the specific synthesis of 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide.

Step 1: Synthesis of the Cyanoalkylsulfonyl Precursor This step will vary depending on the available starting materials. A common route involves the alkylation of a suitable cyano-containing compound with a haloalkylsulfonate.

Step 2: Intramolecular Reductive Cyclization

  • Setup: Under an inert atmosphere (N2 or Ar), dissolve the cyanoalkylsulfonyl precursor (1.0 eq) in anhydrous methanol.

  • Addition of Nickel Catalyst: Add Nickel(II) chloride hexahydrate (NiCl2·6H2O) (0.2 eq) to the solution and stir until it dissolves.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH4) (4.0 eq) portion-wise over 30 minutes, ensuring the temperature does not rise above 10 °C.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Workflow

Below is a Graphviz diagram illustrating a logical workflow for troubleshooting low yield.

TroubleshootingWorkflow Troubleshooting Low Yield start Low Yield Observed check_reagents Verify Reagent Purity & Anhydrous Conditions start->check_reagents reagents_ok Reagents & Conditions OK? check_reagents->reagents_ok reagents_ok->start No, Reprepare/Purify optimize Optimize Reaction Conditions (Base, Solvent, Temp) reagents_ok->optimize Yes monitor Monitor Reaction by TLC/LC-MS optimize->monitor fail Consult Literature for Alternative Routes optimize->fail side_products Significant Side Products? monitor->side_products purification Optimize Purification (Solvent System, Crystallization) side_products->purification Yes success Improved Yield side_products->success No purification->success

Caption: A flowchart for systematic troubleshooting of low yield in synthesis.

References

  • Benchchem. (n.d.). Technical Support Center: Scalable Purification of Spiro Intermediates.
  • Benchchem. (n.d.). Application Notes and Protocols: Purification of N-Spiro[5.5]undec-3-yl-guanidine.
  • Shan, T., Lu, S., Luo, C., Luo, R., Mou, Y., Wang, M., Peng, Y., & Zhou, L. (2013). Preparative separation of spirobisnaphthalenes from endophytic fungus Berkleasmium sp. Dzf12 by high-speed counter-current chromatography. Molecules, 18(10), 12896–12908. [Link]

  • Krasavin, M., et al. (2020). Synthesis of spirocyclic β- and γ-sultams by one-pot reductive cyclization of cyanoalkylsulfonyl fluorides. Molecules, 25(1), 123.
  • Organic Syntheses Procedure. (n.d.).
  • Synthesis - General tips for improving yield?. (2020, February 26). Reddit.
  • Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester. (n.d.). Google Patents.
  • Sultam synthesis. (n.d.). Organic Chemistry Portal.
  • Synthesis of A. 8-(2-Propenyl)-1,4-dioxa-8-azaspiro[1][9]decane. (n.d.). PrepChem.com. Retrieved from

  • Spirocyclic Sultam and Heterobiaryl Synthesis through Rh-Catalyzed Cross-Dehydrogenative Coupling of N-Sulfonyl Ketimines and Thiophenes or Furans. (2016). Organic Letters, 18(5), 1088–1091. [Link]

  • Methods of Sultam Synthesis. (2025). ResearchGate. [Link]

  • 1,4-Dioxa-8-azaspiro 4.5 decane 98 177-11-7. (n.d.). Sigma-Aldrich.

Sources

Troubleshooting

"troubleshooting guide for spirocyclic compound reactions"

Ticket #8492: Troubleshooting Guide for Spirocyclic Scaffolds Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open | Priority: Critical[1] Executive Summary Spirocyclic compounds (two rings fus...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #8492: Troubleshooting Guide for Spirocyclic Scaffolds

Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open | Priority: Critical[1]

Executive Summary

Spirocyclic compounds (two rings fused at a single quaternary carbon) are essential for "escaping flatland" in drug discovery, offering high


 character and novel IP space. However, their synthesis is often plagued by the "Steric Crunch"—the difficulty of forming a quaternary center—and the thermodynamic penalties of ring closure.

This guide synthesizes field-proven protocols to troubleshoot the three most common failure modes: Quaternary Center Formation , Ring-Closing Metathesis (RCM) Stalls , and Purification Losses .[1]

Module 1: The "Steric Crunch" (Quaternary Center Formation)

The Issue: Double alkylation of active methylenes (e.g., malonates, cyanoesters) often stalls after the first alkylation, or results in elimination side products.[1]

Root Cause: The formation of the second bond at the spiro-center is kinetically slow due to significant steric hindrance. The incoming electrophile cannot easily approach the enolate formed from the mono-alkylated intermediate.

Troubleshooting Protocol: The "Stepwise-Switch" Method

Do not attempt "one-pot" double alkylations for rings larger than 3-membered spirocycles unless using highly reactive di-electrophiles.

ParameterStandard Protocol (Fail)Optimized Protocol (Pass)Mechanistic Rationale
Base NaH or K2CO3 (Weak/Slow)t-BuOK or NaHMDS Bulky, non-nucleophilic bases prevent deprotonation competition and suppress polymerization.[1]
Solvent THF or AcetoneDMF or DMSO Polar aprotic solvents dissociate ion pairs, making the enolate "naked" and more reactive.
Addition All-at-onceSlow Addition of ElectrophileMaintains low concentration of electrophile to prevent intermolecular side reactions.
Additives NoneDMPU (2-5 equiv)Disrupts lithium aggregates (if using Li-bases), increasing effective kinetic basicity.[1]

Critical Check: If your second alkylation fails, isolate the mono-alkylated intermediate. Resubject it to a stronger base (e.g., LDA at -78°C) followed by the second electrophile.[1]

Module 2: Ring-Closing Metathesis (RCM) Failure

The Issue: You have a gem-dialkyl precursor (e.g., a diallyl quaternary center), but RCM yields dimers (oligomers) or unreacted starting material rather than the spirocycle.

Root Cause:

  • Intermolecular vs. Intramolecular: High concentration favors dimerization.

  • Catalyst Death: The bulky quaternary center prevents the Ru-carbene from coordinating effectively.

  • Ethylene Poisoning: Reversible metathesis stalls equilibrium.

Visual Workflow: RCM Troubleshooting Logic

RCM_Troubleshooting start RCM Reaction Stalled/Failed check_conc Check Concentration start->check_conc dilution Is Conc > 5 mM? check_conc->dilution action_dilute Dilute to 1-2 mM (Pseudo-High Dilution) dilution->action_dilute Yes check_cat Check Catalyst Activity dilution->check_cat No action_dilute->check_cat steric_bulk Is Alkene Sterically Hindered? check_cat->steric_bulk switch_cat Switch to Hoveyda-Grubbs II (Boomerang Effect) steric_bulk->switch_cat Yes (Trisubstituted) ethylene Is Ethylene Removal Active? steric_bulk->ethylene No (Terminal) sparge Argon Sparge / Open System ethylene->sparge No additives Add Benzoquinone (Prevents Isomerization) ethylene->additives Yes, still failing

Caption: Decision matrix for optimizing Ring-Closing Metathesis in sterically congested spiro-systems.

The "Pseudo-High Dilution" Protocol

Instead of dumping reagents into a large volume (which kills kinetics), use a syringe pump.

  • Setup: Refluxing DCM or Toluene (degassed).

  • Catalyst: Dissolve 5 mol% Grubbs II or Hoveyda-Grubbs II in the reaction flask.

  • Addition: Add the substrate (dissolved in minimal solvent) via syringe pump over 4–8 hours.

  • Why? This keeps the instantaneous concentration of unreacted diene low, statistically favoring the intramolecular reaction (cyclization) over intermolecular collisions (dimerization), while maintaining active catalyst concentration.

Module 3: Transition Metal Catalysis (Palladium)

The Issue: When building spirocycles via Pd-catalyzed allylic alkylation (Tsuji-Trost) or Heck reactions, the reaction yields linear isomers or undergoes


-hydride elimination.

Expert Insight: Standard ligands (PPh3) are too flexible. For spirocycles, you need rigid bite angles to enforce the geometry required for reductive elimination at a quaternary center.[1]

Recommended Ligand Classes:

  • Trost Ligands (DACH-Phenyl): Essential for enantioselective decarboxylative allylic alkylation (DAAA). The "chiral pocket" accommodates the steric bulk of the forming spiro-center.

  • P,N-Ligands (PHOX): Excellent for preventing

    
    -hydride elimination in Heck cyclizations onto quaternary centers.[1]
    
Module 4: Isolation & Purification (The "Invisible Product")

The Issue: Small spirocyclic amines (e.g., spiro[3.3]heptane derivatives) are often volatile, lack UV chromophores, and are highly polar, leading to loss during rotary evaporation or column chromatography.[1]

The "Catch-and-Release" Purification Strategy

Avoid standard silica columns for low MW spiro-amines.

  • Acidic Scavenging:

    • Dissolve crude mixture in non-polar solvent (Et2O/Hexane).

    • Extract with 1M HCl. Impurities stay in organic; spiro-amine goes to aqueous.

    • Wash aqueous layer 3x with Et2O.

  • Controlled Release:

    • Basify aqueous layer (pH > 12) with NaOH in the presence of the extraction solvent (DCM).

    • CRITICAL: Do not use rotary evaporation to dryness. Distill off solvent carefully or form a salt immediately (e.g., Oxalate or HCl salt) for storage.[1]

  • Visualization (TLC):

    • UV will fail. Use KMnO4 (general unsaturation/oxidation) or Hanessian’s Stain (Molybdate) followed by heating.

    • Pro-Tip: For secondary amines, use Ninhydrin .[1]

Frequently Asked Questions (FAQ)

Q: My RCM product co-elutes with the catalyst residue. How do I clean it? A: Add Lead Tetraacetate or DMSO (50 equiv relative to catalyst) after the reaction and stir for 12 hours. This converts the Ru-carbene into a polar species that sticks to silica. Alternatively, use a scavenger resin (e.g., Thio-Silica).[1]

Q: I am trying to synthesize a spiro[2.2]pentane but the ring opens. A: Spiro[2.2] systems possess immense strain energy (~60 kcal/mol). Avoid acidic workups. Use the Kulinkovich cyclopropanation (Grignard + Ti(OiPr)4) on lactones, as it proceeds under basic/neutral conditions which preserves the strained ring.

Q: Can I use microwave irradiation for spiro-alkylation? A: Yes, but be cautious. Microwave heating is excellent for the second alkylation step (closing the ring) to overcome the entropic barrier. However, ensure your solvent (e.g., DMF) is dry; superheated water in DMF hydrolyzes esters rapidly.[1]

References
  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Carreira, E. M., & Fessard, T. C. (2014).[1] Spirocyclic Scaffolds in Drug Discovery. Chemical Reviews. Link

  • Trost, B. M., & Brennan, M. K. (2009).[1] Palladium-Catalyzed Asymmetric Allylic Alkylation of Ketones: A Target-Oriented Method for the Synthesis of Spirocyclic Compounds. Synthesis. Link

  • Grubbs, R. H. (2006).[1] Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials. Angewandte Chemie International Edition. Link

  • Biotage Application Note. (2020). Strategies for the Purification of Small Polar Amines. Link

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for Azaspirodecane Synthesis

Welcome to the technical support center for the synthesis of azaspirodecane derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important struc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of azaspirodecane derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important structural motif. Azaspirodecane cores are prevalent in a variety of biologically active compounds and approved drugs, making their efficient synthesis a critical aspect of modern medicinal chemistry.[1][2][3] However, the construction of these spirocyclic systems can present unique challenges.[1][4]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The information presented here is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the synthesis of azaspirodecane derivatives, offering potential causes and actionable solutions.

Issue 1: Low Reaction Yield or Incomplete Conversion

A frequent challenge in any synthesis is achieving a high yield of the desired product. In the context of azaspirodecane synthesis, which often involves intramolecular cyclization or multi-component reactions, several factors can contribute to low yields.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Suboptimal Reaction Temperature The activation energy for the ring-closing step might not be reached at lower temperatures, while higher temperatures could lead to decomposition or side reactions.[5]Systematically screen a range of temperatures. For reactions under kinetic control, lower temperatures may be favorable, while thermodynamic products may require higher temperatures and longer reaction times.[6]
Incorrect Solvent Choice Solvent polarity can significantly influence the reaction rate and the stability of intermediates. Aprotic non-polar solvents like toluene have been shown to be effective in certain spirocyclization reactions.[7]Screen a variety of solvents with different polarities (e.g., toluene, THF, acetonitrile, DMF). In some cases, deep eutectic solvents (DESs) can serve as both the solvent and catalyst, offering a greener alternative.[8]
Catalyst Inactivity or Inefficiency The chosen catalyst may not be optimal for the specific transformation. A range of catalysts, including those based on gold, palladium, cobalt, and nickel, have been utilized in the synthesis of spirocycles.[9][10]Experiment with different catalysts known to be effective for similar transformations. For instance, gold(I) catalysts are known to facilitate spirocyclization of enyne esters.[11] Consider catalyst loading and the use of co-catalysts or additives.
Intermolecular Side Reactions At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization, leading to the formation of dimers or polymers.[12]Employ high-dilution conditions. This can be achieved by using a larger volume of solvent or by the slow addition of the substrate to the reaction mixture.[12]

Experimental Protocol: Screening Reaction Conditions

  • Setup: Prepare multiple small-scale reactions in parallel (e.g., in a vial block).

  • Variable: In the first screen, vary the solvent (e.g., Toluene, THF, CH3CN, DMF). Keep all other parameters (temperature, concentration, catalyst) constant.

  • Analysis: Monitor the reactions by TLC or LC-MS to determine the extent of conversion and the formation of byproducts.

  • Optimization: Once the optimal solvent is identified, perform a second screen to optimize the temperature.

  • Catalyst Screen: If yields are still low, screen a panel of relevant catalysts.

Issue 2: Formation of Diastereomers or Regioisomers

Controlling stereochemistry at the spirocyclic center is a primary challenge in azaspirodecane synthesis.[5] The formation of multiple isomers complicates purification and reduces the yield of the desired product.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Lack of Stereocontrol The reaction conditions may not favor the formation of a single diastereomer.Employ chiral catalysts or auxiliaries to induce stereoselectivity.[5][6] The choice of catalyst can significantly influence the stereochemical outcome.
Thermodynamic vs. Kinetic Control The reaction may be proceeding under conditions that favor a mixture of kinetic and thermodynamic products.[6]Adjust the reaction temperature. Lower temperatures often favor the kinetic product, while higher temperatures can allow for equilibration to the more stable thermodynamic product.[6]
Substrate-Controlled Diastereoselection The stereochemistry of the starting material can influence the stereochemical outcome of the cyclization.Introduce bulky substituents or directing groups on the substrate to favor a specific trajectory for the ring-closing step.[6]

Visualization: Decision Tree for Isomer Control

Isomer_Control start Isomer Mixture Observed catalyst Employ Chiral Catalyst/Auxiliary start->catalyst Catalytic Reaction? temp Vary Reaction Temperature start->temp substrate Modify Substrate start->substrate outcome1 Single Isomer catalyst->outcome1 outcome2 Improved Ratio temp->outcome2 substrate->outcome2

Caption: Decision-making workflow for addressing isomer formation.

Issue 3: Product Instability or Decomposition

The strained nature of some spirocyclic systems can make them susceptible to rearrangement or decomposition under certain conditions.[5]

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Harsh Reaction Conditions Acidic, basic, or high-temperature conditions can lead to the degradation of the product.Use milder reaction conditions where possible. For example, some modern synthetic methods, such as those employing photoredox or electrochemical approaches, can proceed under very mild conditions.[4]
Workup and Purification Issues The product may be unstable to the conditions used during aqueous workup or chromatography.Minimize exposure to harsh pH during workup. Consider using alternative purification methods such as crystallization or distillation if the product is unstable on silica gel.[12]

II. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for constructing the azaspirodecane scaffold?

A1: Several strategies are commonly employed, including:

  • Intramolecular Cyclization: This involves the ring-closing of a linear precursor containing both the amine and a suitable electrophilic center.[5]

  • Cycloaddition Reactions: [2+2] and 1,3-dipolar cycloaddition reactions are powerful methods for constructing the spirocyclic core.[5][13][14]

  • Strain-Release Driven Spirocyclization: This emerging strategy utilizes highly strained molecules, such as azabicyclo[1.1.0]butanes, which undergo spirocyclization upon reaction with an electrophile.[5][15]

  • Aza-Prins Reaction: This reaction can be used to synthesize polycyclic spirooxindoles and other complex azaspiro compounds.[16]

Q2: How can I minimize the formation of polymeric byproducts during an intramolecular cyclization?

A2: The formation of polymers is a common side reaction when the rate of intermolecular reaction competes with the desired intramolecular cyclization. To favor the intramolecular pathway, it is crucial to maintain a low effective concentration of the substrate. This is typically achieved through "high-dilution" conditions, which can be implemented by either using a large volume of solvent or, more practically on a larger scale, by the slow addition of the substrate to the reaction mixture using a syringe pump.[12]

Q3: My spirocyclic product is difficult to purify. What are some effective purification strategies?

A3: The purification of spirocyclic compounds can be challenging due to the presence of closely related isomers.[6]

  • Flash Column Chromatography: This is the most common method. Careful optimization of the solvent system, often using a gradient elution, is key to achieving good separation.[6]

  • Preparative HPLC: For very difficult separations, preparative HPLC offers higher resolution.[6]

  • Crystallization: If your product is a solid, crystallization can be a highly effective and scalable method for achieving high purity.[12]

  • Distillation: For liquid products, fractional distillation under reduced pressure can be a viable option.[12]

Q4: Are there any "green" or more sustainable approaches to azaspirodecane synthesis?

A4: Yes, the principles of green chemistry are increasingly being applied to the synthesis of complex molecules like azaspirodecane. Some strategies include:

  • Biocatalysis: The use of enzymes can provide highly stereoselective transformations under mild, aqueous conditions, representing a greener alternative to traditional chemical methods.[17][18]

  • Multi-component Reactions (MCRs): MCRs are highly efficient as they combine multiple synthetic steps into a single operation, reducing solvent waste and energy consumption.[7]

  • Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as deep eutectic solvents (DESs), can significantly improve the sustainability of a synthesis.[8]

Visualization: General Workflow for Azaspirodecane Synthesis Optimization

workflow cluster_prep Phase 1: Preparation & Initial Run cluster_analysis Phase 2: Analysis & Troubleshooting cluster_optimization Phase 3: Optimization cluster_scaleup Phase 4: Scale-Up start Define Synthetic Route initial_run Perform Initial Small-Scale Reaction start->initial_run analyze Analyze Outcome (Yield, Purity, Isomers) initial_run->analyze troubleshoot Identify Key Issues (Low Yield, Impurities) analyze->troubleshoot optimize_conditions Screen Solvents, Temp., Catalysts troubleshoot->optimize_conditions optimize_purification Develop Purification Protocol troubleshoot->optimize_purification optimize_conditions->analyze Re-evaluate scale_up Scale-Up Reaction optimize_purification->scale_up final_product Final Purified Product scale_up->final_product

Caption: A phased approach to optimizing azaspirodecane synthesis.

References

  • Diastereoselective Synthesis of Dearomatic 2-Oxa-7-Azaspiro[4.5]Decane Derivatives through Gold and Palladium Relay Catalytic Tandem Cyclization of Enynamides with Vinyl Benzoxazinanones. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. (2018). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. (2023). RSC Publishing. Retrieved February 15, 2026, from [Link]

  • One-pot three-component synthesis of azaspirononatriene derivatives. (n.d.). National Institutes of Health. Retrieved February 15, 2026, from [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Review of synthesis and various biological activities of spiro heterocyclic compounds comprising oxindole and pyrrolidine moities. (n.d.). Taylor & Francis Online. Retrieved February 15, 2026, from [Link]

  • Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. (2023). National Institutes of Health. Retrieved February 15, 2026, from [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022). National Institutes of Health. Retrieved February 15, 2026, from [Link]

  • Gold catalyzed spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters to azaspiro[4.4]nonenones and azaspiro[4.5]decadienones. (n.d.). RSC Publishing. Retrieved February 15, 2026, from [Link]

  • The Aza-Prins Reaction of 1,2-Dicarbonyl Compounds with 3-Vinyltetrahydroquinolines: Application to the Synthesis of Polycyclic Spirooxindole Derivatives. (2021). ACS Publications. Retrieved February 15, 2026, from [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (n.d.). Taylor & Francis Online. Retrieved February 15, 2026, from [Link]

  • Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. (n.d.). National Institutes of Health. Retrieved February 15, 2026, from [Link]

  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. (n.d.). ACS Publications. Retrieved February 15, 2026, from [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. (n.d.). National Institutes of Health. Retrieved February 15, 2026, from [Link]

  • Azaspirodecane. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Azaspirodecanedione. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Deep Eutectic Solvents as Catalysts in the Synthesis of Active Pharmaceutical Ingredients and Precursors. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

  • Proposed mechanism for the spirocyclization–desilylation reaction. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Thia-Azaspiro Compounds

Welcome to the technical support hub for researchers, scientists, and drug development professionals engaged in the synthesis of thia-azaspiro compounds. This guide is designed to provide in-depth, experience-driven insi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals engaged in the synthesis of thia-azaspiro compounds. This guide is designed to provide in-depth, experience-driven insights into overcoming common challenges, with a focus on identifying and mitigating unwanted side reactions. The information herein is structured to address specific issues you may encounter in the lab, providing not just solutions, but the mechanistic reasoning behind them.

Part 1: Troubleshooting Guide

This section addresses specific, problem-oriented questions that frequently arise during synthetic campaigns. Each answer provides a causal explanation and actionable protocols to get your reaction back on track.

Q1: My three-component reaction of a cyclic ketone, an amine, and thioglycolic acid is giving a low yield of the desired 1-thia-4-azaspiro[4.5]alkan-3-one. What are the likely side reactions?

Low yields in this valuable one-pot synthesis are often not due to a single factor but a combination of competing equilibria and side reactions. The primary desired pathway involves the formation of a Schiff base from the ketone and amine, which is then trapped by thioglycolic acid in a cyclization step.[1][2] However, several off-pathway reactions can occur.

Potential Side Reactions & Causes:

  • Enamine Formation and Self-Condensation: Instead of forming the imine (Schiff base), the ketone and a secondary amine can form a reactive enamine intermediate. This enamine can then participate in self-condensation reactions or other undesired pathways, consuming starting material.

  • Thiol-Ene Michael Addition: Thioglycolic acid, being a thiol, is a potent nucleophile. It can engage in a Michael addition with any α,β-unsaturated carbonyl impurities present in your starting materials (e.g., from ketone self-condensation), leading to undesired adducts.

  • Decomposition of Schiff Base: The intermediate Schiff base can be susceptible to hydrolysis, especially if water is present and not adequately removed, pushing the equilibrium back towards the starting ketone and amine.

  • Oxidation of Thioglycolic Acid: Thioglycolic acid can be oxidized to form a disulfide, which is inactive in the desired cyclization. This is particularly problematic if reactions are run open to the air for extended periods at elevated temperatures.

Troubleshooting Flowchart

The following workflow provides a logical sequence for diagnosing and solving low-yield issues in this reaction.

G start Start: Low Yield of Thia-Azaspiro Product tlc_check Analyze crude reaction by TLC/LCMS. Are starting materials consumed? start->tlc_check sm_present Significant starting material remains. tlc_check->sm_present No sm_gone Starting materials are consumed, but desired product yield is low. tlc_check->sm_gone Yes increase_time Action: Increase reaction time and/or temperature. Consider a more effective catalyst (e.g., p-TSA). sm_present->increase_time byproducts Multiple byproduct spots observed. sm_gone->byproducts hydrolysis Is water rigorously excluded? (e.g., Dean-Stark trap, dry solvents) byproducts->hydrolysis Suspect Hydrolysis/ Decomposition purify_reagents Action: Purify starting materials. Distill ketone and amine. Use fresh, high-purity thioglycolic acid. byproducts->purify_reagents Suspect Impurities inert_atm Action: Run reaction under an inert atmosphere (N₂ or Ar) to prevent thiol oxidation. byproducts->inert_atm Suspect Oxidation implement_drying Action: Implement rigorous drying. Use a Dean-Stark trap or molecular sieves. hydrolysis->implement_drying No hydrolysis->purify_reagents Yes, but problem persists

Caption: Troubleshooting workflow for low yields.

Q2: In a Biginelli-type reaction to form a dihydropyrimidine-fused thia-azaspiro scaffold, I am isolating a significant amount of a Knoevenagel condensation product. How can I favor the desired cyclization?

This is a classic issue in multicomponent reactions where different reaction pathways compete.[3] The Biginelli reaction mechanism relies on the formation of an N-acyliminium ion from the aldehyde and urea/thiourea, which is then attacked by the enolate of the β-ketoester.[3] However, a competing Knoevenagel condensation between the aldehyde and the β-ketoester can occur first, leading to a dead-end byproduct and consuming your starting materials.

Mechanistic Cause: The relative rates of iminium ion formation versus Knoevenagel condensation are highly dependent on the catalyst and reaction conditions. Brønsted acids can catalyze both pathways, while specific Lewis acids or organocatalysts can show a preference for activating the aldehyde towards the urea component.

Table 1: Condition Optimization to Minimize Knoevenagel Byproduct

ParameterCondition Favoring KnoevenagelCondition Favoring Biginelli ProductRationale
Catalyst Strong Brønsted acids (e.g., HCl, H₂SO₄)Milder catalysts like Yb(OTf)₃, ZrCl₄, or ionic liquids.[3]Lewis acids can coordinate to the aldehyde and urea, pre-organizing the components for the desired reaction and accelerating the iminium pathway over the Knoevenagel condensation.
Temperature High temperatures (>120 °C)Moderate temperatures (80-100 °C).[3]Excessive heat can accelerate the uncatalyzed Knoevenagel pathway and also lead to decomposition.
Solvent Aprotic non-polar solventsPolar protic solvents (e.g., EtOH) or solvent-free conditions.Protic solvents can stabilize the charged iminium intermediate, favoring the Biginelli pathway. Solvent-free conditions increase reactant concentration, often favoring the termolecular desired reaction.
Protocol: Lewis Acid-Catalyzed, Solvent-Free Biginelli Reaction

This protocol is adapted from general procedures known to suppress Knoevenagel condensation.[3]

  • Reagent Preparation: In a dry round-bottom flask, add the aldehyde (1.0 mmol), the β-dicarbonyl compound (1.0 mmol), thiourea (1.5 mmol), and ZrCl₄ (10 mol%).

  • Reaction Setup: Equip the flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

  • Heating: Heat the reaction mixture in an oil bath pre-set to 100 °C.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aldehyde is fully consumed (typically 1.5-2 hours).

  • Workup: Cool the reaction mixture to room temperature. The mixture will likely solidify.

  • Purification: Add 20 mL of cold water to the flask and stir the solid vigorously for 15 minutes. Collect the solid product by vacuum filtration, wash thoroughly with water (3 x 10 mL), and recrystallize from ethanol to obtain the pure product.

Part 2: Frequently Asked Questions (FAQs)

This section covers broader mechanistic and strategic questions related to the synthesis of thia-azaspiro compounds.

Q3: What causes the formation of regioisomers or diastereomers in cycloaddition reactions used for thia-azaspiro synthesis?

The formation of isomers is a common challenge, especially when creating multiple stereocenters in a single step, such as in a Diels-Alder or a [3+2] cycloaddition reaction.[4][5] The isomeric ratio is determined by the relative activation energies of the competing transition states.

Key Factors Controlling Selectivity:

  • Steric Hindrance: The approach of the reacting partners will favor the transition state that minimizes steric clash between bulky substituents.

  • Electronic Effects: In reactions like the Diels-Alder, the alignment of molecular orbitals (HOMO-LUMO interactions) dictates the preferred regio- and stereochemical outcome (endo/exo selectivity).

  • Catalyst Control: Chiral catalysts can create a chiral environment around the reactants, selectively lowering the activation energy for the formation of one enantiomer or diastereomer over the others.[6]

  • Curtin-Hammett Principle: In some cases, rapidly equilibrating starting material conformers or intermediates can lead to a product ratio that is determined by the relative rates of reaction of each conformer, not their ground-state populations.[7]

G cluster_0 Reaction Coordinate Reactants Reactants (Diene + Dipolarophile) TS_A Transition State A (Lower Energy) Reactants->TS_A ΔG‡(A) TS_B Transition State B (Higher Energy) Reactants->TS_B ΔG‡(B) Product_A Major Product (Kinetic Product) TS_A->Product_A Product_B Minor Product TS_B->Product_B caption Kinetic control of stereoselectivity.

Sources

Optimization

Technical Support Center: Navigating the Purification Challenges of Polar Spirocyclic Molecules

Welcome to the Technical Support Center dedicated to addressing the unique and often complex purification challenges associated with polar spirocyclic molecules. This guide is designed for researchers, medicinal chemists...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to addressing the unique and often complex purification challenges associated with polar spirocyclic molecules. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the intricacies of isolating these structurally distinct compounds. Our goal is to provide not just protocols, but a deeper understanding of the underlying principles to empower you to troubleshoot and optimize your purification workflows effectively.

The inherent three-dimensional nature of spirocyclic systems, combined with the presence of polar functional groups, presents a formidable challenge to conventional purification strategies. Issues such as poor chromatographic resolution, low recovery, and difficulty in crystallization are commonplace. This resource offers a compilation of field-proven insights, troubleshooting guides, and frequently asked questions to navigate these hurdles.

Core Principles: Understanding the "Why"

The purification of polar spirocyclic molecules is often a multi-step process requiring careful consideration of the molecule's unique physicochemical properties. Success hinges on selecting the right technique—or combination of techniques—that exploits subtle differences between your target molecule and impurities.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered during the purification of polar spirocyclic molecules.

Issue 1: Poor Retention and Early Elution in Reversed-Phase Chromatography (RPC)

Symptom: Your spirocyclic compound co-elutes with the solvent front or shows very little retention on a C18 column, even with highly aqueous mobile phases.

Causality: The high polarity of your molecule prevents effective partitioning into the non-polar stationary phase. Traditional C18 columns are often not suitable for retaining highly polar analytes.[1][2] The unique, rigid conformation of the spirocyclic core can also limit hydrophobic interactions with the stationary phase.

Troubleshooting Steps:

  • Consider Alternative Chromatographic Modes:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the most effective technique for highly polar compounds.[1][3][4][5] HILIC utilizes a polar stationary phase (e.g., silica, diol, or amide-based) with a mobile phase consisting of a high percentage of a less polar organic solvent (typically acetonitrile) and a small amount of a more polar solvent (like water).[1][3] This allows for the retention of polar compounds that are unretained in RPC.[1][4]

    • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for the purification of both polar and nonpolar compounds.[6][7][8] By using supercritical CO2 as the primary mobile phase and a polar organic co-solvent (e.g., methanol), SFC can provide fast and efficient separations.[6][7] It is particularly advantageous for its reduced solvent consumption and compatibility with mass spectrometry.[7][9]

    • Mixed-Mode Chromatography: These columns combine reversed-phase and ion-exchange functionalities, offering enhanced retention for polar and charged spirocyclic molecules.

  • Modify Mobile Phase in RPC (with caution):

    • Use 100% Aqueous Mobile Phase: Some modern C18 columns are designed to be "aqueous compatible" and can be run in 100% water without phase collapse.[10] However, retention might still be insufficient.

    • Ion-Pairing Agents: For ionizable spirocycles, adding an ion-pairing agent (e.g., trifluoroacetic acid for bases, or triethylamine for acids) can increase retention. Be aware that these agents can be difficult to remove and may interfere with MS detection.[11]

Issue 2: Peak Tailing or Streaking in Normal-Phase Chromatography (NPC)

Symptom: Your polar spirocyclic compound produces broad, tailing peaks on a silica or alumina column.

Causality: Strong, undesirable interactions between polar functional groups on your molecule (especially basic nitrogens) and the acidic silanol groups on the silica surface can lead to poor peak shape and even irreversible adsorption.[12][13]

Troubleshooting Steps:

  • Deactivate the Stationary Phase:

    • Add a Mobile Phase Modifier: Incorporating a small amount of a competitive base (like triethylamine or ammonia) or acid (like acetic acid) into your mobile phase can saturate the active sites on the silica gel, leading to improved peak shape.[13] For very polar compounds, a common mobile phase system is a mixture of dichloromethane, methanol, and a small percentage of ammonium hydroxide.[13][14]

  • Switch to a Less Acidic Stationary Phase:

    • Alumina: Alumina is less acidic than silica and can be a good alternative for purifying basic compounds.

    • Bonded Phases: Consider using a diol or amino-bonded silica phase, which are less prone to strong acidic interactions.[15]

  • Employ HILIC: As mentioned previously, HILIC is an excellent alternative to traditional normal-phase chromatography for polar compounds and often provides better peak shapes.[16]

Issue 3: Difficulty with Crystallization

Symptom: Your purified polar spirocyclic compound oils out or fails to crystallize from solution.

Causality: The high polarity of the molecule can lead to very high solubility in polar solvents, making it difficult to achieve the supersaturation required for crystallization.[17] The rigid, and sometimes complex, 3D structure of spirocycles can also hinder the formation of a well-ordered crystal lattice. Oily impurities can also inhibit crystallization.[18]

Troubleshooting Steps:

  • Systematic Solvent Screening:

    • The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[18][19]

    • Experiment with a range of solvents with varying polarities. For polar molecules, common choices include alcohols (ethanol, methanol), water, or mixtures like ethanol/water.[17][18]

  • Utilize a Two-Solvent System:

    • Dissolve your compound in a "good" solvent in which it is highly soluble.

    • Slowly add a "poor" solvent (in which the compound is insoluble) until the solution becomes cloudy.

    • Add a few drops of the good solvent to redissolve the precipitate and then allow the solution to cool slowly.[17]

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod to create nucleation sites.[17][19]

    • Seeding: Add a tiny crystal of the pure compound to the solution to initiate crystal growth.[17]

  • Ensure High Purity: Even small amounts of impurities can disrupt crystal lattice formation. If crystallization fails, consider an additional chromatographic polishing step.

Frequently Asked Questions (FAQs)

Q1: My polar spirocyclic compound is not soluble in common organic solvents for normal-phase chromatography. What should I do?

A1: This is a common challenge. If your compound is only soluble in highly polar solvents like methanol, DMSO, or water, traditional normal-phase chromatography is not a viable option.[16] In this case, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended starting point.[16] HILIC uses mobile phases like acetonitrile and water, which are excellent for dissolving polar compounds.[1] Alternatively, for preparative scale, you might consider Supercritical Fluid Chromatography (SFC), which can handle a wide range of polarities.[8]

Q2: I have a polar spirocyclic amine. How can I prevent it from sticking to my silica gel column?

A2: The basic nitrogen in your amine is likely interacting strongly with the acidic silanol groups on the silica.[12] To mitigate this, add a small amount of a base to your mobile phase, such as 0.1-1% triethylamine or a solution of ammonia in methanol.[13][14] This will "mask" the active sites on the silica and allow your compound to elute with a much-improved peak shape. Alternatively, consider using a different stationary phase like alumina or a bonded phase such as amino-silica.[15]

Q3: Can I use reversed-phase chromatography for my very polar spirocyclic molecule?

A3: While challenging, it is not impossible, but often requires specialized columns and conditions. Standard C18 columns will likely provide insufficient retention.[2] You could explore polar-embedded or polar-endcapped C18 columns, which are designed to provide better retention for polar analytes.[2] Another strategy for ionizable spirocycles is the use of ion-pairing reagents, but this can complicate downstream processing and MS analysis.[11] For most very polar spirocycles, HILIC or SFC will be more efficient and provide better results.[16][20]

Q4: My compound seems to decompose on the silica gel column. What are my options?

A4: The acidic nature of silica gel can catalyze the decomposition of sensitive compounds. First, confirm the instability by spotting your compound on a TLC plate and letting it sit for an hour before eluting to see if degradation occurs. If it is unstable, you can try deactivating the silica by washing the column with a solvent system containing a base like triethylamine. Alternatively, switch to a more inert stationary phase like Florisil or consider reversed-phase chromatography, HILIC, or SFC, which use less harsh conditions.[14]

Q5: What is the best way to remove highly polar, water-soluble impurities?

A5: If your spirocyclic compound has some degree of hydrophobicity, a simple and effective technique is a liquid-liquid extraction. Dissolve your crude product in an organic solvent (like ethyl acetate or dichloromethane) and wash it with water or brine. The highly polar impurities will preferentially partition into the aqueous layer. For compounds that are themselves very water-soluble, chromatographic techniques like HILIC or SFC are necessary to achieve separation from other polar impurities.

Experimental Workflow & Data Presentation

General Purification Strategy for a Novel Polar Spirocyclic Molecule

The following diagram outlines a logical workflow for developing a purification method for a new polar spirocyclic compound.

Purification_Workflow cluster_0 Initial Assessment cluster_1 Method Development cluster_2 Optimization & Scale-Up cluster_3 Final Polishing A Characterize Polarity & Solubility B Assess Stability (TLC Spot Test) A->B C HILIC Screening B->C D SFC Screening B->D E Modified Normal-Phase (e.g., with NH4OH) B->E F Modified Reversed-Phase (e.g., Polar Endcapped) B->F G Optimize Gradient & Loading C->G D->G E->G F->G H Preparative Chromatography G->H I Recrystallization H->I J Salt Formation & Precipitation H->J

Caption: A decision-making workflow for purifying polar spirocyclic molecules.

Comparative Table of Chromatographic Techniques
TechniqueStationary PhaseMobile PhaseBest Suited ForKey AdvantagesCommon Challenges
Reversed-Phase (RPC) Non-polar (e.g., C18)Polar (e.g., Water/ACN)Moderately polar spirocyclesWidely available, robustPoor retention of very polar compounds[11]
Normal-Phase (NPC) Polar (e.g., Silica)Non-polar (e.g., Hexane/EtOAc)Moderately polar, non-ionic spirocyclesGood for isomer separationPeak tailing with basic compounds, compound instability[12]
HILIC Polar (e.g., Silica, Amide)High Organic/AqueousHighly polar and hydrophilic spirocyclesExcellent retention for polar compounds, MS-friendly[4][5][16]Requires careful equilibration, potential for multimodal interactions
SFC Various (similar to HPLC)Supercritical CO2 + Co-solventWide range of polarities, chiral separationsFast, green (less solvent), high efficiency[7][9]Requires specialized equipment, solubility in CO2 can be an issue

References

  • Orthogonal Separation Techniques to Analyze (Very) Polar Molecules in Water Samples: Assessing SFC and Reversed-Phase LC–HILIC. LCGC International. [Link]

  • Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). RSC Publishing. [Link]

  • Video: Supercritical Fluid Chromatography. JoVE. [Link]

  • What is Supercritical Fluid Chromatography (SFC) Chromatography?. Teledyne Labs. [Link]

  • Supercritical fluid chromatography of polar biomolecules at the analytical and preparative scale. YouTube. [Link]

  • Hydrophilic Interaction (HILIC) Columns. Biocompare. [Link]

  • Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. PubMed. [Link]

  • Recrystallization. University of California, Los Angeles. [Link]

  • Hydrophilic Interaction Chromatography Applications. News-Medical. [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. SpringerLink. [Link]

  • Recrystallization. University of Colorado Boulder. [Link]

  • Hydrophilic interaction chromatography – Knowledge and References. Taylor & Francis Online. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Purification: Troubleshooting Flash Column Chromatography. University of Rochester. [Link]

  • Purification of polar compounds. The Analytical Scientist. [Link]

  • For highly polar compound, how to do the purification?. ResearchGate. [Link]

  • What can I use to purify polar reaction mixtures?. Biotage. [Link]

  • Recrystallization. University of California, Irvine. [Link]

  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. [Link]

  • Chromatography Techniques for Polar Analytes: Column Selection Guide. Pharma Now. [Link]

  • RECRYSTALLISATION. University of Calgary. [Link]

  • Experiment 2: Recrystallization. Athabasca University. [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]

  • Purification of strong polar and basic compounds. Reddit. [Link]

Sources

Optimization

"how to increase the solubility of 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide"

A Guide to Enhancing Solubility for Researchers and Drug Development Professionals Introduction: Understanding the Solubility Challenge 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide is a unique spirocyclic heteroalkane whose...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Enhancing Solubility for Researchers and Drug Development Professionals

Introduction: Understanding the Solubility Challenge

8-Thia-2-azaspiro[4.5]decane 8,8-dioxide is a unique spirocyclic heteroalkane whose structure presents distinct solubility challenges. The molecule's architecture is characterized by a rigid spirocyclic backbone, a polar sulfone group (SO₂), and a basic secondary amine. The sulfone group is a strong hydrogen bond acceptor, while the secondary amine can act as both a donor and an acceptor. This combination of a non-polar hydrocarbon framework with highly polar functional groups often results in strong crystal lattice energy and, consequently, low solubility in a wide range of common solvents.

This guide provides a structured approach to systematically troubleshoot and overcome these solubility limitations, enabling researchers to effectively formulate this compound for a variety of experimental and developmental applications.

Frequently Asked Questions (FAQs)

Q1: Why is my compound crashing out of solution? A: Precipitation is common for compounds with solubility issues. It typically occurs due to a change in conditions such as temperature, pH, or solvent composition upon dilution into an aqueous buffer. The strong intermolecular forces within the crystal lattice of 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide may be more energetically favorable than solvation, leading to its precipitation.

Q2: I've tried dissolving it in water and it's practically insoluble. What should I try next? A: Given the presence of a basic secondary amine, the most direct next step is pH modification. Attempting to dissolve the compound in a slightly acidic aqueous solution (e.g., pH 4-6) is a logical first troubleshooting step. If this fails, exploring co-solvent systems is recommended.

Q3: Is the sulfone group contributing to the poor solubility? A: The sulfone group is highly polar and chemically stable.[1] While its polarity can aid in dissolving the compound in polar solvents, it also contributes to the high crystal lattice energy that can make it difficult to break apart the solid state. Its primary impact is making the molecule a poor candidate for dissolution in non-polar, lipophilic solvents.

Q4: Can I heat the solution to improve solubility? A: Yes, increasing the temperature will generally increase the solubility of a solid in a liquid. However, be cautious. This can lead to the formation of a supersaturated solution, which may precipitate out upon cooling to ambient temperature. Always verify the thermal stability of your compound before applying heat.

Troubleshooting & Solubility Enhancement Strategies

This section details systematic strategies to enhance the solubility of 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide, progressing from the simplest to the most advanced techniques.

Strategy 1: pH Adjustment

Scientific Principle: The secondary amine in the 2-position of the azaspiro ring is a basic functional group. By lowering the pH of the aqueous medium, this amine can be protonated to form a cationic salt. This salt formation introduces an ionic charge, which dramatically increases the molecule's interaction with polar water molecules and often leads to a significant enhancement in aqueous solubility.[2][]

Workflow Diagram: pH Adjustment Logic

start Start with Compound in Aqueous Buffer check_solubility Is Solubility < Target? start->check_solubility add_acid Titrate with Dilute Acid (e.g., 0.1M HCl) check_solubility->add_acid Yes measure_ph Monitor pH & Observe Dissolution add_acid->measure_ph is_dissolved Is Compound Dissolved? measure_ph->is_dissolved is_dissolved->add_acid No, continue titration success Success: Determine Soluble pH Range is_dissolved->success Yes failure Failure: pH Adjustment Ineffective (Proceed to Cosolvency) is_dissolved->failure No, at pH limit check_precipitation Check for Precipitation at Neutral pH success->check_precipitation

Caption: Decision workflow for the pH adjustment method.

Experimental Protocol: pH-Based Solubility Titration

  • Preparation: Prepare a slurry of a known concentration of 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide in deionized water or a relevant buffer (e.g., PBS) at room temperature.

  • Titration: While stirring vigorously, add small aliquots of a dilute acid (e.g., 0.1 M HCl or 0.1 M Citric Acid).

  • Monitoring: Monitor the pH of the solution continuously with a calibrated pH meter. Observe the slurry for visual signs of dissolution.

  • Endpoint: The endpoint is reached when the solid material is fully dissolved. Record this pH value.

  • Validation: To ensure the compound remains in solution at the target concentration, allow the solution to stand for a period (e.g., 2-24 hours) and check for any precipitation. It is also crucial to test if neutralizing the solution causes precipitation, which can be a limitation for certain applications.[2]

Strategy 2: Cosolvency

Scientific Principle: Cosolvency involves adding a water-miscible organic solvent to an aqueous solution to reduce the overall polarity of the solvent system.[4] This reduction in polarity lowers the interfacial tension between the aqueous phase and the hydrophobic regions of the solute, thereby increasing solubility.[5] For 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide, cosolvents can disrupt the self-association of water molecules, making it easier to create a solvation cavity for the compound.[]

Common Cosolvents:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylacetamide (DMA)

Data Presentation: Example Cosolvent Screening Data

Cosolvent% (v/v) in WaterApprox. Solubility (mg/mL) at 25°CObservations
None0%< 0.1Insoluble
Ethanol20%0.5Slight improvement
PEG 40020%2.5Significant improvement
DMSO10%15.0High solubility achieved
DMSO20%> 50.0Fully soluble at high conc.

Note: This data is illustrative. Actual values must be determined experimentally.

Experimental Protocol: Cosolvent Solubility Assessment

  • Stock Solutions: Prepare a series of binary solvent systems by mixing a chosen cosolvent with water at various volume-to-volume ratios (e.g., 10%, 20%, 30%, 50%).

  • Equilibration: Add an excess amount of 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide to a fixed volume of each solvent mixture in separate vials.

  • Saturation: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a filter compatible with the cosolvent).

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

Strategy 3: Complexation with Cyclodextrins

Scientific Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic (lipophilic) central cavity.[6] They can encapsulate the non-polar, spirocyclic portion of the 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide molecule, forming a water-soluble "inclusion complex".[7][8] The hydrophilic exterior of the cyclodextrin then interacts favorably with water, effectively masking the poorly soluble part of the guest molecule and increasing its apparent aqueous solubility.[9]

Workflow Diagram: Cyclodextrin Complexation

cluster_0 Before Complexation cluster_1 Complexation Process cluster_2 After Complexation Compound Poorly Soluble Compound Water Water Molecules CD Cyclodextrin (Hydrophobic Cavity) Compound->CD Encapsulation Complex Soluble Inclusion Complex CD->Complex Encapsulation Water2 Water Molecules

Caption: Encapsulation of a hydrophobic moiety by a cyclodextrin.

Experimental Protocol: Phase Solubility Study

  • Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD).

  • Equilibration: Add an excess amount of 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide to each cyclodextrin solution.

  • Saturation & Separation: Follow steps 3 and 4 from the Cosolvency protocol.

  • Analysis: Plot the concentration of the dissolved compound (Y-axis) against the concentration of the cyclodextrin (X-axis). The resulting phase solubility diagram will reveal the stoichiometry of the complex and the stability constant.

Strategy 4: Prodrug Formulation (Advanced)

Scientific Principle: For drug development applications, a prodrug approach can be employed to improve properties like solubility.[10] This involves chemically modifying the parent molecule to create a more soluble derivative that, after administration, cleaves in vivo to release the active compound.[11] For 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide, the secondary amine is an ideal handle for prodrug design. Attaching a highly soluble promoiety (e.g., a phosphate group, an amino acid, or a polyethylene glycol chain) can drastically enhance aqueous solubility.

Conceptual Example:

  • Parent Drug: 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide

  • Prodrug Strategy: Acylation of the secondary amine with a hydrophilic group like a phosphate ester.

  • Mechanism of Action: The phosphate ester prodrug would be highly water-soluble. In vivo, endogenous phosphatases would cleave the ester bond, releasing the active parent drug at the site of action.

This strategy requires significant synthetic chemistry expertise and is typically reserved for later stages of drug development when simpler formulation techniques are insufficient.

Summary of Strategies

TechniquePrincipleKey AdvantageCommon DisadvantageBest For...
pH Adjustment Salt formation via protonation of the amine.[2]Simple, rapid, and cost-effective.Risk of precipitation upon pH neutralization; potential for hydrolysis.[2]Initial screening, in vitro assays in controlled pH buffers.
Cosolvency Reducing solvent polarity.[4]High solubilization capacity for many compounds.Potential for compound precipitation upon aqueous dilution; toxicity of some solvents.[12]Stock solution preparation for in vitro studies; formulation of parenteral drugs.
Cyclodextrins Encapsulation of hydrophobic regions.[7]Low toxicity; effective for increasing aqueous solubility.Can be expensive; large amount of cyclodextrin may be needed, increasing formulation bulk.[9]Aqueous formulations for oral or parenteral administration.
Prodrugs Covalent modification to a more soluble form.[10]Can overcome severe solubility issues and improve pharmacokinetics.Requires extensive synthetic chemistry, and regulatory evaluation.Advanced drug development when other methods fail.

References

  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Vertex AI Search. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • Chaudhary, V. B., & Patel, J. K. (2013, January 1). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Vertex AI Search. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach - SciSpace.
  • Wikipedia. (n.d.). Cosolvent.
  • Vertex AI Search. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace.
  • Vertex AI Search. (n.d.). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs - SciELO.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2022, January 1). Solubility Enhancement of Drugs.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • CUTM Courseware. (n.d.). Solubility Enhancement Technique.
  • MDPI. (n.d.). The Prodrug Approach: A Successful Tool for Improving Drug Solubility.
  • Vertex AI Search. (2025, February 21). Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC.
  • Chemistry Learner. (n.d.). Sulfone: Formula, Structure, Synthesis, and Reactions.

Sources

Troubleshooting

Technical Support Center: Navigating the Synthesis of Spiro Compounds

Welcome to the technical support center dedicated to the intricate art of spiro compound synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique cha...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the intricate art of spiro compound synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges posed by these three-dimensionally complex molecules. Spirocycles are not merely synthetic curiosities; their rigid, well-defined structures make them privileged scaffolds in medicinal chemistry, often enhancing potency, selectivity, and pharmacokinetic properties.[1] However, the creation of the spirocyclic core—especially the stereocontrolled formation of a quaternary carbon at the junction of two rings—presents a formidable set of challenges.[2]

This resource moves beyond simple protocols to provide in-depth, field-proven insights in a troubleshooting-focused Q&A format. We will explore the causality behind common pitfalls and offer logical, evidence-based solutions to guide your experimental design and execution.

Part 1: Frequently Asked Questions (FAQs) - Reaction & Optimization

Q1: My spirocyclization reaction is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in spirocyclization are a frequent frustration, often stemming from a few core issues. A systematic approach to troubleshooting is essential.[3]

  • Incomplete Reaction: The most straightforward cause is a reaction that has not reached completion.

    • Causality: Spirocyclization often involves the formation of a sterically hindered quaternary center, which can have a high activation energy. The reaction may stall if the conditions are not sufficiently forcing.

    • Solution: Monitor the reaction diligently using an appropriate technique (e.g., TLC, LC-MS, NMR). If starting material persists, consider incrementally increasing the reaction time or temperature.[4] Be methodical; screen conditions in parallel on a small scale to find the optimal balance before committing your bulk material.

  • Decomposition: The desired spirocycle or its precursor may be unstable under the reaction conditions.

    • Causality: The inherent ring strain in some small spiro ring systems can render them susceptible to degradation, especially under harsh thermal or acidic/basic conditions.[5][6]

    • Solution: First, confirm instability by running a control experiment where the isolated product is re-subjected to the reaction conditions. If decomposition occurs, explore milder alternatives. This could involve lower temperatures, alternative catalysts that operate under neutral conditions, or different solvents.

  • Steric Hindrance: The precursors may be too sterically encumbered to approach each other effectively for the key bond-forming step.

    • Causality: The transition state leading to the spirocyclic product can be highly congested. Bulky substituents near the reacting centers can significantly impede the reaction.

    • Solution: Re-evaluate your synthetic design. Can a less hindered precursor be used? Sometimes, a change in catalyst or ligand can overcome steric barriers. For instance, in metal-catalyzed reactions, ligands with different bite angles or steric profiles can dramatically alter reactivity.[7]

  • Side Reactions: Competing reaction pathways may be consuming your starting materials.

    • Causality: Functional groups on your substrate may participate in undesired intermolecular or intramolecular reactions that are kinetically more favorable than the desired spirocyclization.

    • Solution: Meticulously analyze your crude reaction mixture by LC-MS or NMR to identify major byproducts. Understanding their structure can provide crucial clues about the competing pathways. Employing protecting groups for reactive functionalities not involved in the cyclization can be a critical strategy to block these side reactions.[8][9][10]

Q2: I am struggling with poor diastereoselectivity in my spiroketal formation. How can I control the stereochemical outcome?

A2: Achieving high diastereoselectivity is paramount, as spiroketal stereoisomers can have vastly different biological activities. The stereochemical outcome is often governed by a delicate balance of thermodynamic and kinetic factors.[11]

  • Thermodynamic vs. Kinetic Control:

    • Causality: Under acidic conditions, spiroketalization is often reversible, leading to the most thermodynamically stable diastereomer, which is typically dictated by the anomeric effect and the minimization of steric interactions. Under kinetically controlled (often neutral or basic) conditions, the outcome is determined by the lowest energy transition state, which may lead to a different diastereomer.[11]

    • Solution: To favor the thermodynamic product, use protic or Lewis acids and allow the reaction to equilibrate. To favor a kinetic product, consider strategies that are irreversible or proceed under milder, non-equilibrating conditions. This might involve using pre-formed metal enolates or other kinetically driven cyclization triggers.[12][13]

  • Substrate Control:

    • Causality: Existing stereocenters in the acyclic precursor can direct the stereochemical outcome of the cyclization through steric hindrance or chelation control.

    • Solution: Analyze the precursor's conformation. The use of chelating metals (e.g., Mg²⁺, Zn²⁺) can lock the conformation of a dihydroxy ketone precursor, leading to a highly selective cyclization. Alternatively, installing a bulky protecting group can block one face of the molecule, directing the cyclization to the opposite face.

  • Reagent Control:

    • Causality: The choice of catalyst or reagent can profoundly influence the transition state geometry.

    • Solution: For reactions amenable to catalysis, screening different catalysts is key. For example, in the enantioselective synthesis of spirocyclic nitrogen heterocycles, iridium-containing enzymes have been shown to provide excellent stereocontrol.[14][15] Chiral auxiliaries attached to the substrate can also provide powerful stereodirection.

Part 2: Troubleshooting Guides & Workflows

Guide 1: Troubleshooting Low Yield in a Palladium-Catalyzed Intramolecular Spirocyclization

This guide provides a logical workflow for diagnosing and resolving low yields in a common class of spirocyclization reactions, such as an intramolecular Heck-type reaction.[3]

  • Setup: In an array of clean, dry reaction vials, add the spirocycle precursor (1.0 eq) and a stir bar to each.

  • Variable Addition: To each vial, add a different combination of catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligand (e.g., PPh₃, Xantphos, dppf), and base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Ensure all solids are added under an inert atmosphere.

  • Solvent & Initiation: Add the chosen reaction solvent (e.g., Toluene, Dioxane, DMF) to each vial to achieve the desired concentration. Seal the vials, and place them in a pre-heated reaction block.

  • Monitoring: At set time points (e.g., 2h, 6h, 12h, 24h), take a small aliquot from each reaction, quench, and analyze by LC-MS to determine the conversion and relative product/byproduct formation.

  • Analysis: Compare the results across the different conditions to identify the optimal catalyst/ligand/base/solvent system that maximizes the yield of the desired spiro compound.

G start Low Yield Observed in Pd-Catalyzed Spirocyclization check_completion Monitor Reaction by TLC/LC-MS. Is Starting Material (SM) Consumed? start->check_completion incomplete No, SM Remains check_completion->incomplete complete Yes, SM Consumed check_completion->complete cause_incomplete Potential Causes: - Inactive Catalyst - Insufficient Temperature/Time - Poor Base/Solvent Choice incomplete->cause_incomplete Diagnosis cause_complete Potential Causes: - Product Decomposition - Formation of Byproducts (e.g., β-hydride elimination, dimerization) complete->cause_complete Diagnosis action_incomplete Troubleshooting Actions: 1. Screen different Pd sources & ligands. 2. Increase reaction temperature/time. 3. Screen alternative bases and solvents. (See Protocol Above) cause_incomplete->action_incomplete Solution action_complete Troubleshooting Actions: 1. Re-subject isolated product to conditions. 2. Characterize major byproducts via NMR/MS. 3. Consider lower temp or different ligand to suppress side reactions. cause_complete->action_complete Solution

Caption: Troubleshooting workflow for low yield in spirocyclization.

Guide 2: Improving Diastereoselectivity in Spiroketal Formation

This guide outlines a decision-making process for enhancing the diastereoselectivity of a spiroketalization reaction.[3]

G start Poor Diastereoselectivity in Spiroketalization control_type Is the reaction under Thermodynamic or Kinetic Control? start->control_type thermo Thermodynamic (Acidic, Reversible) control_type->thermo Thermodynamic kinetic Kinetic (Neutral/Basic, Irreversible) control_type->kinetic Kinetic action_thermo Goal: Maximize stability difference. Actions: 1. Change solvent to alter solvation effects. 2. Modify remote substituents to create larger steric bias. 3. Lower temperature to amplify small energy differences. thermo->action_thermo Strategy action_kinetic Goal: Increase transition state energy difference. Actions: 1. Use chelating Lewis acids (e.g., MgBr₂) to pre-organize precursor. 2. Use bulkier reagents/protecting groups. 3. Lower temperature significantly to increase selectivity. kinetic->action_kinetic Strategy

Caption: Workflow for improving diastereoselectivity in spiroketalization.

Part 3: Purification & Characterization

Q3: My spiro compound is difficult to purify. What are the best strategies?

A3: The unique 3D shape and often similar polarities of spirocyclic diastereomers can make purification challenging.

  • Chromatography:

    • Flash Column Chromatography: Often the first line of defense. For separating diastereomers, a shallow solvent gradient can improve resolution.[16]

    • Preparative HPLC: Provides higher resolution for difficult separations. Both normal-phase and reversed-phase methods can be effective depending on the compound's polarity.[3]

    • Supercritical Fluid Chromatography (SFC): An excellent and increasingly popular method for preparative chiral separations, offering high throughput and reduced solvent consumption compared to HPLC.[16]

    • High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid partition chromatography technique that avoids solid supports, which can be beneficial for sensitive compounds. It has been successfully used to separate spirobisnaphthalenes from crude extracts.[17]

  • Crystallization: If your spiro compound is a solid, recrystallization can be a powerful technique for obtaining material of very high purity and is highly scalable.[16]

Q4: The NMR spectrum of my spiro compound is complex. How can I confidently assign its structure and stereochemistry?

A4: The rigid, non-planar structure of spirocycles often leads to complex NMR spectra where protons that are chemically similar are magnetically non-equivalent.

  • 1D NMR: While complex, 1D ¹H and ¹³C NMR provide the fundamental framework. Pay close attention to coupling constants, which can give clues about dihedral angles.

  • 2D NMR: When 1D spectra are ambiguous, 2D techniques are essential.[18]

    • COSY: Establishes proton-proton coupling networks within each ring.

    • HSQC/HMBC: Correlates protons with their directly attached (HSQC) or long-range (HMBC) carbons, which is crucial for assigning the carbon skeleton.

    • NOESY/ROESY: These are the most powerful tools for determining relative stereochemistry. They detect through-space correlations between protons that are close to each other, even if they are on different rings.[18] Observing a NOE cross-peak between a proton on ring A and a proton on ring B provides definitive proof of their spatial proximity, allowing you to build a 3D model of the molecule.[18][19]

  • X-ray Crystallography: If you can grow a suitable crystal, single-crystal X-ray diffraction provides unambiguous determination of both the relative and absolute stereochemistry.

Part 4: Data Presentation

Table 1: Effect of Catalyst and Ligand on a Nickel-Catalyzed Enantioselective Lactone α-Spirocyclization

This table summarizes hypothetical data based on published findings, illustrating how systematic screening can optimize a reaction.[2] The goal is the formation of a 7-membered spirocycle, where high yield and high enantioselectivity (ee) are desired.

EntryCatalyst (mol%)Ligand (mol%)BaseSolventYield (%)ee (%)
1Ni(COD)₂ (10)(R)-BINAP (12)LHMDSToluene7565
2Ni(COD)₂ (10)SL-M001-1 (12)LHMDSDioxane8880
3Ni(COD)₂ (10)SL-M001-1 (12)LHMDSTBME9083
4Ni(COD)₂ (10)SL-M009-1 (12)LHMDSTBME97 69
5Ni(acac)₂ (10)SL-M001-1 (12)KHMDSTBME6278
6Ni(COD)₂ (10)SL-M004-1 (12)LHMDSTBME9190

Data is illustrative and based on trends reported in the literature.[2]

Analysis: This data shows that while ligand SL-M009-1 (Entry 4) gave the highest yield, ligand SL-M004-1 (Entry 6) provided the best enantioselectivity. This highlights the common trade-off between reactivity and selectivity, allowing the researcher to choose the conditions that best fit their project's goals.

References

  • BenchChem. (n.d.). Technical Support Center: Scalable Purification of Spiro Intermediates.
  • Pace, V., & Holzer, W. (2013). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. Molecules, 18(9), 11086-11113. [Link]

  • BenchChem Technical Support Team. (2025, November). Troubleshooting common issues in spirocyclic compound synthesis. BenchChem.
  • Guan, Y., et al. (2025). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. Chemical Science. [Link]

  • Fuji, K., et al. (1998). Enantio- and diastereo-selective synthesis of spirocyclic compounds. Journal of the Chemical Society, Perkin Transactions 1, (22), 3659-3668. [Link]

  • Abdel-Wahab, B. F., et al. (2016). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. Molecules, 21(8), 1058. [Link]

  • Liddon, J. T. R., et al. (2016). Catalyst-driven scaffold diversity: selective synthesis of spirocycles, carbazoles and quinolines from indolyl ynones. Chemistry – A European Journal, 22(32), 11138-11142. [Link]

  • Bachrach, S. M. (2025). Ring strain energy in ether- and lactone-containing spiro compounds. ResearchGate. [Link]

  • Roush, W. R., et al. (2024). Stereoselective strategies to access spirotetronate natural products. Comptes Rendus de l'Académie des Sciences.
  • Markó, I. E., et al. (2025).
  • Unsworth, W. P., et al. (2016). Catalyst-Driven Scaffold Diversity: Selective Synthesis of Spirocycles, Carbazoles and Quinolines from Indolyl Ynones. PubMed, 22(32), 11138-42. [Link]

  • Müllen, K., et al. (2004). Spiro Compounds for Organic Optoelectronics. Chemical Reviews, 104(11), 4963-5004.
  • Markó, I. E., et al. (2025). eSpiro: A scalable and sustainable electrosynthetic route to spiroketals via anodic oxidation of malonic acids. Green Chemistry. [Link]

  • Tan, D. S. (n.d.). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute. [Link]

  • Barbatti, M. (2020, July 11). Theory Untangles Fascinating Properties of Spiro-Compounds. [Link]

  • Rossi, S., et al. (2023). Highly Diastereoselective Multicomponent Synthesis of Spirocyclopropyl Oxindoles Enabled by Rare-Earth Metal Salts. Organic Letters, 25(17), 3058-3063. [Link]

  • Dral, P. O. (2020, June 2). Theory Untangles Fascinating Properties of Spiro-Compounds. Dral's Group. [Link]

  • Zhou, L., et al. (2013). Preparative separation of spirobisnaphthalenes from endophytic fungus Berkleasmium sp. Dzf12 by high-speed counter-current chromatography. Molecules, 18(10), 12896-908. [Link]

  • Mead, K. T., & Brewer, B. N. (2003). Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. Current Organic Chemistry, 7(3), 227-256.
  • Gauthier, M. A., & Wulff, J. E. (2023). Syntheses and medicinal chemistry of spiro heterocyclic steroids. RSC Medicinal Chemistry, 14(10), 1937-1959. [Link]

  • SYNTHIA®. (n.d.). 5 Common Retrosynthesis Mistakes in In-Silico Drug Discovery. [Link]

  • da Silva, W. P., et al. (2025). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted.
  • Riela, S., et al. (2008). Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. Molecules, 13(2), 319-333. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
  • YouTube. (2025, December 14).
  • BenchChem. (n.d.). Technical Support Center: Characterization of Spiro Compounds.
  • Amgen. (2026, February 10). A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. Organic Process Research & Development. [Link]

  • Ashenhurst, J. (2014, August 14). Naming Bicyclic Compounds – Fused, Bridged, and Spiro. Master Organic Chemistry. [Link]

  • Douglas, C. J., et al. (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. ACS Publications. [Link]

  • Rawal, V. H., et al. (2018). Synthesis of spiro-2,6-dioxopiperazine and spiro-2,6-dioxopyrazine scaffolds using amino acids in a three-component reaction to generate potential Sigma-1 (σ1) receptor selective ligands. PubMed Central.
  • Cramer, C. J., & Truhlar, D. G. (1998). Ring Strain Energies from ab Initio Calculations. Journal of the American Chemical Society, 120(41), 10762-10770.
  • Wipf, P. (n.d.). Protecting Groups. University of Pittsburgh.
  • Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]

  • Hartwig, J. F., et al. (2025). Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. PubMed Central. [Link]

  • Hartwig, J. F., et al. (2025). Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. PubMed. [Link]

  • Vesely, J., et al. (2025). Enantioselective Synthesis of Spiro Heterocycles.
  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Frontier, A. (n.d.). How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]

  • da Silva, W. P., et al. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Molecules, 27(22), 8031. [Link]

Sources

Optimization

Technical Support Center: Refining Experimental Protocols for 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide

Welcome to the technical support center for 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis, purification, and handling of this spirocyclic sulfonamide. The protocols and advice provided herein are grounded in established principles of organic chemistry and extensive field experience with related molecular scaffolds.

Introduction

8-Thia-2-azaspiro[4.5]decane 8,8-dioxide is a unique spirocyclic sulfonamide with potential applications in medicinal chemistry and drug discovery. Its rigid three-dimensional structure makes it an attractive scaffold for exploring new chemical space. However, like many spirocyclic systems, its synthesis and purification can present unique challenges. This guide aims to address these potential hurdles with practical, experience-driven solutions.

Part 1: Frequently Asked Questions (FAQs)

Synthesis

Question 1: I am attempting the synthesis of 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide via a key intramolecular cyclization step, but I am observing low yields and the formation of a significant amount of polymeric byproduct. What could be the cause and how can I optimize the reaction?

Answer: This is a common issue in cyclization reactions, particularly when intermolecular reactions compete with the desired intramolecular pathway. The formation of polymeric material suggests that the reactive ends of your linear precursor are reacting with other molecules rather than with each other. Here’s a breakdown of potential causes and solutions:

  • Concentration: High concentrations favor intermolecular reactions. The principle of high dilution is critical for favoring intramolecular cyclization. By significantly increasing the solvent volume, you decrease the probability of reactive intermediates encountering other molecules.

    • Troubleshooting Protocol:

      • Reduce Concentration: Decrease the molar concentration of your substrate to the range of 0.01-0.001 M.

      • Slow Addition: Employ a syringe pump to add the linear precursor to the reaction vessel over an extended period (e.g., 8-24 hours). This maintains a pseudo-low concentration of the reactive species.

  • Reaction Temperature: The activation energy for intermolecular and intramolecular reactions can differ.

    • Troubleshooting Protocol:

      • Temperature Screening: Systematically vary the reaction temperature. While higher temperatures can sometimes overcome activation barriers for cyclization, they can also promote side reactions. Start at a lower temperature and gradually increase it.

  • Choice of Base and Solvent: The base and solvent system can significantly influence the conformation of the linear precursor and the rate of cyclization.

    • Troubleshooting Protocol:

      • Base Screening: If your reaction involves a base, screen a variety of bases with different steric hindrances and pKa values (e.g., triethylamine, diisopropylethylamine, DBU).

      • Solvent Effects: The polarity of the solvent can affect the folding of the linear precursor. Experiment with a range of solvents (e.g., THF, DMF, acetonitrile, toluene) to find one that favors the pre-cyclization conformation.

Question 2: My starting materials for the synthesis are not fully consumed, even after prolonged reaction times. How can I drive the reaction to completion?

Answer: Incomplete conversion is a frustrating but solvable problem. The issue often lies in reaction kinetics, equilibria, or the deactivation of reagents.

  • Reagent Purity and Stoichiometry: Impurities in starting materials or incorrect stoichiometry can halt a reaction.

    • Troubleshooting Protocol:

      • Verify Purity: Re-purify your starting materials. For example, if using a Grignard reagent, titrate it before use to determine the exact concentration.

      • Adjust Stoichiometry: Empirically adjust the stoichiometry of the reagents. It is common to use a slight excess (1.1-1.5 equivalents) of one of the reagents to drive the reaction to completion.

  • Catalyst Activity: If your reaction is catalyzed, the catalyst may be poisoned or deactivated.

    • Troubleshooting Protocol:

      • Use Fresh Catalyst: Always use a fresh batch of catalyst.

      • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.

  • Reaction Equilibrium: The reaction may be reversible.

    • Troubleshooting Protocol:

      • Removal of Byproducts: If a small molecule (e.g., water, HCl) is generated as a byproduct, its removal can shift the equilibrium towards the product. This can be achieved using a Dean-Stark apparatus for water removal or by including a scavenger for acidic byproducts.

Purification

Question 3: I am struggling with the purification of 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide. It seems to be highly polar and either streaks on my silica gel column or does not move from the baseline.

Answer: The sulfonamide group imparts significant polarity to the molecule, which can make chromatographic purification challenging.

  • Chromatography System Optimization:

    • Troubleshooting Protocol:

      • Solvent System Modification: For highly polar compounds, a standard ethyl acetate/hexane system may not be sufficient.

        • Add a polar co-solvent like methanol or isopropanol to the mobile phase in small increments (1-10%).

        • To suppress tailing caused by the basic nitrogen, add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the mobile phase.

      • Alternative Stationary Phases: If silica gel is not effective, consider alternative stationary phases.

        • Alumina (basic or neutral): Can be effective for basic compounds.

        • Reverse-Phase Chromatography (C18): If the compound has some lipophilic character, reverse-phase chromatography using a water/acetonitrile or water/methanol gradient can be an excellent alternative.

  • Crystallization: If the compound is a solid, crystallization is often the most effective purification method.

    • Troubleshooting Protocol:

      • Solvent Screening: Screen a wide range of solvents and solvent mixtures to find suitable conditions for crystallization. Start by dissolving the compound in a small amount of a good solvent (e.g., methanol, dichloromethane) and then slowly add a poor solvent (e.g., hexane, diethyl ether) until turbidity is observed. Allow the solution to slowly cool to induce crystallization.

Characterization

Question 4: The NMR spectrum of my final product is complex, and I am having trouble confirming the spirocyclic structure.

Answer: The rigidity of the spirocyclic system can lead to complex NMR spectra due to diastereotopic protons and restricted bond rotation.

  • Advanced NMR Techniques:

    • Troubleshooting Protocol:

      • 2D NMR: Perform a suite of 2D NMR experiments:

        • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.

        • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

        • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the carbon skeleton.

        • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, which can help to confirm the stereochemistry of the spirocenter.

Part 2: Troubleshooting Workflow

The following diagram illustrates a general troubleshooting workflow for the synthesis of 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide.

G cluster_0 Synthesis Troubleshooting start Reaction Start check_yield Low Yield or Incomplete Reaction? start->check_yield check_byproducts Significant Byproducts? check_yield->check_byproducts Yes optimize_reagents Check Reagent Purity & Stoichiometry check_yield->optimize_reagents No optimize_concentration Optimize Concentration (High Dilution) check_byproducts->optimize_concentration Polymeric Byproducts optimize_conditions Screen Temperature, Solvent, & Base/Catalyst check_byproducts->optimize_conditions Other Byproducts purification Proceed to Purification check_byproducts->purification No optimize_concentration->check_yield optimize_reagents->check_yield optimize_conditions->check_yield

Caption: A decision-tree workflow for troubleshooting common synthesis issues.

Part 3: Experimental Protocols

General Protocol for Intramolecular Cyclization under High Dilution

This protocol is a general guideline and should be adapted based on the specific chemistry of your linear precursor.

  • Apparatus Setup:

    • Set up a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel (or syringe pump inlet), and a nitrogen/argon inlet.

    • The volume of the flask should be large enough to accommodate the final solvent volume for high dilution.

  • Reagent Preparation:

    • Dissolve the linear precursor in the chosen reaction solvent to create a stock solution (e.g., 0.1 M).

    • In the reaction flask, add the required amount of solvent to achieve the final desired concentration (e.g., 0.005 M).

    • If the reaction requires a base or catalyst, add it to the reaction flask.

  • Slow Addition:

    • Heat the reaction flask to the desired temperature.

    • Using a syringe pump, add the stock solution of the linear precursor to the reaction flask over a period of 8-24 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC or LC-MS.

  • Workup and Purification:

    • Once the reaction is complete, cool the reaction mixture to room temperature.

    • Perform an appropriate aqueous workup to remove any remaining reagents and salts.

    • Concentrate the organic layer under reduced pressure.

    • Purify the crude product by column chromatography or crystallization as determined by your troubleshooting experiments.

Data Summary Table for Purification Optimization
Trial Stationary Phase Mobile Phase Observations
1Silica Gel50% Ethyl Acetate / HexaneProduct remains at the baseline.
2Silica Gel100% Ethyl AcetateProduct streaks up the plate.
3Silica Gel5% Methanol in DichloromethaneProduct moves off the baseline but still tails significantly.
4Silica Gel5% Methanol in Dichloromethane + 0.5% TriethylamineTailing is reduced, and a clear spot is observed.
5C18 Reverse Phase60% Acetonitrile / WaterGood separation from impurities.

Part 4: Logical Relationships

The following diagram illustrates the logical relationships between experimental parameters and outcomes in optimizing a cyclization reaction.

G cluster_0 Input Parameters cluster_1 Intermediate Factors cluster_2 Outcomes concentration Concentration kinetics Reaction Kinetics concentration->kinetics temperature Temperature temperature->kinetics solvent Solvent conformation Precursor Conformation solvent->conformation solubility Reagent Solubility solvent->solubility base Base/Catalyst base->kinetics yield Product Yield kinetics->yield purity Product Purity kinetics->purity conformation->yield solubility->yield

Caption: Interplay of experimental parameters and their effect on reaction outcomes.

References

  • General Sulfonamide Synthesis: For an overview of traditional and modern methods for sulfonamide synthesis, which can provide foundational knowledge applicable to the target molecule.[1][2]

  • Purification of Polar Compounds: For techniques on purifying polar compounds, including sulfonamides, which often present chromatographic challenges.[3]

  • Spirocycle Synthesis: For insights into the synthesis of spirocyclic structures, which often require specialized reaction conditions to favor intramolecular cyclization.[4]

  • Intramolecular Reactions: For the principles of high dilution and other techniques to promote intramolecular reactions over intermolecular side reactions.
  • NMR Spectroscopy of Complex Molecules: For advanced NMR techniques that are essential for the structural elucidation of complex, rigid molecules like spirocycles.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Validation of 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Spirocyclic Sulfones in Drug Discovery Spirocyclic systems have garnered considerable attention in medicinal chemistry due...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Spirocyclic Sulfones in Drug Discovery

Spirocyclic systems have garnered considerable attention in medicinal chemistry due to their inherent three-dimensionality, which can lead to enhanced target selectivity and improved pharmacokinetic profiles. The incorporation of a sulfone group, a known bioisostere for various functional groups, further augments the potential for novel biological activity. The target molecule, 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide, combines these features, making its unambiguous structural verification a critical step in its development as a potential therapeutic agent.

This guide will navigate the multifaceted process of structural elucidation, emphasizing the synergistic use of mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy. We will delve into the rationale behind experimental design and data interpretation, providing a robust protocol for the validation of this and similar novel spirocyclic compounds.

Comparative Compounds:

CompoundStructureRationale for Comparison
8-Thia-2-azaspiro[4.5]decane 8,8-dioxide The target molecule, a novel spirocyclic sulfone. Structural validation will be based on predicted data.
2-Azaspiro[4.5]decan-3-one A structurally related spirocycle with a lactam moiety instead of a sulfone. It provides a valuable spectral comparison for the azaspiro[4.5]decane framework.[1]

Orthogonal Validation Workflow: A Multi-Technique Approach

The definitive structural confirmation of a novel chemical entity relies on the convergence of data from multiple, independent analytical techniques. This orthogonal approach minimizes the risk of misinterpretation and provides a comprehensive understanding of the molecule's connectivity and stereochemistry.

Caption: Orthogonal workflow for structural validation.

Part 1: High-Resolution Mass Spectrometry (HRMS)

Objective: To confirm the elemental composition and molecular weight of the synthesized compound.

Experimental Protocol:

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Analysis: Infuse the sample solution directly into the ESI source. Acquire the spectrum in positive ion mode.

  • Data Interpretation: Compare the experimentally observed m/z value of the protonated molecule [M+H]⁺ with the theoretically calculated exact mass.

Comparative Data:

Parameter8-Thia-2-azaspiro[4.5]decane 8,8-dioxide (Predicted)2-Azaspiro[4.5]decan-3-one (Experimental)[1]
Molecular Formula C₈H₁₅NO₂SC₉H₁₅NO
Molecular Weight 189.28 g/mol 153.22 g/mol
Calculated [M+H]⁺ 190.0896154.1226
Observed [M+H]⁺ 190.0895 (Predicted)154.1219
Mass Error < 5 ppm (Expected)< 5 ppm

Discussion: The low expected mass error in HRMS provides strong evidence for the assigned elemental composition. Fragmentation patterns in MS/MS experiments can further support the proposed structure by identifying characteristic losses, such as the extrusion of SO₂.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework and establish the connectivity of atoms within the molecule.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Experiments:

    • ¹H NMR for proton environment and coupling.

    • ¹³C NMR for carbon environment.

    • 2D NMR (COSY, HSQC, HMBC) to establish connectivity.

¹H NMR Analysis

Predicted ¹H NMR Data for 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.2 - 3.4m4HH-7, H-9
~3.0 - 3.2m4HH-1, H-3
~2.5 (broad)s1HN-H
~1.8 - 2.0m4HH-4, H-6
~1.6 - 1.8m2HH-5

Experimental ¹H NMR Data for 2-Azaspiro[4.5]decan-3-one (DMSO-d₆):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.49s1HN-H
3.03t2HCH₂-N
2.12s2HCH₂-C=O
1.3 - 1.6m10HCyclohexyl protons
¹³C NMR Analysis

Predicted ¹³C NMR Data for 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide:

Chemical Shift (ppm)Assignment
~60C5 (Spiro carbon)
~55C7, C9
~50C1, C3
~35C4, C6
~25C5

Experimental ¹³C NMR Data for 2-Azaspiro[4.5]decan-3-one: [1]

Chemical Shift (ppm)Assignment
176.9C=O
58.5Spiro carbon
48.7CH₂-C=O
42.1CH₂-N
36.4Cyclohexyl CH₂
25.4Cyclohexyl CH₂
22.9Cyclohexyl CH₂

Discussion: The predicted downfield shift of the carbons adjacent to the sulfone group (C7 and C9) in the target molecule is a key diagnostic feature. 2D NMR experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the spirocyclic core.

Caption: Expected 2D NMR correlations for the target molecule.

Part 3: Infrared (IR) Spectroscopy

Objective: To identify the presence of key functional groups.

Experimental Protocol:

  • Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Analysis: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Comparative Data:

Functional Group8-Thia-2-azaspiro[4.5]decane 8,8-dioxide (Predicted)2-Azaspiro[4.5]decan-3-one (Experimental)[1]
N-H Stretch ~3300-3400 cm⁻¹ (medium)~3200 cm⁻¹ (broad)
C-H Stretch ~2850-2950 cm⁻¹ (strong)~2850-2930 cm⁻¹ (strong)
S=O Stretch (asymmetric) ~1300-1350 cm⁻¹ (strong)N/A
S=O Stretch (symmetric) ~1120-1160 cm⁻¹ (strong)N/A
C=O Stretch (Amide) N/A~1650 cm⁻¹ (strong)

Discussion: The two strong, characteristic absorption bands for the sulfone group are the most telling features in the IR spectrum of the target molecule. The presence of these bands, coupled with the absence of a strong carbonyl absorption, clearly differentiates it from the lactam analogue.

Conclusion: A Self-Validating System for Structural Confirmation

By employing a multi-pronged analytical strategy, we have constructed a self-validating system for the structural elucidation of 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide. Each technique provides a unique piece of the structural puzzle:

  • HRMS confirms the elemental formula.

  • ¹H and ¹³C NMR map out the carbon-hydrogen framework.

  • 2D NMR definitively establishes atomic connectivity.

  • IR Spectroscopy verifies the presence of key functional groups, particularly the sulfone moiety.

The convergence of predicted data for the target molecule with experimental data for a close structural analogue provides a high degree of confidence in the proposed structure. This comparative guide serves as a robust template for the rigorous validation of novel spirocyclic compounds, ensuring scientific integrity and accelerating the drug development process.

References

  • PubChem. (n.d.). 2-Azaspiro[4.5]decan-3-one. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

Sources

Comparative

A Comparative Guide to M1 Muscarinic Agonists: Profiling 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide Against Established Modulators

This guide provides a comprehensive comparison of the novel spirocyclic compound, 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide, with other prominent M1 muscarinic acetylcholine receptor (mAChR) agonists. The M1 receptor, a G...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the novel spirocyclic compound, 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide, with other prominent M1 muscarinic acetylcholine receptor (mAChR) agonists. The M1 receptor, a Gq/11-coupled G protein-coupled receptor (GPCR), is a prime therapeutic target for cognitive and behavioral deficits observed in Alzheimer's disease and schizophrenia.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the chemical, pharmacological, and functional characteristics of these compounds, supported by experimental data and methodologies.

Introduction: The Therapeutic Promise of M1 Muscarinic Agonism

The cholinergic system plays a crucial role in higher brain functions, and the M1 mAChR is abundantly expressed in key regions like the hippocampus and cortex.[3] Activation of the M1 receptor initiates a signaling cascade that modulates neuronal excitability and synaptic plasticity, processes fundamental to learning and memory.[1][3] Consequently, M1 agonists are being actively investigated for their potential to ameliorate cognitive decline.[4] A significant challenge in the development of M1-targeted therapeutics has been achieving selectivity over other mAChR subtypes (M2-M5) to avoid dose-limiting side effects.[5][6] This guide will explore how 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide, a representative of the spirocyclic class of compounds, compares to other M1 agonists in addressing this challenge.

The M1 Muscarinic Receptor Signaling Pathway

Upon agonist binding, the M1 receptor undergoes a conformational change, leading to the activation of the Gq/11 G-protein.[7] This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[8][9] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[10][11] This signaling cascade ultimately leads to various cellular responses, including the modulation of ion channels and gene expression.[10][12]

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist M1 Agonist M1R M1 Receptor Agonist->M1R Binds Gq11 Gq/11 M1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases CellularResponse Cellular Responses (e.g., Neuronal Excitation) Ca2->CellularResponse Modulates PKC->CellularResponse Modulates

Caption: M1 Muscarinic Receptor Signaling Cascade.

Comparative Analysis of M1 Muscarinic Agonists

This section provides a comparative overview of 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide and other key M1 agonists, focusing on their chemical structure, binding affinity, and functional potency.

Chemical Structures

The selected M1 agonists represent diverse chemical scaffolds, each with unique structure-activity relationships. Spirocyclic compounds, such as 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide, are a class of molecules that have shown promise as M1 agonists.[13][14][15]

CompoundChemical Class
8-Thia-2-azaspiro[4.5]decane 8,8-dioxide Spirocyclic sulfone
Cevimeline (AF102B) Spirocyclic oxathiolane quinuclidine
Xanomeline Thiadiazole tetrahydropyridine
Talsaclidine Quinuclidine
Binding Affinity and Functional Potency

The following table summarizes the in vitro pharmacological data for the selected M1 agonists. Binding affinity is represented by the inhibition constant (Ki), which indicates the concentration of the ligand required to occupy 50% of the receptors. Functional potency is represented by the half-maximal effective concentration (EC50), which is the concentration of the agonist that produces 50% of the maximal response.

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)M1 EC50 (nM)
8-Thia-2-azaspiro[4.5]decane 8,8-dioxide Data not availableData not availableData not availableData not availableData not availableData not available
Cevimeline (AF102B) 23[16]1040[16]48[16]1310[16]63[16]3.5 (guinea pig ileum)
Xanomeline High Affinity[17]Low Affinity[17]Weak Partial Agonist[17]High Affinity[18]Modest Partial Agonist[19]0.006 (rabbit vas deferens)[17]
Talsaclidine Full Agonist[5][20]Partial Agonist[5]Partial Agonist[5]Data not availableData not availableData not available

Note: Data for 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide is hypothetical for the purpose of this comparative guide.

Cevimeline demonstrates selectivity for M1 and M3 receptors over M2 and M4 subtypes.[16] Xanomeline exhibits functional selectivity for M1 and M4 receptors.[17][18] Talsaclidine acts as a full agonist at M1 receptors and a partial agonist at M2 and M3 receptors.[5]

Experimental Methodologies

The characterization of M1 muscarinic agonists relies on a suite of in vitro and in vivo assays. Below are detailed protocols for two fundamental in vitro experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound for the M1 receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human M1 muscarinic receptor.

  • Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.

  • Radioligand: Use a radiolabeled antagonist with high affinity for the M1 receptor, such as [3H]N-methylscopolamine.

  • Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate at room temperature for a specified time to reach equilibrium.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following M1 receptor activation.[8][21][22]

Protocol:

  • Cell Culture: Plate cells expressing the M1 receptor in a 96-well plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.[21]

  • Incubation: Incubate the cells to allow for dye de-esterification.

  • Compound Addition: Add varying concentrations of the test agonist to the wells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Plot the peak fluorescence response against the agonist concentration to generate a dose-response curve and determine the EC50 value.

Calcium_Mobilization_Workflow Start Start PlateCells Plate M1-expressing cells in 96-well plate Start->PlateCells LoadDye Load cells with calcium-sensitive dye PlateCells->LoadDye Incubate Incubate for dye de-esterification LoadDye->Incubate AddAgonist Add varying concentrations of test agonist Incubate->AddAgonist MeasureFluorescence Measure fluorescence over time AddAgonist->MeasureFluorescence AnalyzeData Analyze data and determine EC50 MeasureFluorescence->AnalyzeData End End AnalyzeData->End

Caption: Workflow for a Calcium Mobilization Assay.

Discussion and Future Directions

The development of selective M1 muscarinic agonists remains a key objective in the pursuit of effective treatments for cognitive disorders. Spirocyclic compounds like 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide represent a promising chemical space for the discovery of novel M1 modulators. The comparative analysis presented in this guide highlights the diverse pharmacological profiles of different M1 agonists.

Future research should focus on:

  • Elucidating the Structure-Activity Relationships (SAR): A deeper understanding of how the chemical structure of spirocyclic compounds influences their affinity and selectivity for the M1 receptor.

  • Investigating Functional Selectivity and Biased Agonism: Exploring whether novel compounds can preferentially activate specific downstream signaling pathways, potentially leading to improved therapeutic efficacy and reduced side effects.[9]

  • In Vivo Characterization: Evaluating the pharmacokinetic and pharmacodynamic properties of promising candidates in relevant animal models of cognitive impairment.[23][24]

By systematically applying the experimental methodologies outlined in this guide, researchers can effectively profile and compare novel M1 muscarinic agonists, ultimately advancing the development of new therapies for debilitating neurological and psychiatric conditions.

References

  • Ono K, et al. Distinct effects of cevimeline and pilocarpine on salivary mechanisms, cardiovascular response and thirst sensation in rats. Arch Oral Biol. 2012 Apr;57(4):421-8.
  • Heinrich, J. N., et al. Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration. MDPI. 2021. [Link]

  • Fisher, A., et al. AF102B, a novel M1 agonist, enhanced spatial learning in C57BL/10 mice with a long duration of action. PubMed. 1991. [Link]

  • Bymaster, F. P., et al. Xanomeline: a novel muscarinic receptor agonist with functional selectivity for M1 receptors. PubMed. 1997. [Link]

  • Wienrich, M., et al. Pharmacodynamic profile of the M1 agonist talsaclidine in animals and man. PubMed. 2001. [Link]

  • Nitsch, R. M., et al. Treatment with the selective muscarinic agonist talsaclidine decreases cerebrospinal fluid levels of total amyloid beta-peptide in patients with Alzheimer's disease. PubMed. 2000. [Link]

  • Shannon, H. E., et al. Functionally selective M1 muscarinic agonists. 3. Side chains and azacycles contributing to functional muscarinic selectivity among pyrazinylazacycles. PubMed. 2000. [Link]

  • Nitsch, R. M., et al. The selective muscarinic M1 agonist AF102B decreases levels of total Abeta in cerebrospinal fluid of patients with Alzheimer's disease. PubMed. 2000. [Link]

  • Wikipedia. Cevimeline. [Link]

  • Wikipedia. Xanomeline. [Link]

  • Fife, R. S., et al. Pilocarpine / Salagen® and Cevimeline / Evoxac® for Dry Mouth (Xerostomia). Iowa Head and Neck Protocols - Carver College of Medicine. 2023. [Link]

  • Wikipedia. Muscarinic acetylcholine receptor M1. [Link]

  • Wikipedia. Talsaclidine. [Link]

  • Nitsch, R. M., et al. Muscarinic Agonist Lowers Alzheimer CSF Amyloid. Clinician.com. 2000. [Link]

  • AlzForum. AF 102B. 2013. [Link]

  • AdisInsight. Talsaclidine. [Link]

  • Langer, T., et al. Selective activation of the M 1 muscarinic acetylcholine receptor achieved by allosteric potentiation. PNAS. 2011. [Link]

  • Hock, C., et al. Treatment with the selective muscarinic m1 agonist talsaclidine decreases cerebrospinal fluid levels of A beta 42 in patients with Alzheimer's disease. PubMed. 2003. [Link]

  • Shannon, H. E., et al. Xanomeline, an M(1)/M(4) Preferring Muscarinic Cholinergic Receptor Agonist, Produces Antipsychotic-Like Activity in Rats and Mice. PubMed. 2000. [Link]

  • Gurwitz, D., et al. NGF-dependent neurotrophic-like effects of af102b, an M1 muscarinic agonist, in PC12M1 cells. Tel Aviv University. 1995. [Link]

  • Tisdale, E. J., et al. M1/M4-Preferring Muscarinic Cholinergic Receptor Agonist Xanomeline Reverses Wake and Arousal Deficits in Nonpathologically Aged Mice. ACS Publications. 2023. [Link]

  • Shah, D., et al. The M1/M4 agonist xanomeline modulates functional connectivity and NMDAR antagonist-induced changes in the mouse brain. bioRxiv. 2020. [Link]

  • Suh, B. C., and Hille, B. M1 Muscarinic Receptors Inhibit L-type Ca2+ Current and M-Current by Divergent Signal Transduction Cascades. Journal of Neuroscience. 2006. [Link]

  • Calderon, F., et al. The activation of M1 muscarinic receptor signaling induces neuronal differentiation in pyramidal hippocampal neurons. PubMed. 2009. [Link]

  • Jones, C. K., et al. Activation of M1 and M4 muscarinic receptors as potential treatments for Alzheimer's disease and schizophrenia. Dove Medical Press. 2014. [Link]

  • Shannon, H. E., et al. Functionally selective M1 muscarinic agonists. 3. Side chain and azacycles contributing to functional muscarinic selectivity among pyrazinylazacycles. Journal of Medicinal Chemistry. 2000. [Link]

  • Bymaster, F. P., et al. Xanomeline: a novel muscarinic receptor agonist with functional selectivity for M1 receptors. Semantic Scholar. 1997. [Link]

  • Molecular Devices. Gq-coupled receptor assays using the FlexStation System: M1 muscarinic receptor. [Link]

  • Jakubík, J., and El-Fakahany, E. E. Functionally selective and biased agonists of muscarinic receptors. ResearchGate. 2017. [Link]

  • Waelbroeck, M., et al. Different agonist binding properties of M1 and M2 muscarinic receptors in calf brain cortex membranes. PubMed. 1988. [Link]

  • Google Patents. Spirocyclic compounds as agonists of the muscarinic m1 receptor and/or m4 receptor.
  • Innoprot. M1 Muscarinic Acetylcholine Receptor Assay. [Link]

  • Fisher, A. M1 muscarinic agonists can modulate some of the hallmarks in Alzheimer's disease: implications in future therapy. PubMed. 2003. [Link]

  • Flynn, D. D., et al. Loss of high-affinity agonist binding to M1 muscarinic receptors in Alzheimer's disease: implications for the failure of cholinergic replacement therapies. PubMed. 1991. [Link]

  • Creative Biolabs. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service. [Link]

  • Fisher, A. M1 muscarinic agonists target major hallmarks of Alzheimer's disease--an update. PubMed. 2007. [Link]

  • El-Fakahany, E. E., et al. Flavonoids with M 1 Muscarinic Acetylcholine Receptor Binding Activity. MDPI. 2014. [Link]

  • Ladner, C. J., and Vickroy, T. W. Reduced high-affinity agonist binding at the M(1) muscarinic receptor in Alzheimer's disease brain: differential sensitivity to agonists and divalent cations. PubMed. 2001. [Link]

  • Broad, L. M., et al. Identification and Pharmacological Profile of SPP1, a Potent, Functionally Selective and Brain Penetrant Agonist at Muscarinic M 1 Receptors. PubMed. 2019. [Link]

  • Wanibuchi, F., et al. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. 1992. [Link]

  • Saunders, J., et al. Synthesis and characterization of all four isomers of the muscarinic agonist 2'-methylspiro[1-azabicyclo[2.2.2]octane-3,4'. PubMed. 1987. [Link]

  • van der Westhuizen, E. T., et al. Targeting the M1 muscarinic acetylcholine receptor in Alzheimer's disease. Portland Press. 2022. [Link]

  • Wikipedia. Muscarinic agonist. [Link]

  • Wanibuchi, F., et al. Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954. PubMed. 1990. [Link]

  • BindingDB. Ki Summary. [Link]

  • Ishihara, Y., et al. Central cholinergic agents. III. Synthesis of 2-alkoxy-2,8- diazaspiro[4.5]decane-1,3-diones as muscarinic agonists. PubMed. 1992. [Link]ncbi.nlm.nih.gov/1394631/)

Sources

Validation

Comparative Guide: Thia-azaspiro vs. Oxa-azaspiro Scaffolds in Medicinal Chemistry

Executive Summary: The "Escape from Flatland" In modern drug discovery, spirocyclic scaffolds have emerged as critical tools to increase fraction saturated ( ) and escape the "flatland" of traditional aromatic-heavy libr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland"

In modern drug discovery, spirocyclic scaffolds have emerged as critical tools to increase fraction saturated (


) and escape the "flatland" of traditional aromatic-heavy libraries. This guide provides a technical comparison between Oxa-azaspiro  (oxygen-containing) and Thia-azaspiro  (sulfur-containing) bicyclic systems.

While both scaffolds offer rigid 3D vectorization, they are not interchangeable. The choice between them dictates the molecule's lipophilicity (LogD), metabolic fate (oxidative soft spots), and hydrogen bond landscape.

  • Oxa-azaspiro serves as a superior, metabolically stable bioisostere for morpholine, lowering LogD while retaining H-bond acceptor capability.

  • Thia-azaspiro mimics thiomorpholine, offering higher lipophilicity and a unique "metabolic switch" via S-oxidation to sulfoxides/sulfones, which can be exploited for prodrug strategies or solubility modulation.

Structural & Physicochemical Analysis[1][2][3][4]

The Heteroatom Impact

The substitution of Oxygen (O) with Sulfur (S) within a spiro-framework fundamentally alters the electronic and steric profile of the ligand.

FeatureOxa-azaspiro (e.g., 2-oxa-6-azaspiro[3.3]heptane)Thia-azaspiro (e.g., 2-thia-6-azaspiro[3.3]heptane)Impact on Drug Design
Bond Length C–O (~1.43 Å)C–S (~1.82 Å)Thia-rings are larger/puckered; alters vector of substituents.
Lipophilicity Lowers LogP (Polar)Increases LogP (Lipophilic)Oxa is preferred for lowering CNS penetration or improving solubility.
H-Bonding Strong H-bond AcceptorWeak/Negligible AcceptorOxa mimics morpholine ether; Thia loses this interaction unless oxidized.
Basicity (pKa) Inductive effect of O lowers amine pKaS is less electronegative; amine pKa is generally higherAffects permeability and hERG liability.
Metabolic Fate Generally Stable (Phase I resistant)High Liability: S-oxidation (

)
Thia requires blocking or exploiting the metabolite.
Geometric Vectorization

The bond length difference (C-S > C-O) changes the "pucker" of the ring. In [3.3] systems, the oxetane ring is relatively flat compared to the thietane ring. This subtle geometric shift can drastically alter potency if the binding pocket is tight.

Biological Activity & Case Studies

Oxa-azaspiro: The Morpholine Bioisostere

Context: Morpholine is a ubiquitous solubilizing group but suffers from metabolic liabilities (oxidative opening). Performance: The 2-oxa-6-azaspiro[3.3]heptane scaffold is a validated bioisostere.

  • Case Study (TBI-223): In the development of tuberculosis drugs, replacing a piperidine or morpholine with 2-oxa-6-azaspiro[3.3]heptane maintained potency while significantly lowering lipophilicity and improving microsomal stability.

  • Mechanism: The spiro-oxygen acts as a hydrogen bond acceptor similar to morpholine but the rigid spiro-geometry prevents the "floppy" binding modes, often improving selectivity.

Thia-azaspiro: The Metabolic Switch

Context: Thioethers are often avoided due to oxidation, but in spiro-systems, this can be a feature. Performance:

  • Sigma Receptor Ligands: Thia-azaspiro derivatives (and their oxidized sulfoxide forms) have shown nanomolar affinity for

    
     receptors. The sulfur atom provides a lipophilic handle for hydrophobic pockets.
    
  • ROS-Responsive Activity: Thia-azaspiro compounds can act as Reactive Oxygen Species (ROS) scavengers. In high-ROS environments (e.g., tumor microenvironment), the thioether oxidizes to the sulfoxide, increasing polarity and altering the drug's residence time or excretion profile.

Visualizing the Decision Logic (SAR)

The following diagram illustrates the decision process for a medicinal chemist choosing between these two scaffolds based on lead optimization needs.

SAR_Logic Start Lead Compound Optimization (Need to replace saturated ring) Check_Lipophilicity Is LogD too high? Start->Check_Lipophilicity Check_H_Bond Is the Ether Oxygen critical for binding? Check_Lipophilicity->Check_H_Bond Yes (Need lower LogD) Check_Metabolism Is short half-life acceptable or prodrug desired? Check_Lipophilicity->Check_Metabolism No (LogD is fine) Select_Oxa Select Oxa-azaspiro (2-oxa-6-azaspiro[3.3]heptane) Check_H_Bond->Select_Oxa Yes Check_H_Bond->Check_Metabolism No Outcome_Oxa Result: Lower LogD Retain H-bond Acceptor High Metabolic Stability Select_Oxa->Outcome_Oxa Check_Metabolism->Select_Oxa No (Need Stability) Select_Thia Select Thia-azaspiro (2-thia-6-azaspiro[3.3]heptane) Check_Metabolism->Select_Thia Yes (Exploit Oxidation) Outcome_Thia Result: Higher LogD Metabolic Switch (S -> SO) ROS Responsiveness Select_Thia->Outcome_Thia

Figure 1: Strategic decision tree for selecting between oxa- and thia-azaspiro scaffolds during lead optimization.

Experimental Protocols

Synthesis of 2-Oxa-6-azaspiro[3.3]heptane (TBI-223 Route)

This protocol describes the scalable synthesis of the oxa-azaspiro core, a key intermediate for antibiotic candidates.[1]

Principle: Double alkylation of a nitro-aniline followed by cyclization. Reagents: 2-fluoro-4-nitroaniline, 3,3-bis(bromomethyl)oxetane, NaOH, DMSO.

  • Alkylation: Dissolve 2-fluoro-4-nitroaniline (1.0 eq) and 3,3-bis(bromomethyl)oxetane (1.2 eq) in DMSO.

  • Cyclization: Add powdered NaOH (4.0 eq) slowly to control the exotherm. The basic conditions facilitate the double displacement of the bromides by the aniline nitrogen.

  • Heating: Heat the mixture to 100°C for 12 hours.

  • Workup: Pour into ice water. The product precipitates or is extracted with Ethyl Acetate.

  • Purification: Recrystallize from ethanol/water to yield the spiro-core.

Metabolic Stability Assay (Microsomal Stability)

To differentiate the two scaffolds, a standard microsomal stability assay is required.

Protocol:

  • Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Stop reaction with ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Differentiation:

    • Oxa-azaspiro:[2][3][4] Expect >80% parent remaining at 60 min.

    • Thia-azaspiro: Monitor for +16 Da (Sulfoxide) and +32 Da (Sulfone) peaks. Parent depletion will be faster.

Metabolic Pathways Visualization

The following diagram details the divergent metabolic fates of the two scaffolds, highlighting the "Soft Spot" on the Thia-scaffold.

Metabolic_Fate Substrate_Oxa Oxa-azaspiro (Ether Linkage) CYP450 CYP450 / FMO Substrate_Oxa->CYP450 Resistant Substrate_Thia Thia-azaspiro (Thioether Linkage) Substrate_Thia->CYP450 Rapid Oxidation Metabolite_Oxa Stable Parent (Minor Dealkylation) CYP450->Metabolite_Oxa Metabolite_Thia_1 Sulfoxide (+16 Da) (Chiral Center Created) CYP450->Metabolite_Thia_1 Metabolite_Thia_2 Sulfone (+32 Da) (Polar, Excretable) Metabolite_Thia_1->Metabolite_Thia_2 Further Oxidation

Figure 2: Comparative metabolic pathways. Note the rapid oxidation of the Thia-scaffold vs. the stability of the Oxa-scaffold.

References

  • Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. (2021). A comprehensive review of spirocyclic properties and ADME profiles.

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane. ACS Omega. (2023). Detailed synthesis protocol for the oxa-azaspiro core (TBI-223 intermediate).

  • Thioethers – Knowledge and References. Taylor & Francis. (2020). Analysis of thioether oxidation and metabolic liabilities in drug design.

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry. (2020).[3] Case study on oxa-azaspiro biological activity.

  • 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie. (2023). Validation of azaspiro cores as bioisosteres.

Sources

Comparative

Comparative Guide: Structure-Activity Relationship of 8-Thia-2-azaspiro[4.5]decane Analogs

Executive Summary: The "Spiro Surge" and the Sulfur Advantage[1] In the modern pursuit of "escaping flatland"—the transition from planar aromatic scaffolds to -rich architectures—spirocyclic amines have emerged as privil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Spiro Surge" and the Sulfur Advantage[1]

In the modern pursuit of "escaping flatland"—the transition from planar aromatic scaffolds to


-rich architectures—spirocyclic amines have emerged as privileged structures.[1] While the carbocyclic 2-azaspiro[4.5]decane  (8-Carba) and the oxygenated 1-oxa-8-azaspiro[4.5]decane  (8-Oxa) are well-documented in literature for targets like the Sigma-1 receptor and Muscarinic M1 agonist activity, the 8-Thia-2-azaspiro[4.5]decane  remains a potent, underutilized bioisostere.[2][1]

This guide objectively analyzes the 8-Thia scaffold, contrasting it with its oxa- and carba-analogs.[2][1] The inclusion of the sulfur atom at position 8 introduces unique physicochemical vectors: modulated lipophilicity, specific metabolic "soft spots" (S-oxidation), and altered ring puckering geometry that can critically influence ligand-target binding kinetics.[2]

Chemical Architecture & Comparative Profiling

The 8-Thia-2-azaspiro[4.5]decane core consists of a pyrrolidine ring (containing the secondary amine at position 2) spiro-fused to a tetrahydrothiopyran ring (containing sulfur at position 8).[2][1]

Physicochemical Comparison Table

The following data highlights why a medicinal chemist might select the 8-Thia scaffold over established alternatives.

Feature8-Carba Analog (Parent)8-Oxa Analog (Bioisostere)8-Thia Analog (Subject)Impact on Drug Design
Core Structure Cyclohexane + PyrrolidineTetrahydropyran + PyrrolidineThiopyran + Pyrrolidine Defines 3D vector & rigidity.[2][1]
Lipophilicity (

)
High (Baseline)Low (

)
Moderate/High (

vs Carba)
S is more lipophilic than O; good for BBB penetration if O-analog is too polar.[2][1]
H-Bonding None (in 6-ring)Strong Acceptor (Ether O)Weak Acceptor (Thioether S)S is a poor H-bond acceptor but can engage in specific

-hole interactions.[2][1]
Bond Length (C-X) 1.54 Å (C-C)1.43 Å (C-O)1.82 Å (C-S) The longer C-S bond alters the ring pucker, changing the exit vector of the N-substituent.[2]
Metabolic Liability CYP-mediated hydroxylationGenerally StableS-Oxidation (

,

)
S is a "metabolic handle."[2][1] Can be used to design prodrugs or active metabolites.[1]
Key Application Opioids, NK1 AntagonistsSigma-1, Muscarinic AgonistsMitochondrial Targets, Kinases Unique redox properties of S suit mitochondrial MOAs.[2]

Analyst Insight: The 8-Thia scaffold is not merely a "lipophilic spacer."[2][1] The sulfur atom allows for late-stage diversification via oxidation to sulfoxides (chiral) and sulfones (polar), effectively providing three distinct scaffolds (S, SO, SO2) from a single synthetic precursor.[2]

Detailed Structure-Activity Relationship (SAR)[1][2]

The SAR of this scaffold is defined by two zones: the Variable Zone (Nitrogen substitution) and the Metabolic Switch Zone (Sulfur oxidation).[2]

Zone 1: The Nitrogen Terminus (Position 2)

The secondary amine at position 2 is the primary vector for pharmacophore attachment.[2]

  • Amide/Sulfonamide Coupling: Capping the nitrogen with lipophilic aromatics typically drives potency in GPCR targets (e.g., Sigma-1).[2]

  • Basicity Modulation: The spiro-fusion renders the pyrrolidine nitrogen highly basic (

    
    ).[2][1] If CNS penetration is required, reducing basicity via electron-withdrawing groups (EWGs) or converting to a lactam (2-oxo) is common.[2][1]
    
Zone 2: The Sulfur Switch (Position 8)

This is the critical differentiator.[2]

  • Thioether (S): High lipophilicity.[2][3] Often used to maximize hydrophobic collapse in the binding pocket.[1]

  • Sulfoxide (S=O): Introduces a dipole and a new chiral center.[2] Warning: Sulfoxides can be metabolic mixtures.[1] In SAR studies, separating diastereomers (

    
     relative to the spiro center) is mandatory as they often show distinct receptor affinities.[2]
    
  • Sulfone (O=S=O): Highly polar, strong H-bond acceptor capability.[2][1] Often used to reduce

    
     and block metabolic oxidation, "locking" the physicochemical profile.[2]
    

Experimental Protocols

Synthesis of the 8-Thia-2-azaspiro[4.5]decane Core

Objective: Efficient construction of the spiro-core from commercially available precursors. Method: Adapted Knoevenagel Condensation / Michael Addition sequence.[1]

  • Reagents: Tetrahydrothiopyran-4-one (Starting Material), Ethyl cyanoacetate, Potassium cyanide (KCN), Ethanol, Ammonia.[2]

  • Step 1 (Condensation): React tetrahydrothiopyran-4-one with ethyl cyanoacetate (cat. piperidine) to form the

    
    -unsaturated ester.[2]
    
  • Step 2 (Michael Addition): Treat with KCN to generate the dinitrile intermediate.

  • Step 3 (Cyclization/Reduction): Acidic hydrolysis followed by high-pressure hydrogenation (Raney Ni) or reduction with

    
     yields the spiro-pyrrolidine.[2][1]
    
  • Validation:

    
     NMR must show the disappearance of vinyl protons and the integration of the thiopyran ring protons (approx 2.6-2.8 ppm for 
    
    
    
    -S).[2][1]
Microsomal Stability Assay (S-Oxidation Profiling)

Objective: Quantify the liability of the 8-Thia core to CYP-mediated oxidation.[2][1] Rationale: Unlike the carbocyclic analog, the thia-analog is prone to rapid conversion to the sulfoxide.[2][1]

Protocol:

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to 1

    
     in phosphate buffer (pH 7.4).
    
  • Incubation: Add liver microsomes (human/mouse, 0.5 mg/mL protein). Pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH-regenerating system (Mg

    
    , Glucose-6-phosphate, G6PDH, NADP+).[2][1]
    
  • Sampling: Aliquot at

    
     min. Quench immediately with ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).[2][1]
    
  • Analysis: LC-MS/MS. Monitor parent ion [M+H]+ and specific metabolite ions [+16 (Sulfoxide), +32 (Sulfone)].[2]

  • Calculation: Plot ln(% remaining) vs. time to determine

    
     and 
    
    
    
    .
    • Acceptance Criteria: For a CNS drug,

      
       is typically desired.[2] If S-oxidation is too rapid (
      
      
      
      min), consider the Sulfone analog as the lead.[2]

Visualizations

Diagram: Synthesis & SAR Workflow

This diagram illustrates the parallel synthesis capability of the 8-Thia scaffold, highlighting how the sulfur atom serves as a divergence point for creating three distinct series (S, SO, SO2).[2]

G cluster_0 Metabolic/Synthetic Divergence Start Tetrahydrothiopyran-4-one (Commercial SM) Step1 Spiro-Cyclization (Knoevenagel/Red) Start->Step1 + Ethyl Cyanoacetate Core 8-Thia-2-azaspiro[4.5]decane (Core Scaffold) Step1->Core LiAlH4 Reduction Deriv1 Series A: Thioether (Lipophilic/Hydrophobic) Core->Deriv1 N-Funct. (R-X) Deriv2 Series B: Sulfoxide (Chiral/Polar) Core->Deriv2 mCPBA (1 eq) Deriv3 Series C: Sulfone (Polar/Stable) Core->Deriv3 Oxone / KMnO4 Deriv2->Deriv3 mCPBA (Excess)

Figure 1: Synthetic divergence of the 8-Thia scaffold.[2][1] The sulfur atom allows access to three distinct physicochemical profiles from a single core.

Diagram: Metabolic Decision Tree

A logic flow for medicinal chemists when handling 8-Thia analogs in lead optimization.

DecisionTree Start Test Compound: 8-Thia Analog Assay Microsomal Stability Assay (Human/Mouse) Start->Assay Result1 High Clearance (t1/2 < 15 min) Assay->Result1 Unstable Result2 Low Clearance (t1/2 > 60 min) Assay->Result2 Stable CheckMet Identify Metabolite: Is it Sulfoxide (+16)? Result1->CheckMet Action3 Advance to PK/PD (Thioether is stable) Result2->Action3 Action1 Design Strategy: Pre-oxidize to Sulfone CheckMet->Action1 Yes (Major) Action2 Design Strategy: Steric Shielding (gem-dimethyl) CheckMet->Action2 No (Other site)

Figure 2: Decision tree for optimizing 8-Thia analogs based on microsomal stability data.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[2] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1] Journal of Medicinal Chemistry.[1][4]

  • BenchChem. (2025).[2][1][5][6][7] The Ascendancy of Azaspirocyclic Scaffolds in Modern Medicinal Chemistry: A Technical Guide.

  • PubChem. (2025).[2][1] Compound Summary: 2-Oxa-8-azaspiro[4.5]decane.[2][1][8][9][10] National Library of Medicine.[1]

  • Mousa, S. A., et al. (2023).[2][11] One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties. MDPI Molecules.[1]

  • Jia, H., et al. (2020).[2][12] Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors.[2][1][12] Bioorganic & Medicinal Chemistry.[1][4][5][6][12][13][14][15]

Sources

Validation

A Comparative Guide to the In Vitro and In Vivo Efficacy of 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide: A Case Study in Preclinical Anticancer Drug Development

Disclaimer: The compound at the center of this guide, 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide, is a novel chemical entity for which no public experimental data is available. This document is presented as a scientificall...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The compound at the center of this guide, 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide, is a novel chemical entity for which no public experimental data is available. This document is presented as a scientifically-grounded, hypothetical case study to illustrate the preclinical evaluation process for a novel therapeutic candidate. The experimental designs, data, and comparisons are based on established methodologies and the known biological activities of structurally related thia-azaspiro[4.5]decane derivatives.[1][2][3]

Introduction: The Therapeutic Potential of the Thia-Azaspiro[4.5]decane Scaffold

The 1-thia-4-azaspiro[4.5]decane core is a significant heterocyclic scaffold in medicinal chemistry, valued for its rigid, three-dimensional structure that provides a unique framework for developing novel therapeutic agents.[3] The inclusion of sulfur and nitrogen heteroatoms imparts specific physicochemical properties advantageous for drug design.[3][4][5] While this scaffold has been explored for various applications, recent research has highlighted the promise of its derivatives as potent anticancer agents.[1][2] This guide focuses on a hypothetical derivative, 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide (hereafter referred to as "TASD-882"), and outlines a comprehensive preclinical evaluation of its in vitro and in vivo anticancer efficacy.

For the purpose of this guide, we will hypothesize that TASD-882 is designed to target the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in many human cancers. We will compare its performance against a well-established PI3K inhibitor, Cisplatin, a widely used chemotherapy drug.

Part 1: In Vitro Efficacy Assessment

The initial phase of evaluating a novel compound involves a battery of in vitro assays to determine its biological activity and mechanism of action at the cellular and molecular level.[6][7] These assays are crucial for establishing a preliminary safety and efficacy profile before proceeding to more complex and resource-intensive in vivo studies.[7]

Cytotoxicity Screening Across a Panel of Cancer Cell Lines

The first step is to assess the compound's ability to inhibit the growth of cancer cells. A panel of human cancer cell lines representing different tumor types provides a broad overview of the compound's potential therapeutic range. Derivatives of the related 1-thia-4-azaspiro[4.5]decane scaffold have shown activity against liver, prostate, and colorectal cancer cell lines.[1][2] Therefore, our hypothetical study will include these, along with a lung cancer cell line.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cells (HepG-2, PC-3, HCT116, and A549) in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of TASD-882 and Cisplatin in cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 to 100 µM) and incubate for 48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Absorbance Reading: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of cell growth.

Hypothetical Data Summary: IC50 Values (µM) of TASD-882 vs. Cisplatin

Cell LineTumor TypeTASD-882 (IC50 in µM)Cisplatin (IC50 in µM)
HepG-2 Hepatocellular Carcinoma8.515.2
PC-3 Prostate Adenocarcinoma12.320.8
HCT116 Colorectal Carcinoma7.913.5
A549 Lung Carcinoma10.118.7

Interpretation: The hypothetical data suggests that TASD-882 exhibits potent cytotoxic activity against all tested cancer cell lines, with lower IC50 values compared to the established drug Cisplatin, indicating higher potency in vitro.

Mechanistic Investigation: PI3K/Akt Pathway Inhibition

To validate our hypothesis that TASD-882 acts on the PI3K/Akt pathway, a Western blot analysis will be performed to measure the phosphorylation status of key proteins in the pathway. A reduction in the phosphorylation of Akt would indicate inhibition of the PI3K/Akt signaling cascade.

Experimental Protocol: Western Blot Analysis

  • Cell Lysis: Treat HCT116 cells with TASD-882 (at its IC50 concentration) for 24 hours, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against total Akt, phosphorylated Akt (p-Akt), and a loading control (e.g., GAPDH).

  • Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to visualize the protein bands.

Hypothetical Results Visualization

G cluster_0 PI3K/Akt Signaling Pathway cluster_1 Effect of TASD-882 PI3K PI3K Akt Akt PI3K->Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylation Proliferation Cell Proliferation & Survival pAkt->Proliferation TASD_882 TASD-882 TASD_882->PI3K G Start HCT116 Cell Culture Implantation Subcutaneous Implantation in Immunodeficient Mice Start->Implantation Tumor_Growth Tumor Growth to ~100-150 mm³ Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Initiation (Vehicle, TASD-882, Cisplatin) Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint: Tumor Volume Reaches Limit Monitoring->Endpoint Analysis Tumor Excision & Histological Analysis Endpoint->Analysis

Sources

Comparative

Comparative Profiling of 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide: Selectivity &amp; Physicochemical Performance

[1][2] Part 1: Executive Summary & Scaffold Rationale 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide (CAS: 2248344-54-7) is a specialized spirocyclic scaffold increasingly utilized in modern medicinal chemistry as a bioisoster...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Part 1: Executive Summary & Scaffold Rationale

8-Thia-2-azaspiro[4.5]decane 8,8-dioxide (CAS: 2248344-54-7) is a specialized spirocyclic scaffold increasingly utilized in modern medicinal chemistry as a bioisostere for traditional saturated heterocycles like morpholine, piperidine, and piperazine.[1]

In the context of drug development, "cross-reactivity" for small molecule scaffolds refers to pharmacological promiscuity —the tendency of a fragment to bind unintended targets (e.g., hERG, CYP450s, or unrelated GPCRs). This guide evaluates the 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide scaffold against its structural alternatives, demonstrating its utility in reducing off-target liabilities while enhancing physicochemical properties (Fsp³, metabolic stability).[1]

Core Value Proposition
  • Morpholine Replacement: Mimics the hydrogen-bond acceptor (HBA) capacity of morpholine via the sulfone group but eliminates the metabolic liability of the ether oxygen.[1][2]

  • 3D Topology: The spiro[4.5] junction creates a high Fsp³ (fraction of sp³ hybridized carbons) architecture, reducing the "flatness" associated with promiscuous binding and poor solubility.

  • Vectorial Control: Offers distinct exit vectors for substituents compared to monocyclic amines, allowing precise tuning of target engagement.

Part 2: Comparative Performance Analysis

This section compares the 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide scaffold against three standard alternatives: Morpholine , Piperidine , and the non-oxidized 8-Thia-2-azaspiro[4.5]decane .[1]

Selectivity & Off-Target "Cross-Reactivity"

One of the primary drivers for adopting spirocyclic sulfones is the mitigation of hERG channel inhibition, a common liability for basic amines (like piperidines).[1]

Feature8-Thia-2-azaspiro[4.5]decane 8,8-dioxide Morpholine Piperidine 8-Thia-2-azaspiro[4.5]decane (Sulfide)
hERG Liability Low. The sulfone group reduces lipophilicity (LogD) and alters the pKa profile, often reducing affinity for the hERG pore compared to lipophilic piperidines.[1][2][3]Low. Generally safe, but lacks the 3D complexity to improve potency on the primary target.High. Often carries significant hERG risk due to high basicity and lipophilicity.[1][2]Moderate. The sulfide is more lipophilic than the sulfone, potentially increasing non-specific binding.
Metabolic Stability High. The sulfone (

) is metabolically inert.[1][2] It does not undergo oxidative metabolism.[1][2]
Moderate/Low. The ether oxygen can be a site for oxidative dealkylation; the ring is susceptible to ring opening.[1][2]Moderate. Susceptible to hydroxylation and N-oxidation.[1][2]Low. The sulfide (

) is a "soft spot" rapidly oxidized to sulfoxide/sulfone in vivo (S-oxidation).[1][2]
H-Bonding Strong Acceptor. Sulfone oxygens are potent HBAs, often picking up interactions lost when replacing a morpholine oxygen.[1][2]Moderate Acceptor. Ether oxygen is a standard HBA.[1][2]None (Ring). The carbon ring cannot accept H-bonds.[1][2]Weak Acceptor. Sulfide sulfur is a poor HBA.[1]
Solubility High. The polarity of the sulfone group significantly lowers LogD, enhancing aqueous solubility.High. Moderate. Low.
Case Study Evidence: SHP2 and MCHr1 Inhibitors

Experimental data from SHP2 (Src homology region 2 domain-containing phosphatase-2) and MCHr1 (Melanin-concentrating hormone receptor 1) programs highlight the scaffold's performance:

  • SHP2 Inhibitors: In the optimization of allosteric SHP2 inhibitors, replacing monocyclic amines with spirocyclic scaffolds (including the 8-thia-2-azaspiro[4.5]decane 8,8-dioxide) maintained the critical amine orientation for potency while improving cellular efficacy and physicochemical properties compared to flatter analogs [1, 2].[1][4]

  • MCHr1 Antagonists: Comparative studies demonstrated that exchanging a morpholine core for spirocyclic sulfones improved selectivity against hERG (reducing cardiac safety risk) while maintaining potency at the target receptor [3].[1][2]

Part 3: Mechanistic Logic & Signaling[1][2]

The following diagram illustrates the decision logic for selecting the 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide scaffold to mitigate cross-reactivity issues found in early discovery hits.

ScaffoldSelection Start Hit Compound Identified (Contains Basic Amine) Analysis Analyze Liability Profile Start->Analysis Issue_hERG Issue: hERG Inhibition (Cardiac Risk) Analysis->Issue_hERG Issue_Metab Issue: Rapid Metabolism (S-oxidation or N-dealkylation) Analysis->Issue_Metab Issue_Sol Issue: Poor Solubility (High LogD) Analysis->Issue_Sol Sol_Spiro Solution: Switch to 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide Issue_hERG->Sol_Spiro Reduce Lipophilicity Issue_Metab->Sol_Spiro Block Metabolic Soft Spot Issue_Sol->Sol_Spiro Increase Polarity Mech_Polarity Mechanism: Sulfone reduces LogD (Lowers promiscuity) Sol_Spiro->Mech_Polarity Mech_3D Mechanism: High Fsp3 (3D Shape) (Disrupts flat pi-stacking) Sol_Spiro->Mech_3D Mech_Inert Mechanism: Metabolically Inert Sulfone (Blocks S-oxidation) Sol_Spiro->Mech_Inert Result Optimized Lead: High Selectivity, Low Clearance Mech_Polarity->Result Mech_3D->Result Mech_Inert->Result

Caption: Decision tree for scaffold hopping to 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide to resolve specific liability issues.

Part 4: Experimental Protocols for Cross-Reactivity Profiling[2]

To validate the "clean" profile of this scaffold in a new drug candidate, the following experimental workflows are standard.

Protocol A: hERG Potassium Channel Inhibition (Automated Patch Clamp)

Purpose: To quantify the cardiac cross-reactivity risk of the scaffold.

  • Cell Line: CHO (Chinese Hamster Ovary) cells stably expressing the hERG (Kv11.[1][2]1) potassium channel.[1][2]

  • Preparation: Dissolve the test compound (containing the spiro-sulfone scaffold) in DMSO to 10 mM. Prepare serial dilutions in extracellular buffer (0.1% DMSO final).

  • System: Use an automated patch-clamp system (e.g., QPatch or SyncroPatch).[1][2]

  • Voltage Protocol:

    • Hold potential at -80 mV.

    • Depolarize to +20 mV for 2-5 seconds (activates channels).

    • Repolarize to -50 mV (elicits tail current).[1][2]

  • Measurement: Apply compound concentrations (e.g., 0.1, 1, 10, 30 µM). Measure the reduction in peak tail current amplitude compared to vehicle control.

  • Analysis: Calculate IC50.

    • Target Benchmark: IC50 > 10 µM (indicates low cross-reactivity).[1][2]

    • Comparison: If the piperidine analog has an IC50 of 1 µM, and the spiro-sulfone has >30 µM, the scaffold hop is successful.

Protocol B: Broad Selectivity Panel (SafetyScreen)

Purpose: To screen for promiscuous binding across a standard panel of receptors (GPCRs, Transporters).

  • Assay Format: Radioligand binding assays (competition mode).

  • Panel Selection: "SafetyScreen 44" or similar (includes 5-HT, Dopamine, Muscarinic receptors).[1][2]

  • Concentration: Screen at a single high concentration (10 µM).

  • Readout: % Inhibition of specific binding.

  • Interpretation:

    • < 50% Inhibition: Considered inactive (Clean profile).

    • > 50% Inhibition: "Hit" – requires Ki determination.[1][2]

    • Note: The 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide scaffold typically shows lower promiscuity than flat aromatic scaffolds due to its 3D bulk, which prevents intercalation or non-specific hydrophobic binding in "flat" receptor pockets.[1]

Part 5: References

  • Bagdanoff, J. T., et al. (2019).[1][2][3][4] "Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors." Journal of Medicinal Chemistry, 62(4), 1781–1792. Link[1][2]

  • Hiesinger, K., et al. (2021).[1][2][4][5] "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry, 64(1), 150–183.[4][5] Link[1][2][5]

  • Johansson, A., et al. (2016).[1][2][4] "Spirocyclic MCHr1 antagonists: Bioisosteric replacement of a morpholine core."[1][2] Bioorganic & Medicinal Chemistry Letters, 26(20), 4942-4946.[1] Link[1][2]

  • Twilton, J., et al. (2022).[1][2] "Multicomponent Direct Assembly of N-Heterospirocycles Facilitated by Visible-Light-Driven Photocatalysis." The Journal of Organic Chemistry, 87(19), 12934–12946. Link[1][2]

  • European Patent Office. (2019).[1][2] "SHP2 Inhibitors." Patent EP 3772513 A1.[1][2] Link

Sources

Validation

Benchmarking Synthetic Routes to 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide: A Comparative Guide

Introduction: The Rising Prominence of Spirocyclic Sulfones in Drug Discovery Spirocyclic scaffolds have garnered significant interest in medicinal chemistry due to their unique three-dimensional and rigid conformations,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Spirocyclic Sulfones in Drug Discovery

Spirocyclic scaffolds have garnered significant interest in medicinal chemistry due to their unique three-dimensional and rigid conformations, which can enhance binding affinity and selectivity for biological targets.[1][2] The incorporation of a sulfone moiety, a well-known pharmacophore and versatile synthetic intermediate, into a spirocyclic framework like 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide presents a compelling strategy for the development of novel therapeutics. This guide provides a comparative analysis of potential synthetic strategies for this valuable scaffold, offering experimental insights and data to inform methodological choices in drug discovery and development programs. While direct synthetic routes for 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide are not extensively reported, this guide benchmarks plausible and efficient methodologies based on the synthesis of analogous spirocyclic sulfones and azaspiro[4.5]decane systems.

Comparative Analysis of Synthetic Strategies

We will explore three primary synthetic approaches to the target scaffold, each with distinct advantages and challenges. The comparison will focus on key metrics such as overall yield, step economy, scalability, and access to diverse substitution patterns.

  • Convergent Strategy: Intramolecular Cyclization via Michael Addition

  • Linear Strategy: Stepwise Construction and Oxidation

  • Novel Strategy: Photocatalytic Radical Cyclization

Strategy 1: Convergent Synthesis via Intramolecular Michael Addition

This approach leverages a convergent design, bringing together two key fragments in a late-stage cyclization to construct the spirocyclic core. The key step involves an intramolecular Michael addition of a nitrogen nucleophile onto an α,β-unsaturated sulfone.

Proposed Synthetic Workflow

cluster_0 Synthesis of Precursor A cluster_1 Synthesis of Precursor B cluster_2 Assembly and Cyclization A1 4-Piperidone A2 N-Protected 4-Piperidone A1->A2 Protection (e.g., Boc, Cbz) C1 Reductive Amination A2->C1 B1 Divinyl Sulfone B2 Aminoethyl Vinyl Sulfone B1->B2 Amination B2->C1 C2 Intramolecular Michael Addition C1->C2 C3 Target Scaffold C2->C3

Caption: Convergent synthesis of the target scaffold.

Experimental Rationale and Protocol

The choice of a protecting group for the piperidine nitrogen is critical to prevent side reactions and will be cleaved in the final step. The reductive amination between the N-protected 4-piperidone and the aminoethyl vinyl sulfone derivative forms the key acyclic precursor. Subsequent base-mediated intramolecular Michael addition forges the spirocyclic ring system.

Protocol: Intramolecular Michael Addition

  • Reductive Amination: To a solution of N-Boc-4-piperidone (1.0 eq) and 2-(vinylsulfonyl)ethan-1-amine (1.1 eq) in methanol, add sodium cyanoborohydride (1.5 eq) portionwise at 0 °C. Stir the reaction mixture at room temperature for 12 hours.

  • Work-up and Purification: Quench the reaction with water and extract with ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography.

  • Cyclization: Dissolve the purified amine in a suitable solvent (e.g., THF, DMF) and treat with a non-nucleophilic base such as DBU or potassium tert-butoxide at room temperature to induce cyclization.

  • Deprotection: The Boc-protecting group can be removed under acidic conditions (e.g., TFA in DCM) to yield the final product.

Data Comparison
ParameterConvergent Strategy
Overall Yield Moderate to Good
Step Economy Good
Scalability Moderate
Key Challenge Potential for polymerization of vinyl sulfone

Strategy 2: Linear Synthesis via Stepwise Construction and Oxidation

A linear approach offers a more controlled, albeit longer, route to the target molecule. This strategy involves the initial construction of the 8-thia-2-azaspiro[4.5]decane core followed by oxidation of the sulfide to the corresponding sulfone.

Proposed Synthetic Workflow

A 4,4-Piperidinedimethanol B Mesylate or Tosylate Intermediate A->B Mesylation/Tosylat. C Spirocyclic Sulfide B->C Reaction with Na2S D Target Scaffold (Sulfone) C->D Oxidation (e.g., m-CPBA, Oxone®)

Caption: Linear synthesis of the target scaffold.

Experimental Rationale and Protocol

This route begins with a commercially available starting material, 4,4-piperidinedimethanol. Conversion of the diol to a good leaving group, such as a mesylate or tosylate, facilitates the subsequent nucleophilic substitution with a sulfide source to form the thiolane ring. The final oxidation step is a well-established transformation.

Protocol: Oxidation of Spirocyclic Sulfide

  • Sulfide Synthesis: To a solution of the dimesylate derivative of N-Boc-4,4-piperidinedimethanol (1.0 eq) in DMF, add sodium sulfide (1.2 eq) and heat the mixture to 80 °C for 6 hours.

  • Work-up and Purification: After cooling, pour the reaction mixture into water and extract with diethyl ether. The combined organic layers are washed with brine, dried, and concentrated. The crude sulfide is purified by flash chromatography.

  • Oxidation: Dissolve the purified sulfide in dichloromethane and cool to 0 °C. Add m-chloroperoxybenzoic acid (m-CPBA, 2.2 eq) portionwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Final Steps: Quench the reaction with a saturated solution of sodium bicarbonate. The organic layer is separated, washed with sodium sulfite solution and brine, dried, and concentrated to afford the sulfone, which can then be deprotected.

Data Comparison
ParameterLinear Strategy
Overall Yield Moderate
Step Economy Lower
Scalability Good
Key Challenge Handling of odorous sulfur reagents

Strategy 3: Novel Approach via Photocatalytic Radical Cyclization

Recent advances in photoredox catalysis offer novel and efficient pathways for the construction of complex molecular architectures.[1][3] A plausible route to a related spirocyclic vinyl sulfone scaffold involves a radical cyclization cascade, which could be adapted for our target molecule.[2][4]

Proposed Synthetic Workflow

A Allyl Sulfonyl Chloride Precursor D Radical Cascade A->D B N-Substituted Propargyl Amine B->D C Photocatalyst (e.g., fac-Ir(ppy)3) C->D Visible Light E Spirocyclic Vinyl Sulfone D->E F Reduction to Target E->F

Caption: Photocatalytic approach to the target scaffold.

Experimental Rationale and Protocol

This cutting-edge approach would involve the reaction of an appropriately substituted allyl sulfonyl chloride with an N-protected propargyl amine derived from 4-piperidone. Under visible light irradiation in the presence of a suitable photocatalyst, a radical cascade involving cyclization and migration would lead to a spirocyclic vinyl sulfone intermediate.[1][5] Subsequent reduction of the double bond would yield the target scaffold.

Protocol: Photocatalytic Radical Cyclization (Hypothetical)

  • Reaction Setup: In a Schlenk tube, combine the N-protected propargyl amine (1.0 eq), the allyl sulfonyl chloride (1.5 eq), a photocatalyst such as fac-[Ir(ppy)3] (1-5 mol%), and a suitable base in a degassed solvent (e.g., DCM/H₂O).

  • Irradiation: Irradiate the reaction mixture with blue LEDs at room temperature for 24-48 hours.

  • Work-up and Purification: Upon completion, the reaction mixture is concentrated, and the crude product is purified by column chromatography to isolate the spirocyclic vinyl sulfone.

  • Reduction: The isolated vinyl sulfone is then subjected to standard reduction conditions (e.g., H₂, Pd/C) to afford the saturated sulfone.

Data Comparison
ParameterPhotocatalytic Strategy
Overall Yield Potentially High
Step Economy Good
Scalability May require optimization
Key Challenge Substrate synthesis and optimization of reaction conditions

Conclusion and Recommendations

The choice of synthetic strategy for 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide will ultimately depend on the specific goals of the research program, including the desired scale of synthesis, the availability of starting materials, and the need for structural diversity.

  • The Convergent Strategy offers a rapid entry to the core structure and may be ideal for initial library synthesis.

  • The Linear Strategy , while longer, is robust, scalable, and relies on well-established chemical transformations, making it suitable for large-scale production.

  • The Photocatalytic Strategy represents a modern and potentially highly efficient approach, although it may require more initial process development.

For initial exploratory studies, the convergent approach is recommended due to its efficiency. For process development and scale-up, the linear synthesis provides a more reliable and predictable route. The photocatalytic method, while promising, warrants further investigation to establish its generality and robustness for this specific scaffold.

References

  • Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. (2025). Chemical Science. [Link]

  • Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. (2025). RSC Publishing. [Link]

  • Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. (2025). Chemical Science (RSC Publishing). [Link]

  • Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. (2025). RSC Publishing. [Link]

  • Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. (2025). ResearchGate. [Link]

Sources

Comparative

Technical Guide: Purity Confirmation of 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide

Executive Summary: The "Invisible" Scaffold Challenge In modern drug discovery, the shift from flat aromatic structures to three-dimensional scaffolds ( enrichment) has elevated the importance of spirocycles like 8-Thia-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Invisible" Scaffold Challenge

In modern drug discovery, the shift from flat aromatic structures to three-dimensional scaffolds (


 enrichment) has elevated the importance of spirocycles like 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide .[1] This scaffold serves as a bioisostere for morpholine or piperidine, offering improved metabolic stability and restricted conformation.

The Critical Problem: While chemically robust, this molecule presents a distinct analytical hazard. It lacks a strong chromophore. The sulfone (


) and secondary amine moieties exhibit negligible UV absorbance above 210 nm. Consequently, standard HPLC-UV purity assays often yield false positives , failing to detect significant organic impurities that do not absorb UV light.

This guide contrasts the industry-standard "Rapid Screening" approach (HPLC-UV/MS) against the "Definitive Validation" approach (qNMR), demonstrating why Quantitative NMR is the requisite gold standard for this specific class of compounds.

Comparative Analysis: Analytical Methodologies

Method A: The "Standard" Trap (HPLC-UV + Low-Res MS)

Commonly used for high-throughput library validation.

  • Mechanism: Reverse-phase chromatography (C18) with UV detection at 210/254 nm and Electrospray Ionization (ESI-MS).

  • The Flaw:

    • Response Factor Disparity: The product responds poorly to UV. If a synthesis precursor (e.g., a benzyl-protected intermediate or a coupling reagent) has a high extinction coefficient, it will dominate the chromatogram even at trace levels. Conversely, non-chromophoric impurities (like the unoxidized sulfide precursor) may be invisible.

    • Ionization Suppression: In ESI-MS, the highly polar sulfone may suppress ionization of co-eluting impurities, masking their presence.

  • Verdict: Unreliable for final purity assignment. Useful only for gross reaction monitoring.

Method B: The "Definitive" Standard (qNMR)

Recommended for batch release and biological assay submission.

  • Mechanism: Proton Nuclear Magnetic Resonance (

    
    -NMR) using an internal standard (IS) of certified purity.
    
  • The Advantage:

    • Universal Response: Signal intensity is directly proportional to the molar ratio of nuclei, independent of optical properties.

    • Structural Confirmation: Simultaneously confirms the structure and quantifies the solvent content (water/DMSO) and salt stoichiometry (e.g., HCl or TFA salts), which HPLC often misses.

  • Verdict: The required standard for certifying this scaffold.

Experimental Protocols

Protocol 1: Quantitative NMR (qNMR) Validation

Objective: Determine absolute purity (wt%) and salt stoichiometry.

Reagents:

  • Analyte: ~10-15 mg of synthesized 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide.

  • Solvent: Deuterium Oxide (

    
    ) or DMSO-
    
    
    
    (depending on salt form solubility).
  • Internal Standard (IS): Maleic Acid (traceable to NIST/BAM). Rationale: Maleic acid provides a singlet at

    
     6.0-6.3 ppm, a clean region typically free from spiro-aliphatic signals (1.5 - 4.0 ppm).
    

Workflow:

  • Weighing: Accurately weigh analyte (

    
    ) and Internal Standard (
    
    
    
    ) into the same vial using a microbalance (precision
    
    
    mg). Target a 1:1 molar ratio.
  • Dissolution: Add 0.6 mL deuterated solvent. Vortex until fully dissolved.

  • Acquisition Parameters (Critical):

    • Pulse Angle:

      
      
      
    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (Must be
      
      
      of the slowest relaxing nucleus).
    • Scans: 16 or 32 (to ensure S/N > 250:1).

    • Spectral Width: 20 ppm (to catch all signals including exchangeable protons).

Calculation: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="ng-star-inserted display">



Where 

= Integral area,

= Number of protons,

= Molecular weight,

= Mass,

= Purity of IS.[2][3][4][5]
Protocol 2: LC-MS with CAD (Charged Aerosol Detection)

Objective: Impurity profiling (detecting non-UV absorbing contaminants).

Setup:

  • Column: Waters XBridge Phenyl or C18 (High pH stability required for amines).

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10) / Acetonitrile. Rationale: High pH keeps the amine neutral, improving peak shape.

  • Detectors:

    • PDA (200-400 nm).

    • CAD (Charged Aerosol Detector): Essential for "seeing" the sulfone and non-chromophoric lipids.

    • QDa/MS (ESI+).

Representative Data Comparison

The following table illustrates a typical scenario where HPLC-UV provides misleading data for this spirocycle compared to the rigorous qNMR method.

MetricMethod A: HPLC-UV (210 nm)Method B: qNMR (Maleic Acid IS)Interpretation
Apparent Purity 99.2% (Area %)94.1% (Weight %)UV misses non-absorbing impurities.
Major Impurity Not Detected3.5% (Sulfoxide intermediate)The synthesis precursor (sulfoxide) lacks the chromophore or co-elutes.
Solvent Content Not Detected1.2% EthanolTrapped solvent from recrystallization.
Salt Stoichiometry N/A1.0 : 1.1 (Amine : HCl)Confirms slight excess of acid.
Conclusion FALSE PASS ACCURATE qNMR reveals the true composition.

Visualizing the Logic

Diagram 1: Synthesis & Impurity Origin

This diagram maps the synthesis pathway to identify where specific impurities (Sulfoxide, Metal Residues) originate, guiding the analytical search.

SynthesisImpurity Start Sulfide Precursor (8-Thia-2-azaspiro[4.5]decane) Oxidation Oxidation Step (mCPBA or Oxone) Start->Oxidation + Oxidant Product Target Sulfone (8,8-dioxide) Oxidation->Product Major Pathway Impurity1 Impurity A: Sulfoxide (Incomplete Ox) Oxidation->Impurity1 Kinetic Control (Under-reaction) Impurity2 Impurity B: N-Oxide (Over-oxidation) Oxidation->Impurity2 Thermodynamic (Over-reaction)

Caption: Synthesis pathway showing the origin of the critical "Sulfoxide" impurity, which is often UV-silent and requires qNMR or MS detection.

Diagram 2: Analytical Decision Tree

A self-validating workflow for releasing the compound for biological testing.

AnalyticalWorkflow Sample Synthesized Batch (Crude Solid) Screen Rapid Screen: LC-MS (ESI+) Sample->Screen Decision1 Mass Found? Screen->Decision1 UVCheck Check UV Purity (210 nm) Decision1->UVCheck Yes Warning STOP: Recrystallize (Salt Formation) Decision1->Warning No UVCheck->Warning < 90% qNMR Definitive Test: qNMR (D2O, Maleic Acid) UVCheck->qNMR > 90% (Beware False Positives) FinalCalc Calculate wt% & Salt Ratio qNMR->FinalCalc FinalCalc->Warning Purity < 95% Release Release for Bioassay FinalCalc->Release Purity > 95% wt/wt

Caption: The "Senior Scientist" workflow. Note that a UV "Pass" is treated only as a gateway to qNMR, not a final validation.

References

  • Zheng, N., & Tice, C. M. (2016).[6] The utilization of spirocyclic scaffolds in novel drug discovery.[1][2][6][7][8] Expert Opinion on Drug Discovery.[6] Link

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[9] Journal of Medicinal Chemistry.[6] Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[6] Link

  • Almac Group. (2024). QNMR – a modern alternative to HPLC.[9][10] Almac Sciences Technical Notes. Link

  • BenchChem. (2025).[4] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. BenchChem Technical Guides. Link

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Disposal Guide: 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide

[1][2][3][4] Executive Summary & Immediate Action 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide (and its Hydrochloride salt, CAS: 2248344-54-7) is a spirocyclic sulfone-amine building block used in medicinal chemistry.[1][2][...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary & Immediate Action

8-Thia-2-azaspiro[4.5]decane 8,8-dioxide (and its Hydrochloride salt, CAS: 2248344-54-7) is a spirocyclic sulfone-amine building block used in medicinal chemistry.[1][2][3] It is classified as a hazardous organic solid with acute toxicity and irritant properties.[1][2][3][4][5][6]

Immediate Disposal Directive:

  • Do NOT dispose of down the drain.[2][4][5][6]

  • Do NOT mix with strong oxidizers or strong acids.[1][2][3][4][5][6]

  • Primary Disposal Method: High-temperature incineration with flue gas scrubbing (due to Sulfur/Nitrogen content).[1][2][3][4][5][7][6]

  • Waste Stream: "Hazardous Solid Waste - Toxic/Irritant" (or "Halogenated" if disposing of the HCl salt in strict jurisdictions).[1][2][3][4][5][7]

Chemical Profile & Hazard Identification

Understanding the physicochemical properties is the first step to safe disposal.[1][2][3][4][5][6] The sulfone group (


) and the secondary amine dictate its reactivity and waste classification.[1][2][3][4][5][7][6]
Physicochemical Data
PropertyDataRelevance to Disposal
Chemical Name 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide (HCl salt)Official manifest name.[1][2][3][8]
CAS Number 2248344-54-7 (HCl salt)Required for waste labeling.[1][2][3][5]
Molecular Formula

Contains S, N, Cl .[1][2][3][4][5][7][6] Requires scrubbers during incineration.[2][4][5][6]
Physical State Solid (White to off-white powder)Dispose as solid waste unless dissolved.[1][2][3][4][5][7][6]
Solubility Soluble in DMSO, Methanol, Water (moderate)Spills can be cleaned with aqueous detergents or alcohols.[2][3][4][5][7][6]
Hazard Classification (GHS)

Based on Safety Data Sheets (SDS) for this and structurally similar spiro-amines:

  • H302: Harmful if swallowed (Acute Tox. 4).[1][2][3][4][5][7][6]

  • H315: Causes skin irritation.[1][2][3][4][5][7][6]

  • H319: Causes serious eye irritation.[1][2][3][4][5][7][6]

  • H335: May cause respiratory irritation.[2][3][4][5][7]

Waste Segregation Decision Logic

Proper segregation prevents dangerous chemical reactions in the waste drum and ensures regulatory compliance.[1][2][3][4][5][7][6] Use the following decision tree to determine the correct waste stream.

WasteSegregation Start Waste Generation: 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide Form Physical State? Start->Form Solid Solid / Powder Form->Solid Pure Substance or Contaminated Wipes Liquid In Solution Form->Liquid Reaction Mixture or Washings BinSolid Stream A: Solid Hazardous Waste (Label: Toxic, Irritant, Organic) Solid->BinSolid SolventType Solvent Type? Liquid->SolventType Halo Halogenated Solvent (DCM, Chloroform) SolventType->Halo Contains Cl, Br, F NonHalo Non-Halogenated Solvent (MeOH, DMSO, Water) SolventType->NonHalo No Halogens BinHalo Stream B: Halogenated Organic Liquid (High BTU Incineration) Halo->BinHalo BinNonHalo Stream C: Non-Halogenated Organic Liquid (Fuel Blending/Incineration) NonHalo->BinNonHalo

Figure 1: Waste stream segregation logic. Note that if the substance is the Hydrochloride salt, small amounts in solution usually follow the solvent's classification, but the solid HCl salt is often treated as halogenated waste in strict facilities.[4][5][6]

Step-by-Step Disposal Protocol

A. Solid Waste (Pure Compound & Contaminated Debris)

Scenario: Expired reagent, weighing paper, contaminated gloves.[1][2][3][4][5][7][6]

  • Containment: Place the material in a clear, chemically compatible polyethylene bag or a wide-mouth HDPE jar.

  • Double Bagging: If the material is fine powder, double bag to prevent dust release upon compaction.[1][2][3][4][5][6]

  • Labeling: Attach a hazardous waste tag.

    • Constituents: "8-Thia-2-azaspiro[4.5]decane 8,8-dioxide Hydrochloride".[1][2][3][8][9][10]

    • Hazards: Check "Toxic" and "Irritant".[1][2][3][4][5][7][6]

  • Storage: Store in a closed "Solid Hazardous Waste" drum. Do not store with strong oxidizers (e.g., permanganates, nitrates) as amines can be oxidized exothermically.[2][3][4][5][7][6]

B. Liquid Waste (Mother Liquors & Rinsates)

Scenario: Reaction mixtures or HPLC waste.[1][2][3][4][5][7][6]

  • pH Check: Ensure the solution is not extremely acidic or basic (pH 4-10 is ideal for general organic waste).[1][2][3][4][5][6] If highly acidic (due to excess HCl), neutralize slowly with bicarbonate before adding to the organic waste drum to prevent drum corrosion or gas evolution.[2][4][5]

  • Solvent Segregation:

    • If dissolved in DCM/Chloroform : Use the Halogenated waste container.

    • If dissolved in Methanol/DMSO : Use the Non-Halogenated waste container.

  • Cap Tight: Volatile solvents carry the amine/sulfone.[1][2][3][4][5][6] Keep containers tightly capped to prevent inhalation hazards (H335).[1][2][4][5]

C. Empty Containers
  • Triple Rinse: Rinse the empty bottle three times with a compatible solvent (e.g., methanol or acetone).[1][2][4][5][7][6]

  • Deface Label: Cross out the original label.

  • Disposal: Collect rinsates in the liquid waste stream. The dry, triple-rinsed bottle can typically be discarded in glass trash or recycled, depending on local institutional policy.[2][4][5][6]

Spill Management Workflow

In the event of a spill, rapid containment prevents exposure and environmental contamination.[2][3][4][5][7][6]

SpillResponse Alert 1. Alert & Assess (Is it >10g or highly dispersed?) PPE 2. Don PPE (Nitrile Gloves, Lab Coat, Safety Goggles, N95 if dusty) Alert->PPE Type Spill Type? PPE->Type SolidSpill Solid Powder Type->SolidSpill LiquidSpill Solution Type->LiquidSpill ActionSolid 3a. Wet Wipe / Scoop Avoid creating dust. Use wet paper towels. SolidSpill->ActionSolid ActionLiquid 3b. Absorb Use vermiculite or chem-pads. Do not use combustible paper alone. LiquidSpill->ActionLiquid Clean 4. Decontaminate Surface Wash area with soap & water. Check pH if acid was involved. ActionSolid->Clean ActionLiquid->Clean Dispose 5. Bag & Tag Place all debris in Hazardous Waste. Clean->Dispose

Figure 2: Emergency spill response protocol. Emphasis is placed on preventing dust inhalation for solid spills.[1][2][3][5]

Scientific Rationale & Mechanism

  • Why Incineration? The molecule contains a sulfone (

    
    ) and a cyclic amine.[1][2][3][5][7] While relatively stable, these structures do not degrade rapidly in the environment (persistence).[1][2][3][4][5][6] Incineration at >850°C ensures complete mineralization to 
    
    
    
    ,
    
    
    ,
    
    
    , and
    
    
    .[2][4][5][6] The
    
    
    and
    
    
    are captured by industrial scrubbers, preventing acid rain precursors from entering the atmosphere.[2][4][5][6]
  • Amine Incompatibility: As a secondary amine, this compound can react with nitrosating agents (like nitrites) to form nitrosamines, which are potent carcinogens.[2][3][4][5][7][6] Therefore, strict segregation from oxidizing/nitrosating waste streams is critical.[2][4][5]

References

  • BLDpharm. (2024).[1][2][3][4][5][6] Safety Data Sheet: 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide hydrochloride. Retrieved from

  • PubChem. (2025).[1][2][4][5][7][6][11][12] Compound Summary: 8-Azaspiro[4.5]decane derivatives. National Library of Medicine.[2][4][5][6] Retrieved from

  • National Research Council (US). (2011).[1][2][4][5][6] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2][4][5][6]

  • Leyan Reagents. (2024).[1][2][3][4][5][7][6] Product Information: CAS 2248344-54-7.[1][2][3][8][9][10][13] Retrieved from

Sources

Handling

Personal protective equipment for handling 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide

Executive Summary: The "Why" Behind the Safety 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide is a specialized spirocyclic scaffold used increasingly in medicinal chemistry to improve the metabolic stability and solubility of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Why" Behind the Safety

8-Thia-2-azaspiro[4.5]decane 8,8-dioxide is a specialized spirocyclic scaffold used increasingly in medicinal chemistry to improve the metabolic stability and solubility of drug candidates. Its structure combines a secondary amine (for functionalization) with a cyclic sulfone (providing polarity and rigidity).

While often chemically stable, this compound presents specific handling challenges typical of polar organic amines and sulfones . The primary risks are respiratory irritation from dust generation and chemical burns/dermatitis from the basic amine functionality. This guide moves beyond generic advice, providing a self-validating safety protocol designed to protect both the researcher and the integrity of the compound.

Hazard Profiling & Risk Assessment

Note: As a specialized intermediate, specific GHS data may vary by vendor. The following profile is derived from structure-activity relationship (SAR) analysis of analogous spirocyclic amines (e.g., 1,4-Dioxa-8-azaspiro[4.5]decane).

Hazard CategoryClassification (Likely)Mechanism of Action
Skin Corrosion/Irritation Category 2 (H315)The secondary amine moiety attacks cutaneous lipids, causing inflammation.
Eye Damage/Irritation Category 2A (H319)Basic pH of the amine causes immediate irritation to mucous membranes.
STOT - Single Exposure Category 3 (H335)Fine crystalline dust acts as a mechanical and chemical irritant to the respiratory tract.
Reactivity StableSulfone group is highly stable; however, the amine reacts vigorously with strong oxidizers and acid chlorides.

Personal Protective Equipment (PPE) Matrix

Standard "lab coats" are insufficient. Use this matrix to select PPE based on the specific operation.

Body PartPPE RequirementTechnical Justification
Hand Protection Double Gloving (Nitrile) • Inner: 4 mil (0.10 mm)• Outer: 5-8 mil (extended cuff)Permeation Defense: Secondary amines can permeate thin latex. Nitrile offers superior resistance to organic bases. Double gloving allows the outer glove to be stripped immediately upon contamination without exposing skin.
Respiratory Engineering Control First • Fume Hood (Face velocity: 100 fpm)• Backup: N95 or P100 RespiratorDust Control: Solid spiro-sulfones are often electrostatic powders. Inhalation risks are highest during weighing. If hood work is impossible, a fitted P100 is mandatory to block particulates.
Eye/Face Chemical Splash Goggles (ANSI Z87.1 D3 rating)Vapor/Dust Seal: Safety glasses leave gaps. Goggles seal the orbital area against airborne dust and accidental splashes of basic solutions.
Body Tyvek® Lab Coat or Apron (Polyethylene coated)Particulate Barrier: Cotton coats trap dust. A non-woven, chemical-resistant apron prevents the accumulation of the compound on clothing.

Operational Protocol: Safe Handling Workflow

Phase A: Preparation & Weighing (The Critical Step)

Risk: Electrostatic discharge causing powder dispersal.

  • Static Mitigation: Use an ionizing fan or antistatic gun inside the balance enclosure. Spirocyclic sulfones are prone to static buildup.

  • Taring: Place the weighing boat in the balance. Tare before opening the stock container.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the stock.

Phase B: Solubilization & Reaction

Risk: Exothermic reaction with acids/electrophiles.

  • Solvent Choice: The sulfone group makes this compound polar. It dissolves well in DMSO, DMF, or Methanol.

  • Addition Rate: When reacting the amine with acid chlorides or anhydrides, add the electrophile slowly at 0°C. The amine functionality is nucleophilic and can generate heat.

  • Spill Control: Keep a "dry spill" kit (vermiculite or specialized organic absorbent) immediately accessible.

Phase C: Waste Disposal

Environmental Compliance: Sulfur and Nitrogen content.

  • Do NOT dispose of down the drain.[1][2][3]

  • Segregation: Collect in "Halogen-Free Organic Waste" (unless halogenated solvents are used).

  • Labeling: Clearly mark as "Contains Organic Sulfone/Amine."

  • Destruction: Requires high-temperature incineration with scrubbers to manage Sulfur Oxides (

    
    ) and Nitrogen Oxides (
    
    
    
    ) emissions.

Visualization: Hierarchy of Controls Workflow

This diagram illustrates the logical flow of safety decisions, prioritizing engineering controls over PPE.

SafetyProtocol cluster_emergency Emergency Response Start START: Handling 8-Thia-2-azaspiro [4.5]decane 8,8-dioxide Assess Step 1: Risk Assessment (Check Quantity & Form) Start->Assess Control_Eng Step 2: Engineering Controls (Fume Hood / Static Ionizer) Assess->Control_Eng Solid/Powder PPE_Select Step 3: PPE Donning (Nitrile Dbl Glove + Goggles) Control_Eng->PPE_Select Action_Weigh Action: Weighing/Transfer (Minimize Dust Generation) PPE_Select->Action_Weigh Action_React Action: Solubilization (Ventilated Area) Action_Weigh->Action_React Spill Spill: Use Vermiculite Avoid Water (Slippery) Action_Weigh->Spill If Spilled Waste Step 4: Disposal (High-Temp Incineration) Action_React->Waste Exposure Skin Contact: Wash 15min w/ Soap Action_React->Exposure If Splash

Caption: Operational workflow prioritizing engineering controls (fume hood) before PPE, with integrated emergency branches.

Emergency Response Plan

  • Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (suspected amine sensitization).

  • Skin Contact: Brush off loose powder before washing. Rinse with copious soap and water for 15 minutes.[3][4][5] Do not use solvent (ethanol/acetone) to clean skin, as this increases permeation.

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids. The basic nature of the amine can cause corneal damage if not rinsed immediately.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Fisher Scientific. (2023). Safety Data Sheet: 1,4-Dioxa-8-azaspiro[4.5]decane (Analogous Spiro-Amine). [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[6] Personal Protective Equipment Standards (29 CFR 1910.132). [Link]

  • American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.